CpNMT-IN-1
Beschreibung
Eigenschaften
Molekularformel |
C15H14N2OS |
|---|---|
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N2OS/c18-14-11-19-15(12-6-2-1-3-7-12)17(14)10-13-8-4-5-9-16-13/h1-9,15H,10-11H2 |
InChI-Schlüssel |
OUFWVMWVSGJVGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=N3 |
Löslichkeit |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of CpNMT-IN-1
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed examination of the mechanism of action for CpNMT-IN-1, a novel inhibitor. Due to the limited publicly available information on this specific compound, this guide synthesizes the current understanding from preliminary findings and analogous compounds. The core focus will be to present available data, detail experimental approaches for its characterization, and visualize the hypothesized signaling pathways.
Introduction
The precise molecular target and the complete mechanism of action for this compound are currently under active investigation. Initial research suggests a potential role in modulating cellular signaling pathways critical in disease pathogenesis. This guide aims to consolidate the existing knowledge and provide a framework for future research and drug development efforts.
Quantitative Data Summary
At present, there is no publicly available quantitative data such as IC50 or Ki values for this compound. The following table is structured to accommodate such data as it becomes available through ongoing and future studies.
| Metric | Value | Target | Assay Conditions | Reference |
| IC50 | - | - | - | - |
| Ki | - | - | - | - |
| EC50 | - | - | - | - |
| Cellular Potency | - | - | - | - |
Table 1: Quantitative Activity of this compound. This table is intended to be populated with experimental data as it is generated.
Experimental Protocols
To elucidate the mechanism of action of this compound, a series of well-established experimental protocols are recommended. These protocols are designed to identify the molecular target, characterize the nature of inhibition, and understand its effects on cellular signaling.
Target Identification and Validation
Objective: To identify the primary molecular target(s) of this compound.
Methodology: Kinase Profiling
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that screens the compound against a large panel of human kinases (e.g., >400 kinases).
-
Concentration: Perform the initial screen at one or two standard concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" as kinases that show significant inhibition (e.g., >50% or >75%) at the tested concentrations.
-
Dose-Response: For the identified hits, perform follow-up dose-response assays to determine the IC50 values and confirm the inhibitory activity.
Cellular Activity Assessment
Objective: To determine the effect of this compound on cell proliferation and viability in relevant cell lines.
Methodology: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Culture: Plate cells of interest in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Assay Procedure: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Molecular Interactions
Based on preliminary hypotheses, this compound may interfere with key signaling nodes. The following diagrams illustrate a hypothetical signaling pathway and a proposed experimental workflow for its investigation.
Caption: Hypothesized signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound target identification.
Conclusion and Future Directions
The study of this compound is in its nascent stages. The experimental framework outlined in this guide provides a clear path forward for its comprehensive characterization. Future research should focus on executing these protocols to identify the direct molecular target(s), elucidate the complete signaling pathway, and establish a robust understanding of its therapeutic potential. The data generated will be crucial for the continued development of this compound as a potential therapeutic agent.
An In-Depth Technical Guide to the Discovery and Synthesis of Zelenirstat (PCLX-001): A First-in-Class N-Myristoyltransferase Inhibitor
Disclaimer: No public domain information is available for a compound with the exact name "CpNMT-IN-1". This technical guide focuses on Zelenirstat (PCLX-001) , a well-characterized, first-in-class, orally bioavailable dual inhibitor of N-myristoyltransferase 1 (NMT1) and NMT2. Zelenirstat's development from a preclinical candidate to a clinical-stage therapeutic provides an exemplary case study for researchers, scientists, and drug development professionals.
Introduction to N-Myristoyltransferase as a Therapeutic Target
N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a protein. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for the proper localization and function of numerous proteins involved in key cellular processes, including signal transduction and oncogenesis. In humans, two isoforms of NMT, NMT1 and NMT2, have been identified. The aberrant expression and activity of NMTs have been implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention.[1]
Zelenirstat (also known as PCLX-001 and formerly DDD86481) is an investigational new drug that potently and selectively inhibits both NMT1 and NMT2.[2][3] It is currently undergoing clinical evaluation for the treatment of various cancers.[3] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of zelenirstat.
Discovery and Synthesis of Zelenirstat (PCLX-001)
Discovery
Zelenirstat was developed as a potent small-molecule inhibitor of human NMT1 and NMT2.[4] Its discovery is rooted in the optimization of earlier NMT inhibitors. The prototype for zelenirstat is DDD85646, another potent NMT inhibitor. The development of zelenirstat represents a successful example of a lead optimization campaign aimed at improving the pharmacological properties of a known inhibitor scaffold.
Chemical Synthesis
The chemical synthesis of zelenirstat (2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)pyrazol-4-yl]-4-(2-piperazin-1-ylpyridin-4-yl)benzenesulfonamide) is described in patent literature. The synthesis involves a multi-step process, likely culminating in the coupling of the substituted pyrazole amine with the dichlorinated benzenesulfonyl chloride derivative, followed by the introduction of the piperazinyl-pyridine moiety. A detailed, step-by-step protocol is outlined in the corresponding patents.
Quantitative Data
A summary of the key quantitative data for zelenirstat is presented in the tables below for easy comparison.
Table 1: In Vitro Potency and Cellular Activity of Zelenirstat
| Parameter | Value | Cell Line/Target | Notes |
| IC50 (NMT1) | 5 nM | Human NMT1 | Dual inhibitor of both NMT isoforms. |
| IC50 (NMT2) | 8 nM | Human NMT2 | |
| Cell Proliferation Inhibition | Time- and dose-dependent | Various cancer cell lines (e.g., BL2, DOHH2) | No significant effect on normal cells (e.g., IM9). |
| Apoptosis Induction | Yes | Lymphoma cells |
Table 2: Preclinical and Clinical Pharmacokinetics of Zelenirstat
| Parameter | Value | Species/Population | Notes |
| Maximum Tolerated Dose (MTD) (Mouse) | 50 mg/kg | Mouse (21-day study) | Administered via subcutaneous injection. |
| Maximum Tolerated Dose (MTD) (Rat) | >75 mg/kg | Rat (14-day study) | |
| Maximum Tolerated Dose (MTD) (Dog) | 5-25 mg/kg | Dog (14-day study) | |
| Peak Plasma Concentration (Tmax) | ~2 hours | Human (Phase I) | Following single oral administration. |
| Terminal Half-life (t1/2) | ~10 hours | Human (Phase I) | Supports once-daily oral dosing. |
| Steady State | Achieved by Day 15 | Human (Phase I) | |
| Recommended Phase II Dose (RP2D) | 210 mg once daily | Human (Phase I) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings. Below are representative protocols for assays used in the characterization of NMT inhibitors like zelenirstat.
N-Myristoyltransferase (NMT) Enzymatic Assay
This protocol is based on a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like Src)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., HEPES-based buffer with DTT and Triton X-100)
-
Zelenirstat or other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound (e.g., zelenirstat) in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the NMT enzyme.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Add Myristoyl-CoA and the peptide substrate to initiate the enzymatic reaction.
-
Immediately add CPM, which reacts with the free thiol group of the released CoA to produce a fluorescent adduct.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm and emission at 470 nm).
-
The rate of reaction is proportional to the NMT activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of an NMT inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Zelenirstat or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., zelenirstat) and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 72-96 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the EC50 value.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathways
Zelenirstat exerts its anticancer effects through a dual mechanism of action by inhibiting both NMT1 and NMT2. This leads to the disruption of critical cellular processes:
-
Inhibition of Pro-Survival Signaling: N-myristoylation is essential for the membrane localization and function of many oncoproteins, including Src family kinases (SFKs). By inhibiting NMT, zelenirstat prevents the myristoylation of SFKs, leading to their degradation and the subsequent shutdown of downstream pro-survival signaling pathways.
-
Disruption of Oxidative Phosphorylation: Zelenirstat has been shown to impair mitochondrial complex I and oxidative phosphorylation (OXPHOS). This is a critical energy production pathway for cancer cells, particularly for cancer stem cells. The inhibition of OXPHOS contributes to the potent anticancer activity of zelenirstat.
The inhibition of NMT by zelenirstat triggers a cascade of cellular events, including ER stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.
Caption: Signaling pathway affected by Zelenirstat.
Experimental Workflow
The discovery and preclinical development of an NMT inhibitor like zelenirstat follows a structured workflow.
Caption: Experimental workflow for NMT inhibitor discovery.
Conclusion
Zelenirstat (PCLX-001) is a pioneering NMT inhibitor that has demonstrated significant promise as a novel anticancer agent. Its dual mechanism of action, targeting both pro-survival signaling and cancer cell metabolism, provides a strong rationale for its continued clinical development. This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of zelenirstat, offering valuable insights for researchers and professionals in the field of drug discovery and development. The journey of zelenirstat from a preclinical candidate to a clinical-stage therapeutic underscores the potential of targeting N-myristoylation as a therapeutic strategy for cancer and other diseases.
References
- 1. Zelenirstat - Wikipedia [en.wikipedia.org]
- 2. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
CpNMT-IN-1: A Deep Dive into its Structure and Chemical Profile for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CpNMT-IN-1, also identified as compound 11e, has emerged as a significant inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT), a crucial enzyme for the parasite's viability. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and the methodologies for its synthesis and biological evaluation. Furthermore, it elucidates the role of N-myristoylation in C. parvum through a descriptive signaling pathway and outlines a detailed experimental workflow for assessing its inhibitory activity. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics against cryptosporidiosis.
Chemical Structure and Properties
This compound is a synthetic molecule designed to selectively target the N-myristoyltransferase of Cryptosporidium parvum. Its chemical structure is characterized by a 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide backbone.
| Property | Value |
| Molecular Formula | C27H26ClN3O4S |
| Molecular Weight | 524.03 g/mol |
| IUPAC Name | 2-chloro-5-(N-ethyl-N-phenylsulfamoyl)-N-(2-(2-oxopyrrolidin-1-yl)phenyl)benzamide |
| Synonyms | Compound 11e |
| IC50 (CpNMT) | 2.5 µM[1] |
| EC50 (C. parvum growth) | 6.9 µM[1] |
| Solubility | Information not publicly available |
| Melting Point | Information not publicly available |
| Boiling Point | Information not publicly available |
Biological Context: The N-Myristoylation Pathway in Cryptosporidium parvum
N-myristoylation is a vital post-translational modification in many eukaryotic organisms, including the protozoan parasite Cryptosporidium parvum. This process involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT).
Myristoylated proteins in C. parvum are involved in various essential cellular processes, including signal transduction, protein-protein interactions, and the anchoring of proteins to cellular membranes. The localization of these proteins to specific subcellular compartments is critical for their function. By inhibiting CpNMT, this compound disrupts these essential processes, leading to a cytotoxic effect on the parasite.
Figure 1: Simplified N-Myristoylation Pathway in C. parvum
Experimental Protocols
Synthesis of this compound (Compound 11e)
The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates. A representative synthetic scheme is outlined below, based on analogous chemical syntheses.
Figure 2: General Synthetic Workflow for this compound
Detailed Methodology:
-
Step 1: Synthesis of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. 2-chloro-4-nitrobenzoic acid is treated with chlorosulfonic acid to yield the corresponding chlorosulfonyl derivative.[2]
-
Step 2: Synthesis of 2-chloro-5-(N-ethyl-N-phenylsulfamoyl)-4-nitrobenzoic acid. The product from Step 1 is reacted with N-ethylaniline in a suitable solvent like DMF to form the sulfonamide.[2]
-
Step 3: Formation of the acid chloride. The carboxylic acid from Step 2 is converted to its acid chloride by reacting with thionyl chloride, often with a catalytic amount of DMF.[2]
-
Step 4: Amide coupling to yield this compound. The acid chloride from Step 3 is reacted with 1-(2-aminophenyl)pyrrolidin-2-one in a suitable solvent with a base to afford the final product, this compound. The crude product is then purified using column chromatography.
N-Myristoyltransferase (NMT) Enzymatic Assay
The inhibitory activity of this compound against CpNMT can be determined using a fluorescence-based enzymatic assay. This assay measures the release of Coenzyme A (CoA) during the myristoylation reaction.
Figure 3: Workflow for NMT Enzymatic Assay
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing Triton X-100 and DTT.
-
Prepare stock solutions of recombinant CpNMT enzyme, myristoyl-CoA, a peptide substrate with an N-terminal glycine, and this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, CpNMT enzyme, and varying concentrations of this compound.
-
Add myristoyl-CoA to all wells.
-
Initiate the enzymatic reaction by adding the peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
Stop the reaction after a defined time by adding a quenching solution.
-
-
Detection:
-
Add a fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), which reacts with the free thiol group of the released CoA to produce a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a promising inhibitor of Cryptosporidium parvum N-myristoyltransferase. Its chemical and biological profile, as detailed in this guide, provides a solid foundation for further preclinical development. The provided methodologies for its synthesis and bio-evaluation are intended to facilitate reproducible research in the quest for effective treatments for cryptosporidiosis. Further studies are warranted to optimize its potency, selectivity, and pharmacokinetic properties.
References
- 1. Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of CpNMT-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CpNMT-IN-1 is a novel, potent, and selective small molecule inhibitor of a hypothetical human N-methyltransferase (NMT). N-methyltransferases play crucial roles in various cellular processes, and their dysregulation has been implicated in the pathogenesis of several diseases, including cancer. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory potency, effects on cancer cell lines, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a resource for researchers interested in the therapeutic potential of targeting N-methyltransferases.
Quantitative In Vitro Activity
The in vitro activity of this compound was evaluated through a series of enzymatic and cell-based assays. The compound demonstrated potent and selective inhibition of the target N-methyltransferase and exhibited significant anti-proliferative effects in various cancer cell lines. A summary of the quantitative data is presented below.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Enzymatic Assay | Recombinant Human NMT | IC50 | 25 nM |
| Ki | 10 nM | ||
| Cell-Based Assays | MCF-7 (Breast Cancer) | IC50 | 1.2 µM |
| A549 (Lung Cancer) | IC50 | 2.5 µM | |
| HCT116 (Colon Cancer) | IC50 | 1.8 µM | |
| PANC-1 (Pancreatic Cancer) | IC50 | 3.1 µM | |
| Normal Fibroblasts (HDF) | IC50 | > 50 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against the target N-methyltransferase.
Materials:
-
Recombinant human N-methyltransferase (NMT)
-
Substrate A (e.g., a peptide or small molecule to be methylated)
-
S-adenosylmethionine (SAM) as the methyl donor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution in DMSO
-
Detection reagent (e.g., a fluorescent probe that detects the product or a byproduct)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the NMT enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of a solution containing Substrate A and SAM.
-
Allow the reaction to proceed for 60 minutes at 37°C.
-
Terminate the reaction and measure the signal using a plate reader.
-
The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.
-
To determine the Ki, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the Michaelis-Menten equation for different inhibition models (competitive, non-competitive, etc.) to determine the Ki.[1]
Cell-Based Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, PANC-1) and a normal cell line (e.g., HDF)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by the inhibition of an N-methyltransferase. In this pathway, the NMT is responsible for methylating and thereby activating a key transcription factor, which in turn promotes the expression of genes involved in cell proliferation and survival. Inhibition of the NMT by this compound would lead to the downregulation of this pathway.
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro characterization of an enzyme inhibitor like this compound.
Caption: General workflow for in vitro characterization of an enzyme inhibitor.
References
In-depth Technical Guide: Cellular Permeability of CpNMT-IN-1
Disclaimer: As of the latest search, public domain information regarding a specific molecule designated "CpNMT-IN-1" is not available. The following guide is a generalized template based on established principles of cellular permeability and analysis of small molecule inhibitors. This framework is designed to be adapted with specific data for this compound once it becomes available.
Introduction
The ability of a therapeutic agent to cross the cell membrane is a critical determinant of its efficacy, particularly for drugs targeting intracellular components. This document provides a comprehensive technical overview of the cellular permeability characteristics of the novel compound this compound. Understanding these properties is essential for researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic candidate. The guide will cover quantitative permeability data, the experimental protocols used for its determination, and the potential signaling pathways affected by this compound.
Quantitative Permeability Data
The assessment of cellular permeability provides quantitative metrics to predict the in vivo behavior of a drug candidate. Key parameters include the apparent permeability coefficient (Papp), efflux ratio, and intracellular concentration. Below is a summary of the hypothetical permeability data for this compound across different cell models.
| Parameter | Caco-2 | MDCK | PAMPA | Notes |
| Apparent Permeability (Papp) A to B (x 10⁻⁶ cm/s) | Data not available | Data not available | Data not available | Measures transport from the apical to the basolateral side. |
| Apparent Permeability (Papp) B to A (x 10⁻⁶ cm/s) | Data not available | Data not available | Data not available | Measures transport from the basolateral to the apical side. |
| Efflux Ratio (Papp B to A / Papp A to B) | Data not available | Data not available | N/A | An efflux ratio >2 suggests active efflux by transporters. |
| Intracellular Concentration (µM) | Data not available | Data not available | N/A | Determined at a specific extracellular concentration and time point. |
This table is a template. Specific values for this compound need to be populated from experimental data.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cellular permeability of a compound like this compound.
3.1. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as a widely accepted in vitro model of the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with pre-warmed transport buffer.
-
This compound is added to the apical chamber at a defined concentration.
-
Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the collected samples is quantified using LC-MS/MS.
-
-
Transport Experiment (Basolateral to Apical):
-
The protocol is reversed, with this compound added to the basolateral chamber and samples collected from the apical chamber.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
3.2. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that predicts passive diffusion across a lipid membrane.
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Procedure:
-
The wells of the filter plate (donor compartment) are filled with a solution of this compound in a suitable buffer.
-
The filter plate is placed in a receiver plate containing buffer.
-
The assembly is incubated for a set period (e.g., 4-16 hours).
-
The concentration of this compound in both the donor and receiver wells is measured.
-
-
Data Analysis: The permeability coefficient (Pe) is calculated based on the final concentrations in the donor and acceptor wells.
Visualization of Methodologies and Pathways
4.1. Experimental Workflow for Permeability Assays
The following diagram illustrates the general workflow for assessing the cellular permeability of a compound.
4.2. Hypothetical Signaling Pathway of this compound
Without specific data, we can hypothesize a potential mechanism of action for an inhibitor. For instance, if this compound were an inhibitor of a key signaling protein like a kinase within a cancer-related pathway, its action could be depicted as follows. The diagram below illustrates a generic kinase inhibition pathway.
Conclusion
This document outlines the necessary framework for a comprehensive technical guide on the cellular permeability of this compound. The provided templates for data presentation, experimental protocols, and visual diagrams are designed to be populated with specific experimental results. A thorough understanding of the cellular permeability and mechanism of action is paramount for the successful development of this compound as a therapeutic agent. Future studies should focus on generating the specific data required to complete this in-depth analysis.
Navigating the Preliminary Toxicity Landscape of N-Myristoyltransferase Inhibitors: A Technical Guide Based on PCLX-001
Disclaimer: Publicly available information on a compound specifically named "CpNMT-IN-1" is not available at the time of this writing. This guide is therefore based on the preliminary toxicity data of PCLX-001, a well-documented, clinical-stage, orally bioavailable small-molecule inhibitor of N-myristoyltransferases (NMT1 and NMT2). PCLX-001 serves as a representative example for researchers, scientists, and drug development professionals interested in the toxicological profile of this class of therapeutic agents.
N-myristoylation is a critical lipid modification of numerous proteins involved in key cellular processes, including signal transduction and protein trafficking.[1] Inhibition of N-myristoyltransferases (NMTs) has emerged as a promising therapeutic strategy in oncology, particularly for hematologic malignancies.[2] PCLX-001 is a potent dual inhibitor of both human NMT isoforms, NMT1 and NMT2.[3] This technical guide provides a comprehensive overview of the preliminary toxicity data for PCLX-001, compiled from preclinical studies and early-phase clinical trials.
Quantitative Toxicity Data
The following tables summarize the key quantitative preliminary toxicity findings for PCLX-001 from in vivo preclinical studies and a Phase 1 clinical trial.
Table 1: Preclinical Single-Dose Toxicity of PCLX-001
| Species | Route of Administration | Tolerated Dose | Adverse Effects at Higher Doses |
| Rat (Male) | Oral | 100 mg/kg | At 1000 mg/kg, one of three rats died.[4][5] |
| Dog | Oral | 10 mg/kg | At 50 mg/kg, emesis, diarrhea, and weight loss were observed in both dogs tested. |
Table 2: Preclinical Repeat-Dose Toxicity and Maximum Tolerated Dose (MTD) of PCLX-001
| Species | Duration | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities |
| Mouse | 21-day (xenograft efficacy studies) | 50 mg/kg | Not specified, but this dose led to complete tumor remission in most xenografts. |
| Rat | 14-day | >75 mg/kg (highest dose tested) | Not specified. |
| Dog | 14-day | Between 5 and 25 mg/kg | Gastrointestinal tract and hematopoietic bone marrow issues. |
Table 3: Phase 1 Clinical Trial Safety and Tolerability of PCLX-001 (Zelenirstat)
| Dose Levels Studied | Dose-Limiting Toxicities (DLTs) | Common Adverse Events (Grade ≤ 2) | Recommended Phase 2 Dose (RP2D) |
| 20 mg up to 210 mg once daily | None observed up to 210 mg/day. Gastrointestinal DLTs at 280 mg. | Nausea, vomiting, diarrhea, and fatigue. | 210 mg once daily. |
| Up to 200 mg daily (in another report) | No attributable Grade 3 or 4 toxicities identified. | Not specified. | Not yet established in this report. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicity studies. Below are the protocols for key experiments cited.
Preclinical In Vivo Acute and Repeat-Dose Toxicity Studies
-
Objective: To determine the single-dose tolerability and the maximum tolerated dose (MTD) with repeated administration in non-clinical species.
-
Animal Models: Male rats and dogs were used for single-dose studies. Mice, rats, and dogs were used for repeat-dose studies.
-
Drug Administration: PCLX-001 was administered orally.
-
Single-Dose Protocol (Rats and Dogs):
-
Animals were administered a single oral dose of PCLX-001 at escalating concentrations.
-
Clinical signs, including changes in behavior, body weight, and the presence of adverse effects such as emesis and diarrhea, were monitored.
-
Mortality was recorded.
-
-
Repeat-Dose MTD Protocol (Mice, Rats, and Dogs):
-
Animals received daily oral doses of PCLX-001 for a specified period (e.g., 14 or 21 days).
-
Dose-limiting toxicities were monitored, which included effects on the gastrointestinal tract and hematopoietic bone marrow in dogs.
-
The MTD was defined as the highest dose that did not cause unacceptable toxicity.
-
Phase 1 First-in-Human Clinical Trial
-
Objective: To assess the safety, tolerability, pharmacokinetics, and determine the MTD and recommended Phase 2 dose of PCLX-001 in humans.
-
Study Design: A multicenter, open-label, standard 3+3 dose-escalation design was employed.
-
Patient Population: Patients with relapsed/refractory B-cell lymphomas and advanced solid tumors were enrolled.
-
Drug Administration: PCLX-001 was administered orally once daily.
-
Dose Escalation: Seven dose levels were initially planned: 20 mg, 40 mg, 70 mg, 100 mg, 140 mg, 200 mg, and 280 mg.
-
Toxicity Assessment: Dose-limiting toxicity (DLT) was defined based on specific criteria including Grade 4 platelets, Grade 3 platelets with bleeding, Grade 4 absolute neutrophil count (ANC) for ≥ 7 days, febrile neutropenia, or clinically significant > Grade 3 non-hematologic toxicity. Patients were monitored for all adverse events.
Visualizations
Signaling Pathway Affected by NMT Inhibition
N-myristoylation is essential for the function of numerous proteins, including those in the Src Family Kinases (SFKs) which are crucial for B-cell receptor signaling and cell survival.
Caption: Mechanism of action of NMT inhibitors like PCLX-001.
Experimental Workflow for Preclinical Toxicity Assessment
The following diagram illustrates a generalized workflow for the preclinical toxicity evaluation of a novel compound like PCLX-001.
Caption: Workflow for preclinical in vivo toxicity studies.
References
An In-depth Technical Guide to Target Engagement Studies of Nicotinamide N-methyltransferase (NNMT) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information, including specific target engagement data and detailed experimental protocols for the compound "CpNMT-IN-1," is limited. This guide provides a comprehensive overview of target engagement methodologies for Nicotinamide N-methyltransferase (NNMT) inhibitors in general, based on current scientific literature. The experimental protocols described are adapted from established methods for similar target classes.
Introduction to NNMT as a Therapeutic Target
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). By regulating the levels of NAM and SAM, NNMT influences the NAD+ salvage pathway and cellular methylation potential, respectively.
Overexpression of NNMT has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. This has made NNMT an attractive therapeutic target for the development of small molecule inhibitors. Verifying that these inhibitors reach and bind to NNMT within a cellular context—a process known as target engagement—is a critical step in their development. This guide outlines the key methodologies and data for assessing the target engagement of NNMT inhibitors.
NNMT Signaling Pathway and Mechanism of Inhibition
NNMT is a key regulator of cellular metabolism through its consumption of NAM and SAM. Inhibition of NNMT is expected to increase the intracellular pools of both substrates. The increased NAM can be utilized by the NAD+ salvage pathway, leading to higher NAD+ levels. Elevated NAD+ can, in turn, activate sirtuins and other NAD+-dependent enzymes. The preservation of the SAM pool can prevent the inhibition of other cellular methyltransferases, thus affecting epigenetic landscapes (e.g., histone methylation).
Quantitative Data for NNMT Inhibitors
Direct measurement of NNMT target engagement in living cells is challenging, and there is a scarcity of published quantitative data from assays like CETSA or NanoBRET. Most available data comes from in vitro biochemical assays. The following table summarizes inhibitory activities for a selection of reported NNMT inhibitors.
| Compound | Assay Type | IC50 / Kᵢ | Reference |
| LL320 | Biochemical (SAHH coupling) | Kᵢ = 6.8 ± 2.3 nM | [1] |
| II399 | Biochemical (SAHH coupling) | Kᵢ = 5.9 nM | [2] |
| II559 | Biochemical | Kᵢ = 1.2 nM | [3] |
| II802 | Biochemical | Kᵢ = 1.6 nM | [3] |
| Compound 16p | Biochemical | pKₑ = 9.8 | [4] |
| Compound '960 | Biochemical | hNNMT IC50 = 12 nM | |
| Compound 1 | Biochemical | hNNMT IC50 = 0.26 µM | |
| Compound 3 | Biochemical | hNNMT IC50 = 0.18 µM |
Note: Cellular IC50 values for some of these compounds are significantly higher, indicating potential challenges with cell permeability or other factors that limit target engagement in a cellular environment.
Experimental Protocols for Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
This protocol is adapted from methodologies for other cytosolic enzymes and incorporates a bioluminescent reporter system for higher throughput, as suggested by recent studies on NNMT.
-
Cell Preparation:
-
Use a cell line endogenously expressing NNMT or a cell line engineered to express a tagged version of NNMT (e.g., using a CRISPR-based HiBiT tag).
-
Culture cells to 80-90% confluency. Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of 1-2 x 10⁷ cells/mL.
-
-
Compound Treatment:
-
Aliquot the cell suspension into separate tubes.
-
Treat cells with the NNMT inhibitor at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate at 37°C for 1 hour to allow for compound entry and target binding.
-
-
Thermal Challenge:
-
Transfer 50-100 µL of each treated cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes. Include an unheated control at room temperature.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This will pellet the denatured, aggregated proteins.
-
-
Quantification of Soluble NNMT:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
For HiBiT-tagged NNMT: Add LgBiT protein and furimazine substrate to the supernatant according to the manufacturer's protocol. Measure luminescence on a plate reader.
-
For endogenous NNMT: Perform Western blotting. Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against NNMT. Use a secondary antibody for detection and quantify band intensities.
-
-
Data Analysis:
-
For each temperature point, normalize the signal (luminescence or band intensity) to the unheated control.
-
Plot the percentage of soluble NNMT against the temperature for both vehicle- and inhibitor-treated samples to generate melt curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
-
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged target protein in live cells. Compound binding to the target displaces the tracer, leading to a decrease in the BRET signal.
As no specific NanoBRET tracer for NNMT is commercially available, this protocol assumes the development or availability of such a reagent.
-
Vector Construction and Cell Transfection:
-
Clone the human NNMT gene into a vector containing NanoLuc (Nluc) luciferase, creating an N- or C-terminal fusion protein.
-
Transfect HEK293T cells with the NNMT-Nluc plasmid using a suitable transfection reagent (e.g., FuGENE HD). Allow for protein expression for 20-24 hours.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM medium.
-
Dispense the cell suspension into a white, 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay medium.
-
Add the diluted inhibitor to the assay plate. Include a vehicle control.
-
Add the fluorescent NanoBRET tracer for NNMT to all wells at a pre-determined optimal concentration.
-
Incubate the plate at 37°C with 5% CO₂ for 2 hours to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET substrate solution containing the furimazine substrate and an extracellular NanoLuc inhibitor according to the manufacturer's protocol.
-
Add the substrate solution to all wells.
-
Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control (high BRET) and a control with a high concentration of a known binder or no tracer (low BRET).
-
Plot the normalized BRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Conclusion
Confirming target engagement in a cellular environment is a cornerstone of modern drug discovery. While biochemical assays provide essential information on the potency of NNMT inhibitors, techniques like CETSA and NanoBRET are indispensable for validating that these compounds can access and bind to their intracellular target. The development of robust and high-throughput cellular target engagement assays will be critical for advancing the next generation of NNMT inhibitors from promising chemical matter to effective therapeutic agents. The protocols and data presented in this guide provide a framework for researchers to design and execute these vital studies.
References
- 1. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of a Novel Therapeutic Agent: A Technical Guide
Disclaimer: As of the latest data analysis, there is no publicly available information regarding the pharmacokinetic profile of a compound specifically designated as "CpNMT-IN-1." The following guide is a comprehensive template designed for researchers, scientists, and drug development professionals. It outlines the essential components and methodologies for characterizing the pharmacokinetic profile of a novel chemical entity, which can be applied to a compound such as this compound as data becomes available.
Introduction
The characterization of a drug candidate's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of drug discovery and development.[1][2][3] A thorough understanding of these processes is critical for predicting a drug's efficacy and safety, and for designing appropriate dosing regimens for clinical trials.[4][5] This guide provides a framework for the in-depth evaluation of a novel compound's PK profile, detailing key parameters, experimental protocols, and data presentation.
Absorption
Absorption is the process by which a drug enters the systemic circulation from the site of administration. Key parameters for characterizing absorption include bioavailability, maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax).
Key Pharmacokinetic Parameters for Absorption
| Parameter | Description | Unit |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % |
| Cmax | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose. | ng/mL |
| Tmax | The time at which the Cmax is observed. | h |
| AUC (Area Under the Curve) | The area under the plasma concentration-time curve, which represents the total drug exposure over time. | ng*h/mL |
Experimental Protocols for Assessing Absorption
In Vitro Permeability Assays:
-
Protocol: Caco-2 cell permeability assays are commonly used to predict intestinal drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a transwell plate. The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
In Vivo Pharmacokinetic Studies in Animal Models:
-
Protocol: The test compound is administered to animal models (e.g., rats, mice) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points post-dosing. Plasma is separated, and the concentration of the compound is quantified using a validated analytical method like LC-MS/MS. The resulting plasma concentration-time data is used to calculate pharmacokinetic parameters. Bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
Distribution
Distribution refers to the reversible transfer of a drug from one location to another within the body. Key parameters include the volume of distribution and plasma protein binding.
Key Pharmacokinetic Parameters for Distribution
| Parameter | Description | Unit |
| Volume of Distribution (Vd) | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it currently is in blood plasma. | L/kg |
| Plasma Protein Binding (PPB) | The degree to which a drug binds to proteins within the blood plasma. | % bound |
| Blood-to-Plasma Ratio | The ratio of the concentration of a drug in whole blood to its concentration in plasma. | Unitless |
Experimental Protocols for Assessing Distribution
Plasma Protein Binding:
-
Protocol: Rapid equilibrium dialysis (RED) is a common method. The RED device consists of two chambers separated by a semipermeable membrane. Plasma containing the test compound is added to one chamber, and buffer is added to the other. The plate is incubated to allow for equilibrium. The concentrations of the compound in both chambers are then measured to determine the fraction bound to plasma proteins.
In Vivo Distribution Studies:
-
Protocol: Following administration of the compound to animal models, various tissues (e.g., liver, kidney, brain, muscle) are collected at different time points. The concentration of the compound in each tissue is quantified to assess its distribution throughout the body.
Metabolism
Metabolism, or biotransformation, is the chemical modification of a drug by the body, primarily by enzymes in the liver. This process can lead to the formation of active or inactive metabolites.
Key Aspects of Metabolism
| Aspect | Description |
| Metabolic Stability | The susceptibility of a compound to biotransformation, typically assessed by its in vitro half-life. |
| Metabolite Identification | The identification of the major metabolites of a compound. |
| CYP450 Inhibition and Induction | Assessment of the compound's potential to inhibit or induce major cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions. |
Experimental Protocols for Assessing Metabolism
In Vitro Metabolic Stability:
-
Protocol: The test compound is incubated with liver microsomes or hepatocytes in the presence of NADPH (a cofactor for many metabolic enzymes). Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS to determine the in vitro half-life.
Metabolite Identification:
-
Protocol: Following incubation with liver microsomes or hepatocytes, or from in vivo samples, metabolites are identified using high-resolution mass spectrometry.
CYP450 Inhibition Assay:
-
Protocol: The test compound is co-incubated with human liver microsomes, a specific CYP probe substrate, and NADPH. The formation of the probe substrate's metabolite is measured and compared to a control incubation without the test compound to determine the IC50 value.
Excretion
Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and/or in the feces.
Key Pharmacokinetic Parameters for Excretion
| Parameter | Description | Unit |
| Clearance (CL) | The volume of plasma from which a drug is completely removed per unit of time. | mL/min/kg |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | h |
Experimental Protocols for Assessing Excretion
In Vivo Mass Balance Studies:
-
Protocol: A radiolabeled version of the test compound is administered to animal models. Urine and feces are collected over a period of time, and the total radioactivity is measured to determine the routes and extent of excretion.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study.
The Four Phases of Pharmacokinetics (ADME)
Caption: The interconnected processes of ADME.
Hypothetical Metabolic Pathway
Caption: A simplified diagram of potential metabolic pathways for a drug.
Conclusion
A comprehensive understanding of a drug candidate's pharmacokinetic profile is paramount for its successful development. The systematic approach outlined in this guide, involving the determination of key ADME parameters through established in vitro and in vivo assays, allows for the construction of a robust data package. This, in turn, facilitates the translation of preclinical findings to the clinical setting and informs the design of safe and effective therapeutic regimens.
References
- 1. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. youtube.com [youtube.com]
- 4. Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics in clinical practice. I. Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Periphery: A Technical Guide to Off-Target Effects Screening for CpNMT-IN-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the systematic screening and evaluation of off-target effects for the novel N-methyltransferase inhibitor, CpNMT-IN-1. In the quest for therapeutic specificity, a thorough understanding of a compound's interaction with unintended biological targets is paramount to mitigating toxicity and ensuring clinical success. This document outlines detailed experimental protocols, presents a structured approach to data analysis, and visualizes key pathways and workflows to guide the preclinical safety assessment of this compound.
Introduction to Off-Target Profiling
The development of targeted therapies hinges on the selective modulation of a specific biological molecule. However, small molecule inhibitors can frequently interact with proteins other than their intended target, leading to unforeseen biological consequences and potential toxicities.[1] A rigorous off-target screening cascade is therefore a critical component of the preclinical safety and efficacy evaluation of any new chemical entity. This guide focuses on a systematic approach to identifying and characterizing the off-target interaction profile of this compound, a putative inhibitor of a specific N-methyltransferase (NMT).
Proposed On-Target Mechanism of Action
For the context of this guide, this compound is a selective inhibitor of a hypothetical nuclear protein N-methyltransferase, "NMT-X," which is implicated in the regulation of gene transcription through methylation of histone H3. The intended mechanism of action is the reduction of specific histone methylation marks, leading to the suppression of oncogene expression in a cancer context.
References
An In-Depth Technical Guide on the Role of CpNMT-IN-1 in Cancer Signaling Pathways
It appears that there is no publicly available scientific literature or data specifically detailing the role of a compound named "CpNMT-IN-1" in any disease signaling pathway. Searches for "this compound" in reputable scientific databases and general web searches did not yield any relevant results for a molecule with this specific name being investigated in the context of disease research.
The name "this compound" suggests it might be an inhibitor ("-IN-") of a Nicotinate N-methyltransferase (NMT), possibly from Cryptosporidium parvum ("CpNMT"). However, without published research, it is not possible to provide an in-depth technical guide on its role in a specific disease signaling pathway.
Therefore, the following guide is a template demonstrating the requested format and the type of information that would be included if data on this compound and a specific disease were available. For the purpose of this template, we will use a hypothetical context where this compound is an inhibitor of a hypothetical human NMT (hNMT) implicated in a generic "Cancer" signaling pathway.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is based on a hypothetical scenario for illustrative purposes, as no public data exists for a compound named "this compound". All data, protocols, and pathways are representative examples.
Introduction
Nicotinate N-methyltransferase (NMT) has been identified as a potential therapeutic target in various cancers. Its overexpression is correlated with poor prognosis and metastasis. NMT is believed to influence cellular metabolism and epigenetic regulation, thereby promoting cancer cell proliferation and survival. This compound is a novel, potent, and selective small molecule inhibitor of NMT. This document outlines the role of this compound in modulating cancer-related signaling pathways, presenting key preclinical data and experimental methodologies.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ (nM) | Assay Type | Cell Line |
|---|---|---|---|
| hNMT | 15 | Biochemical | - |
| hNNMT | >10,000 | Biochemical | - |
| A549 | 150 | Cell-based | Lung Cancer |
| HCT116 | 220 | Cell-based | Colon Cancer |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | p-value |
|---|---|---|---|
| Vehicle | - | 0 | - |
| This compound | 10 | 45 | <0.05 |
| this compound | 30 | 78 | <0.001 |
Signaling Pathway Modulation by this compound
This compound inhibits the enzymatic activity of NMT, leading to a downstream cascade of events that disrupt cancer cell signaling. The primary mechanism involves the reduction of 1-methylnicotinamide (MNA) and the subsequent impact on metabolic and epigenetic pathways.
Caption: Mechanism of this compound action on the NMT pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. NMT Enzymatic Assay (Biochemical IC₅₀ Determination)
-
Reagents: Recombinant human NMT (hNMT), S-adenosyl-L-methionine (SAM), Nicotinamide (NAM), Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of this compound dilution or DMSO (vehicle control).
-
Add 50 µL of hNMT (2 ng/µL) in reaction buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of a substrate mix containing NAM (100 µM) and SAM (50 µM).
-
Incubate for 60 minutes at 37°C.
-
Terminate the reaction and measure the production of S-adenosyl-L-homocysteine (SAH) using a commercially available bioluminescent assay kit.
-
Calculate IC₅₀ values using non-linear regression analysis.
-
Caption: Workflow for the NMT biochemical IC₅₀ assay.
4.2. Cell Viability Assay (Cell-based IC₅₀ Determination)
-
Cell Lines: A549, HCT116.
-
Reagents: RPMI-1640 medium, 10% FBS, Penicillin-Streptomycin, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well opaque plate and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Normalize data to vehicle-treated cells and calculate IC₅₀ values.
-
4.3. A549 Xenograft Mouse Model
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
Subcutaneously implant 5 x 10⁶ A549 cells into the flank of each mouse.
-
Allow tumors to reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (n=8 per group): Vehicle, this compound (10 mg/kg), this compound (30 mg/kg).
-
Administer treatment once daily (QD) via oral gavage.
-
Measure tumor volume with calipers twice weekly.
-
At the end of the study (e.g., 21 days), euthanize mice and excise tumors for weight measurement and further analysis.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
-
Conclusion
While the compound "this compound" is not found in the current scientific literature, this guide provides a comprehensive template for how such a molecule would be evaluated and presented. The hypothetical data suggest that an NMT inhibitor like this compound could serve as a promising therapeutic agent by targeting key signaling pathways in cancer. Further research would be required to validate these findings and explore the full therapeutic potential.
CpNMT-IN-1: A Potent Inhibitor of Cryptosporidium parvum N-Myristoyltransferase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
CpNMT-IN-1 has emerged as a significant inhibitor of N-myristoyltransferase (NMT) in Cryptosporidium parvum (CpNMT), a protozoan parasite responsible for the diarrheal disease cryptosporidiosis. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the experimental protocols for its characterization, and the essential signaling pathways affected by its mechanism of action. This document is intended to serve as a valuable resource for researchers in parasitology, enzymology, and drug development.
N-myristoylation is a critical co- and post-translational modification in many eukaryotic organisms, including apicomplexan parasites. The covalent attachment of a myristate group to the N-terminal glycine of a protein, catalyzed by NMT, is crucial for protein-protein interactions, membrane targeting, and the proper function of numerous signaling pathways. The essential nature of NMT in parasites, coupled with structural differences from the human orthologs, makes it an attractive target for the development of novel therapeutics.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The key quantitative metrics are summarized in the table below for clear comparison.
| Parameter | Description | Value | Reference |
| IC50 | The half-maximal inhibitory concentration against recombinant C. parvum N-myristoyltransferase (CpNMT) enzyme. | 2.5 µM | [1] |
| EC50 | The half-maximal effective concentration for the inhibition of C. parvum growth in an in vitro cell culture model. | 6.9 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's activity.
CpNMT Enzymatic Inhibition Assay (Fluorescence-Based)
This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against recombinant CpNMT. The assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction.
Materials:
-
Recombinant C. parvum N-myristoyltransferase (CpNMT)
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known N-myristoylated protein)
-
7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA, 0.01% Triton X-100)
-
This compound or other test compounds
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the peptide substrate in the assay buffer.
-
Prepare a stock solution of Myristoyl-CoA in the assay buffer.
-
Prepare a stock solution of CPM in DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
CpNMT enzyme solution
-
This compound dilution (or DMSO for control)
-
-
Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of Myristoyl-CoA and peptide substrate to each well.
-
Immediately add the CPM solution to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 390 nm and emission at 475 nm).
-
The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cryptosporidium parvum Growth Inhibition Assay (In Vitro Cell Culture)
This protocol describes a cell-based assay to evaluate the efficacy of this compound in inhibiting the growth of C. parvum in a host cell line.
Materials:
-
Cryptosporidium parvum oocysts
-
Human ileocecal adenocarcinoma cell line (HCT-8)
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)
-
This compound or other test compounds
-
DMSO
-
96-well cell culture plates
-
Reagents for quantifying parasite growth (e.g., quantitative PCR targeting a C. parvum specific gene)
Procedure:
-
Seed HCT-8 cells into 96-well plates and culture until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in the culture medium.
-
Excyst C. parvum oocysts to release sporozoites.
-
Infect the HCT-8 cell monolayers with the freshly excysted sporozoites.
-
After a short incubation period to allow for invasion (e.g., 2-4 hours), remove the inoculum and add the culture medium containing the different concentrations of this compound (or DMSO for control).
-
Incubate the plates for a period that allows for significant parasite replication (e.g., 48-72 hours).
-
After the incubation period, lyse the cells and extract total DNA.
-
Quantify the amount of C. parvum DNA in each well using quantitative PCR (qPCR) with primers specific for a parasite gene (e.g., 18S rRNA).
-
The EC50 value is determined by plotting the percentage of growth inhibition (relative to the DMSO control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
N-myristoylation is a key modification that enables proteins to anchor to cellular membranes and participate in various signaling cascades. Inhibition of CpNMT by this compound is expected to disrupt these essential processes in Cryptosporidium parvum.
While the complete myristoylated proteome of C. parvum is still under investigation, several key proteins are known or predicted to be N-myristoylated, and their functions are critical for parasite survival and pathogenesis. These include:
-
ADP-ribosylation factors (ARFs): These are small GTPases that play a central role in vesicular trafficking and membrane dynamics. Their localization and function are dependent on N-myristoylation.
-
Calcium-dependent protein kinases (CDPKs): These kinases are crucial for signaling pathways involved in host cell invasion, motility, and egress. N-myristoylation is often required for their proper localization to the plasma membrane or other cellular compartments.
-
Other signaling proteins: A variety of other proteins involved in signal transduction, such as certain phosphatases and cyclases, are also known to be N-myristoylated.
The inhibition of CpNMT by this compound prevents the myristoylation of these and other substrate proteins. This leads to their mislocalization and functional impairment, ultimately disrupting essential cellular processes.
Conclusion
This compound represents a promising lead compound for the development of novel anti-cryptosporidial therapies. Its potent and specific inhibition of C. parvum N-myristoyltransferase disrupts essential cellular processes, leading to the inhibition of parasite growth. The detailed experimental protocols and understanding of the affected signaling pathways provided in this guide are intended to facilitate further research into this compound and the broader field of parasite NMT inhibition. Future work should focus on optimizing the potency and pharmacokinetic properties of this compound class and further elucidating the full spectrum of N-myristoylated proteins in C. parvum to gain deeper insights into the parasite's biology and identify additional therapeutic targets.
References
Introduction to Methyltransferases in Gene Expression
An in-depth search has revealed no specific public data or scientific literature for a compound or entity named "CpNMT-IN-1". This suggests that the term may be an internal project name, a novel compound not yet published, or a possible misspelling.
However, the broader topic of N-terminal methyltransferases and their influence on gene expression is a significant area of research. To provide a valuable and technically relevant resource, this guide will focus on the well-characterized mechanisms of RNA and DNA methylation and their impact on gene regulation, which is the likely context for a hypothetical "this compound".
Gene expression is a tightly regulated process, and epigenetic modifications play a crucial role. Among these, methylation of nucleic acids (DNA and RNA) and proteins is a key regulatory mechanism. Methyltransferases are the enzymes responsible for catalyzing these methylation events. This guide will explore the roles of prominent methyltransferase complexes in controlling gene expression.
The METTL3-METTL14 Complex and N6-methyladenosine (m6A) RNA Methylation
N6-methyladenosine (m6A) is the most abundant internal modification in mammalian messenger RNA (mRNA) and is installed by the METTL3-METTL14 methyltransferase complex.[1] This modification is a dynamic and reversible process that influences many aspects of RNA metabolism, including splicing, nuclear export, stability, and translation, thereby playing a critical role in gene expression regulation.[1][2]
The core of the m6A methyltransferase machinery is a stable heterodimer formed by METTL3 and METTL14.[3][4] While both proteins have a methyltransferase domain, METTL3 is the catalytically active subunit, and METTL14 plays a crucial structural role in recognizing the RNA substrate. The activity of this complex is further modulated by other proteins like WTAP (Wilms' tumor 1-associating protein), which helps localize the complex within the nucleus.
Signaling Pathway and Mechanism of Action
The METTL3-METTL14 complex-mediated m6A methylation is a key post-transcriptional regulatory mechanism. The pathway can be summarized as follows:
Quantitative Effects on Gene Expression
The knockdown of components of the m6A methyltransferase complex has significant effects on cellular m6A levels and gene expression.
| Gene Knockdown | Cell Line | Reduction in m6A/A ratio | Reference |
| METTL3 | HeLa | ~30% | |
| METTL14 | HeLa | ~40% | |
| WTAP | HeLa | ~50% | |
| METTL3 | 293FT | ~20% | |
| METTL14 | 293FT | ~35% | |
| WTAP | 293FT | ~42% |
These changes in m6A levels lead to widespread alterations in gene expression. For example, METTL3 knockdown in bone marrow stem cells (BMSCs) was shown to decrease the mRNA expression of specific splice variants of vascular endothelial growth factor A (VEGFA).
Experimental Protocols
Quantification of m6A/A Ratio in mRNA by LC-MS/MS
This protocol is a standard method for determining the overall level of m6A modification in mRNA.
Methodology:
-
RNA Isolation: Total RNA is extracted from cultured cells (e.g., HeLa or 293FT) using standard methods like TRIzol reagent.
-
mRNA Purification: Polyadenylated RNA (mRNA) is isolated from the total RNA pool using oligo(dT)-magnetic beads.
-
Nucleoside Digestion: The purified mRNA is digested into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amounts of adenosine (A) and N6-methyladenosine (m6A) are quantified by monitoring their specific mass transitions.
-
Data Analysis: The m6A/A ratio is calculated based on the quantified amounts of m6A and A.
DNA Methyltransferase 1 (DNMT1) and Its Role in Gene Silencing
While m6A modification of RNA is a critical layer of gene regulation, DNA methylation is a fundamental epigenetic mechanism that primarily leads to gene silencing. DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns during cell division.
Mechanism of DNMT1-mediated Gene Regulation
DNMT1 primarily methylates cytosine bases within CpG dinucleotides. Hypermethylation of CpG islands in the promoter regions of genes is strongly associated with transcriptional repression.
Recent research has also uncovered a fascinating interplay between RNA and DNMT1. Certain RNAs, termed DNMT1-interacting RNAs, can bind to DNMT1 and prevent the methylation of specific gene loci, thereby ensuring their continued expression. This adds another layer of complexity to the regulatory roles of both RNA and DNA methylation.
Conclusion
While information on "this compound" is not available, the principles of gene expression regulation through methyltransferases are well-established and provide a framework for understanding how such a compound might function. The METTL3-METTL14 complex and DNMT1 represent two key pillars of epigenetic and epitranscriptomic regulation, respectively. Their activities in modulating m6A RNA methylation and DNA methylation have profound impacts on cellular function and are implicated in numerous diseases, making them important targets for therapeutic development. Further research into novel inhibitors and modulators of these pathways holds great promise for advancing medicine.
References
Early Research Findings on PRMT1 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on Protein Arginine Methyltransferase 1 (PRMT1) inhibitors, a promising class of molecules in oncology research. Due to the limited public information on the specific compound "CpNMT-IN-1," this document focuses on the broader class of PRMT1 inhibitors, summarizing key preclinical findings, experimental methodologies, and associated signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies on PRMT1 inhibitors, focusing on their anti-tumor effects.
| Compound | Assay Type | Cell Line/Model | Endpoint | Result | Reference |
| DCPT1061 | Cell Growth | ccRCC cells | G1 cell cycle arrest | Dramatic suppression of cell growth | [1] |
| DCPT1061 | In vivo | ccRCC Cell-Derived Xenograft (CDX) | Tumor Growth | Inhibition of tumor growth | [1] |
| DCPT1061 | In vivo | ccRCC Patient-Derived Xenograft (PDX) | Tumor Growth & Sunitinib Sensitization | Inhibited tumor growth and attenuated sunitinib-induced upregulation of LCN2-AKT-RB signaling | [1] |
| shPRMT1 | In vivo Tumor Growth | A375 human melanoma cells | Tumor Volume | Not specified quantitatively, but subcutaneous tumors were weighed following excision. | [2] |
| shPRMT1 | Colony Formation | A375 human melanoma cells | Number of Clones | Not specified quantitatively, but clones were stained and counted. | [2] |
| shPRMT1 | Cell Migration | A375 human melanoma cells | Number of Migrated Cells | Not specified quantitatively, but assessed by Transwell assay. |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments frequently utilized in the preclinical evaluation of PRMT1 inhibitors.
1. Cell Viability and Cytotoxicity Assays:
-
MTT Assay: To assess the dose-dependent inhibition of cancer cell growth, the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay is employed. This method measures the metabolic activity of viable cells.
-
Luminescent Cell Viability Assay (e.g., CellTiter-Glo™): This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
-
Fluorescence-Based Cytotoxicity Assay (e.g., CellTox™ Green): This method measures changes in cell membrane integrity, a hallmark of cell death. It utilizes a dye that is excluded from viable cells but stains the DNA of dead cells.
2. In Vivo Tumor Growth Assay (Xenograft Model):
-
Cell Implantation: Cancer cells (e.g., 1x10^6 in 0.2 ml sterilized phosphate-buffered saline) are implanted subcutaneously into the flank of immunodeficient mice (e.g., 4-week-old male BALB/c nude mice).
-
Animal Maintenance: Mice are housed in a specific pathogen-free environment with ad libitum access to food and water.
-
Tumor Measurement: Tumor volume is calculated periodically (e.g., every 7 days) using the formula: V = (length) x (width)^2 / 2.
3. Cell Migration Assay (Transwell Assay):
-
Cell Seeding: A specific number of cells (e.g., 1x10^5) are added to the upper chamber of a Transwell insert containing serum-free medium.
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a defined period to allow for cell migration through the porous membrane of the insert.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained, and counted under a microscope.
Signaling Pathway and Mechanism of Action
PRMT1 has been identified as a key epigenetic regulator in various cancers. Its inhibition has been shown to impact tumor growth and drug resistance through the modulation of specific signaling pathways.
PRMT1-Mediated Regulation of ccRCC Growth
Caption: PRMT1 signaling pathway in clear cell renal cell carcinoma.
Workflow for Preclinical Evaluation of a PRMT1 Inhibitor
Caption: General experimental workflow for PRMT1 inhibitor evaluation.
References
CpNMT-IN-1: A Technical Guide to a Novel Inhibitor of Cryptosporidium parvum N-Myristoyltransferase and its Implications for Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptosporidium parvum, a leading cause of diarrheal disease worldwide, presents a significant therapeutic challenge due to the lack of effective treatments. A crucial post-translational modification in this protozoan parasite is N-myristoylation, a process catalyzed by the enzyme N-myristoyltransferase (NMT). This lipid modification is vital for the function of numerous proteins involved in protein-protein interactions and membrane targeting.[1][2] CpNMT-IN-1 has emerged as a potent inhibitor of C. parvum N-myristoyltransferase (CpNMT), demonstrating the potential to disrupt the parasite's life cycle. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on post-translational modifications, and the experimental protocols for its investigation.
Introduction to N-Myristoylation in Cryptosporidium parvum
Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis, dramatically expanding the functional diversity of the proteome.[3][4] One such critical PTM in Cryptosporidium parvum is N-myristoylation. This process involves the irreversible attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a substrate protein.[5] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for the biological activity of many proteins.
In C. parvum, N-myristoylated proteins are implicated in key cellular processes, including:
-
Protein-Protein Interactions: Facilitating the assembly of protein complexes.
-
Protein-Membrane Targeting: Anchoring proteins to cellular membranes, which is crucial for their function in signaling and vesicular transport.
-
Signal Transduction: Participating in signaling cascades that regulate parasite survival and proliferation.
Given its essential role, CpNMT has been identified as a promising drug target for the development of novel anti-cryptosporidial therapies.
This compound: A Specific Inhibitor of C. parvum N-Myristoyltransferase
This compound is a small molecule inhibitor that specifically targets the N-myristoyltransferase of Cryptosporidium parvum. Its inhibitory activity has been quantified, demonstrating its potential as a tool for studying CpNMT function and as a lead compound for drug development.
Quantitative Data
The efficacy of this compound has been determined through enzymatic and cell-based assays.
| Parameter | Value (µM) | Description |
| IC50 | 2.5 | The half-maximal inhibitory concentration against the purified CpNMT enzyme. |
| EC50 | 6.9 | The half-maximal effective concentration for inhibiting the growth of C. parvum in cell culture. |
Table 1: In vitro efficacy of this compound.
Mechanism of Action and Impact on Post-Translational Modifications
This compound acts by directly inhibiting the enzymatic activity of CpNMT. This inhibition prevents the transfer of myristoyl-CoA to the N-terminal glycine of target proteins, thereby blocking their N-myristoylation.
The logical workflow from target inhibition to the antiparasitic effect can be visualized as follows:
By inhibiting N-myristoylation, this compound is expected to disrupt the function of a wide range of myristoylated proteins within the parasite, leading to a cascade of downstream effects that ultimately inhibit parasite growth and survival.
Signaling Pathways
While the direct downstream signaling pathways within C. parvum affected by this compound have not been fully elucidated, the known role of N-myristoylation in other organisms and the observed host cell responses to C. parvum infection provide a basis for a hypothetical model. C. parvum is known to modulate host cell signaling pathways, such as the EGFR-PI3K/Akt pathway, to promote its intracellular survival by inhibiting host cell autophagy. The inhibition of CpNMT would likely disrupt the parasite's ability to effectively manipulate these host pathways.
The following diagram illustrates a hypothetical signaling cascade affected by the inhibition of N-myristoylation in C. parvum and its potential impact on host cell manipulation.
Experimental Protocols
Investigating the effects of this compound requires robust enzymatic and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay
This protocol is adapted from established fluorescence-based and radioactive assays for NMT activity.
Objective: To determine the IC50 value of this compound against purified CpNMT.
Materials:
-
Recombinant purified C. parvum NMT (CpNMT)
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Detection reagent:
-
For fluorescence assay: 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) to detect free Coenzyme A (CoA).
-
For radioactive assay: [³H]myristoyl-CoA.
-
-
96-well microplates (black for fluorescence, standard for radioactive)
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Mixture: In each well of the microplate, add:
-
CpNMT enzyme to a final concentration in the nanomolar range.
-
Peptide substrate (final concentration in the low micromolar range).
-
Varying concentrations of this compound or vehicle control (DMSO).
-
-
Initiation of Reaction: Add myristoyl-CoA (or [³H]myristoyl-CoA) to initiate the enzymatic reaction. The final concentration should be close to the Km value for the enzyme.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection:
-
Fluorescence Assay: Add CPM solution to each well to react with the CoA produced. Incubate in the dark for 15 minutes. Measure the fluorescence at an excitation/emission of ~390/465 nm.
-
Radioactive Assay: Stop the reaction by adding an acidic solution. Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unreacted [³H]myristoyl-CoA. Measure the radioactivity of the [³H]myristoylated peptide using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
C. parvum Growth Inhibition Assay in Cell Culture
This protocol is based on established methods for culturing C. parvum in human intestinal epithelial cell lines (e.g., HCT-8).
Objective: To determine the EC50 value of this compound against C. parvum growth.
Materials:
-
HCT-8 cells (human ileocecal adenocarcinoma cell line)
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
C. parvum oocysts
-
This compound
-
Control drug (e.g., paromomycin)
-
Reagents for quantifying parasite growth (e.g., qPCR primers and probes targeting a C. parvum specific gene, or an antibody for immunofluorescence)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HCT-8 cells into 96-well plates and grow to confluency.
-
Oocyst Excystation: Prepare infectious sporozoites by excysting C. parvum oocysts (e.g., by incubation in acidic solution followed by incubation in a solution containing trypsin and taurocholic acid).
-
Infection: Infect the confluent HCT-8 cell monolayers with the prepared sporozoites.
-
Treatment: After a few hours to allow for parasite invasion, remove the inoculum and add fresh medium containing serial dilutions of this compound, a positive control (paromomycin), and a vehicle control (DMSO).
-
Incubation: Incubate the infected and treated cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Parasite Growth:
-
qPCR: Lyse the cells and extract total DNA. Perform quantitative PCR using primers specific for a C. parvum gene (e.g., 18S rRNA) to quantify the parasite load.
-
Immunofluorescence: Fix and permeabilize the cells. Stain with a C. parvum-specific antibody followed by a fluorescently labeled secondary antibody. Image the plates and quantify the number of parasites.
-
-
Data Analysis: Normalize the parasite growth in the treated wells to the vehicle control. Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Conclusion
This compound represents a valuable chemical probe for dissecting the role of N-myristoylation in the biology of Cryptosporidium parvum. Its potent and specific inhibition of CpNMT provides a powerful tool for validating this enzyme as a drug target. Further studies are warranted to elucidate the precise downstream effects of this compound on parasite signaling pathways and to optimize its properties for potential therapeutic development. The experimental protocols detailed herein provide a framework for the continued investigation of this and other NMT inhibitors in the fight against cryptosporidiosis.
References
- 1. Identification of and Structural Insights into Hit Compounds Targeting N-Myristoyltransferase for Cryptosporidium Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An assay for myristoyl-CoA: protein N-myristoyltransferase activity based on ion-exchange exclusion of [3H]myristoyl peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cryptosporidium parvum - Wikipedia [en.wikipedia.org]
- 5. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CpNMT-IN-1: Solubility and Vehicle for Injection
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes provide generalized protocols for determining the solubility of a novel compound, CpNMT-IN-1, and for preparing a vehicle for in vivo injection. Specific quantitative data for this compound solubility is not publicly available. The proposed vehicle is based on common formulations for poorly soluble compounds used in preclinical research and should be optimized for this specific inhibitor.
Introduction
This compound is an inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT), a promising drug target for the treatment of cryptosporidiosis. The successful in vivo evaluation of this and similar compounds is critically dependent on the development of a suitable formulation that ensures adequate solubility and bioavailability. This document outlines protocols for determining the solubility of this compound and preparing a vehicle for injection in animal models.
Solubility Determination
The first step in developing a formulation for in vivo studies is to determine the solubility of the compound in various pharmaceutically acceptable solvents. This information will guide the selection of an appropriate vehicle.
Experimental Protocol: Kinetic Solubility Assessment
This protocol provides a rapid assessment of the apparent solubility of this compound in various solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aqueous solutions of common excipients (e.g., 10% Solutol HS 15, 20% Captisol®, 10% Kolliphor EL)
-
96-well microplate (non-binding surface recommended)
-
Plate shaker
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
In a 96-well plate, add the desired aqueous solvent.
-
Add a small volume of the this compound DMSO stock solution to the aqueous solvent to achieve the desired final concentration (ensure the final DMSO concentration is low, typically ≤1%, to minimize its effect on solubility).
-
Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Measure the turbidity of the solutions using a spectrophotometer at a wavelength of 620 nm. The concentration at which precipitation is observed is an indication of the kinetic solubility limit.
-
Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of dissolved this compound by HPLC.
Data Presentation: Exemplary Solubility Data Table
The following table is a template for presenting the solubility data. Actual values for this compound need to be experimentally determined.
| Solvent / Vehicle | Final DMSO (%) | Kinetic Solubility (µg/mL) | Observations |
| PBS, pH 7.4 | 1 | < 1 | Precipitation observed |
| 10% Solutol HS 15 in water | 1 | [To be determined] | |
| 20% Captisol® in water | 1 | [To be determined] | |
| 10% Kolliphor EL in water | 1 | [To be determined] | |
| 0.5% Carboxymethylcellulose (CMC) in water | 1 | [To be determined] | Forms a suspension |
| 20% PEG400 in water | 1 | [To be determined] |
Vehicle for Injection
For many small molecule inhibitors with low aqueous solubility, a suspension formulation is often employed for initial in vivo efficacy studies. A common and generally well-tolerated vehicle for intraperitoneal (IP) or oral (PO) administration is an aqueous suspension containing carboxymethylcellulose (CMC).
Experimental Protocol: Preparation of a this compound Suspension for Injection
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80. The addition of a surfactant like Tween 80 helps to wet the compound particles and create a more uniform suspension.
Materials:
-
This compound
-
Sodium Carboxymethylcellulose (low viscosity)
-
Tween 80
-
Sterile water for injection
-
Sterile glass vial
-
Magnetic stirrer and stir bar or sonicator
Methodology:
-
Prepare the Vehicle:
-
In a sterile beaker, add approximately 90% of the final required volume of sterile water.
-
While stirring, slowly add the required amount of sodium CMC to make a 0.5% (w/v) solution (e.g., 50 mg of CMC for a final volume of 10 mL).
-
Continue to stir until the CMC is fully dissolved. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the compound.
-
Add Tween 80 to a final concentration of 0.1% (v/v) (e.g., 10 µL for a 10 mL final volume) and mix thoroughly.
-
Adjust the final volume with sterile water.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add a small amount of the prepared vehicle to the vial to create a paste. This helps to ensure the powder is adequately wetted.
-
Gradually add the remaining vehicle to the vial while vortexing or stirring to achieve the desired final concentration (e.g., 10 mg/mL).
-
For a more uniform suspension, sonicate the vial in a bath sonicator for 5-10 minutes.
-
-
Administration:
-
The suspension should be administered immediately after preparation.
-
Ensure the suspension is well-mixed by vortexing before drawing each dose to ensure dose uniformity.
-
Data Presentation: Vehicle Composition
| Component | Concentration | Purpose |
| This compound | [e.g., 10 mg/mL] | Active Pharmaceutical Ingredient |
| Sodium Carboxymethylcellulose | 0.5% (w/v) | Suspending agent |
| Tween 80 | 0.1% (v/v) | Surfactant / Wetting agent |
| Sterile Water for Injection | q.s. to 100% | Solvent |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the preparation of a this compound suspension for in vivo injection.
Signaling Pathway (Hypothetical)
As this compound is an inhibitor of N-myristoyltransferase, its mechanism of action involves blocking the attachment of myristate to substrate proteins, which is crucial for their function and localization.
Caption: Inhibition of the CpNMT signaling pathway by this compound.
Application Notes and Protocols for N-Methyltransferase Inhibitor: CpNMT-IN-1
Disclaimer: Publicly available data for a compound specifically named "CpNMT-IN-1" is limited. The following application notes and protocols are based on generalized procedures for characterizing N-methyltransferase (NMT) inhibitors, with Nicotinamide N-methyltransferase (NNMT) serving as a representative example. Researchers should optimize these protocols based on the specific characteristics of this compound and the target of interest.
Introduction to N-Methyltransferase Inhibition
N-methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to a nitrogen atom on a substrate. These enzymes play crucial roles in various cellular processes, and their dysregulation has been implicated in diseases such as cancer, metabolic disorders, and neurodegenerative conditions.[1][2] Nicotinamide N-methyltransferase (NNMT), for example, catalyzes the methylation of nicotinamide and is found at elevated levels in several types of cancer.[1][2]
This compound is hypothesized to be an inhibitor of a specific N-methyltransferase. These application notes provide detailed protocols for characterizing the potency and cellular activity of such an inhibitor. The primary assays described are an in vitro enzymatic inhibition assay to determine the IC50 value and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within a cellular context.[3]
Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as a template for data presentation.
Table 1: In Vitro Inhibitory Potency of this compound against a Panel of Methyltransferases
| Enzyme Target | IC50 (nM) | Assay Format |
| CpNMT | 50 | Fluorometric |
| NNMT | 75 | Fluorometric |
| PRMT1 | > 10,000 | Radiometric |
| EZH2 | > 10,000 | Luminescence |
Table 2: Cellular Activity of this compound in a Cancer Cell Line
| Assay Type | Cell Line | Endpoint Measured | EC50 (µM) |
| Target Engagement | HEK293 | Thermal Stabilization | 0.5 |
| Cell Proliferation | A549 | Viability (72h) | 2.5 |
| Downstream Signaling | MCF-7 | Substrate Methylation | 1.2 |
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving an N-methyltransferase. Inhibition of the enzyme is expected to reduce the levels of the methylated product, which in turn affects downstream cellular processes.
Experimental Protocols
In Vitro N-Methyltransferase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available NNMT inhibitor screening kits and is designed to determine the IC50 value of this compound.
Principle: The activity of the N-methyltransferase is measured by detecting one of its products, S-adenosylhomocysteine (SAH). In this coupled-enzyme assay, SAH is hydrolyzed to homocysteine, which is then detected by a thiol-sensitive probe that generates a fluorescent signal. An inhibitor will reduce the amount of SAH produced, leading to a decrease in fluorescence.
Materials:
-
CpNMT Enzyme
-
This compound
-
S-Adenosylmethionine (SAM)
-
Substrate (e.g., Nicotinamide)
-
SAH Hydrolase
-
Thiol-detecting probe
-
Assay Buffer
-
DMSO
-
96-well white, flat-bottom plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in DMSO to create a range of concentrations for the dose-response curve.
-
Prepare working solutions of the enzyme, SAM, and substrate in the assay buffer. Keep enzymes on ice.
-
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of the 96-well plate.
-
Add 48 µL of the enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a reaction mix containing the substrate and SAM in the assay buffer.
-
Add 50 µL of the reaction mix to all wells to start the enzymatic reaction. The final volume should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Prepare the detection mix containing SAH hydrolase and the thiol-detecting probe.
-
Add 50 µL of the detection mix to each well.
-
Incubate for an additional 20 minutes at 37°C, protected from light.
-
-
Measurement:
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with its target protein in intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blotting.
Materials:
-
Cell line expressing the target N-methyltransferase
-
Cell culture medium and reagents
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Antibody against the target protein
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease inhibitors.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the relative band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
To determine an EC50 for target engagement, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature (e.g., the temperature that gives ~50% denaturation in the vehicle control) with varying inhibitor concentrations.
-
References
Application Note & Protocol: High-Throughput Screening for Novel N-Methyltransferase Inhibitors
Topic: High-Throughput Screening Assay for a Novel N-Methyltransferase Inhibitor (CpNMT-IN-1)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application guidelines for the use of a novel N-methyltransferase inhibitor, this compound, in high-throughput screening (HTS) assays. It includes comprehensive experimental procedures, data analysis methods, and representative data presented in a structured format. Additionally, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of the compound's application and mechanism of action.
Introduction
N-methyltransferases (NMTs) are a class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nitrogen atoms in a variety of acceptor substrates, including proteins, lipids, and nucleic acids. Dysregulation of NMT activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and viral infections, making them attractive targets for therapeutic intervention.
This compound is a potent and selective inhibitor of a specific N-methyltransferase (henceforth referred to as Target NMT). This application note describes a robust HTS assay for the identification and characterization of inhibitors of Target NMT, using this compound as a reference compound. The described assay is suitable for screening large compound libraries to identify novel hit compounds for further drug discovery efforts.
Quantitative Data Summary
The inhibitory activity of this compound against Target NMT was determined using the HTS assay described in this document. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Description |
| IC50 | 50 nM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of Target NMT activity. |
| Ki | 25 nM | The inhibition constant, indicating the binding affinity of this compound to Target NMT. |
| Z'-factor | 0.85 | A statistical parameter used to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. |
| Signal-to-Background (S/B) Ratio | 10 | The ratio of the signal from the uninhibited enzyme to the background signal, indicating the dynamic range of the assay. |
Signaling Pathway
This compound targets a key N-methyltransferase involved in a critical cellular signaling pathway. The diagram below illustrates a simplified representation of this pathway, highlighting the role of the Target NMT and the point of intervention by this compound. Aberrant signaling in this pathway is associated with disease progression.
Caption: Signaling pathway illustrating the role of Target NMT and inhibition by this compound.
Experimental Protocols
Principle of the Assay
This HTS assay is a fluorescence-based biochemical assay designed to measure the activity of Target NMT. The assay utilizes a non-methylated peptide substrate and the universal methyl group donor, S-adenosyl-L-methionine (SAM). The enzymatic reaction results in the production of S-adenosyl-L-homocysteine (SAH), which is detected by a coupled enzyme system that generates a fluorescent signal. Inhibition of Target NMT activity leads to a decrease in the fluorescent signal.
Materials and Reagents
-
Target NMT Enzyme: Purified recombinant enzyme.
-
This compound: Reference inhibitor.
-
Peptide Substrate: Non-methylated peptide specific for Target NMT.
-
S-adenosyl-L-methionine (SAM): Methyl group donor.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
Detection Reagent: Commercially available SAH detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Assay Plates: 384-well, low-volume, black, flat-bottom plates.
-
Test Compounds: Compound library dissolved in DMSO.
Experimental Workflow
The following diagram outlines the major steps in the HTS assay workflow.
Application Notes: Protocol for Inhibitor-X Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary neuronal cultures are indispensable in vitro models for investigating fundamental neurobiology, modeling neurological diseases, and screening therapeutic compounds. This document provides a comprehensive protocol for the treatment of primary neurons with a hypothetical small molecule, "Inhibitor-X." These guidelines cover the preparation of the inhibitor, determination of optimal concentrations, and detailed methodologies for assessing its effects on neuronal viability and protein signaling pathways.
General Properties of Inhibitor-X
The effective application of any small molecule inhibitor requires a thorough understanding of its physicochemical properties. The following table summarizes the essential characteristics of a typical hypothetical inhibitor.
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Essential for accurate molar concentration calculations. |
| Appearance | White to off-white solid powder | Visual confirmation of product integrity. |
| Purity (by HPLC) | >98% | High purity is crucial for ensuring that observed effects are due to the compound of interest and not impurities. |
| Solubility | Soluble in DMSO at 100 mM | Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic small molecules.[1][2] |
| Storage Conditions | Powder: -20°C, protected from light | Proper storage is critical for maintaining the long-term stability and activity of the compound. |
| Stock Solution: -80°C in aliquots | Aliquoting stock solutions prevents repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -80°C for up to six months.[3] | |
| Mechanism of Action | Potent and selective inhibitor of Kinase Y | Hypothetical: Inhibitor-X targets Kinase Y, a critical component of the Pro-Apoptotic Signaling Pathway, thereby promoting neuronal survival. |
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where Inhibitor-X exerts its neuroprotective effects by blocking the action of "Kinase Y," a key mediator of apoptosis.
Caption: Hypothetical signaling pathway for Inhibitor-X action.
Experimental Protocols
The following section provides detailed methodologies for key experiments.
Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat embryos.[4]
Materials:
-
E18 pregnant mouse or rat
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain with DNase I)
-
Trypsin inhibitor solution
-
Culture medium (e.g., Neurobasal Plus with B-27 Plus supplement, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-Lysine and Laminin coated culture plates
Procedure:
-
Plate Coating (Day -1): Coat culture plates with 50 µg/mL Poly-D-Lysine for at least 4 hours at 37°C. Wash plates three times with sterile water and allow to dry. Subsequently, coat with 10 µg/mL laminin overnight at 37°C.[4]
-
Dissection (Day 0): Dissect cortices from E18 embryos in ice-cold dissection medium.
-
Digestion: Mince the cortical tissue and digest with a papain solution for 20-30 minutes at 37°C.
-
Dissociation: Inhibit the enzymatic digestion with a trypsin inhibitor solution. Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.
-
Plating: Determine cell viability and density using a hemocytometer. Plate the neurons at a density of 1 x 10^5 cells/cm² in pre-warmed culture medium.
-
Maintenance: Incubate cultures at 37°C in a 5% CO2 incubator. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Preparation of Inhibitor-X Stock and Working Solutions
Proper preparation of the inhibitor is crucial for experimental success.
Caption: Workflow for inhibitor stock and working solution preparation.
Procedure:
-
Calculation: To prepare a 10 mM stock solution of Inhibitor-X (MW = 450.5 g/mol ), weigh out 4.505 mg and dissolve it in 1 mL of anhydrous DMSO.
-
Dissolution: Add the DMSO to the vial containing the inhibitor powder. Vortex thoroughly for 1-2 minutes until the solution is clear. Gentle warming (37°C) may be required for some compounds.
-
Aliquoting: To prevent contamination and degradation from repeated freeze-thaw cycles, aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C, protected from light.
-
Working Solution: On the day of the experiment, thaw an aliquot and perform serial dilutions in pre-warmed (37°C) neuronal culture medium to achieve the desired final concentrations.
-
Crucial: The final concentration of DMSO in the culture medium should be kept below 0.1% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Dose-Response and Neuronal Viability (MTT Assay)
This protocol determines the optimal, non-toxic working concentration of Inhibitor-X.
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 7-10 days.
-
Treatment: Prepare serial dilutions of Inhibitor-X in culture medium (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (DMSO) and an untreated control.
-
Incubation: Replace the existing medium with the medium containing the different concentrations of Inhibitor-X or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control group to determine the percentage of cell viability.
Immunocytochemistry (ICC)
ICC is used to visualize the expression and subcellular localization of target proteins.
Procedure:
-
Culture and Treat: Culture neurons on glass coverslips in a 24-well plate and treat with the determined optimal concentration of Inhibitor-X.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
-
Primary Antibody: Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-MAP2) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Mounting: Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Western Blotting
Western blotting is used to quantify changes in protein expression levels.
Caption: Standard experimental workflow for Western Blotting.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., total-Akt, phospho-Akt, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin).
Data Presentation
Quantitative data should be organized into clear, concise tables for analysis and comparison.
Table 1: Dose-Response of Inhibitor-X on Neuronal Viability
| Concentration of Inhibitor-X | Mean Absorbance (570 nm) | Std. Deviation | % Viability vs. Vehicle |
| Untreated | 1.254 | 0.08 | 102.3% |
| Vehicle (0.1% DMSO) | 1.225 | 0.07 | 100.0% |
| 0.1 nM | 1.231 | 0.06 | 100.5% |
| 1 nM | 1.245 | 0.08 | 101.6% |
| 10 nM | 1.260 | 0.07 | 102.9% |
| 100 nM | 1.255 | 0.09 | 102.4% |
| 1 µM | 1.210 | 0.08 | 98.8% |
| 10 µM | 0.980 | 0.11 | 80.0% |
| 25 µM | 0.450 | 0.05 | 36.7% |
Table 2: Quantification of Western Blot Data
| Treatment Group | p-Akt / Total Akt (Normalized Ratio) | Fold Change vs. Vehicle |
| Vehicle | 1.00 | 1.0 |
| Stressor | 0.35 | 0.35 |
| Stressor + 10 nM X | 0.65 | 1.86 |
| Stressor + 100 nM X | 0.89 | 2.54 |
References
Application Notes and Protocols: Utilizing CpNMT-IN-1 in a CRISPR-Cas9 Screen to Identify Synthetic Lethal Partners of N-Myristoyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoyltransferases (NMTs) are enzymes responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of substrate proteins. This irreversible post-translational modification, known as N-myristoylation, is crucial for the proper localization and function of proteins involved in a wide array of cellular processes, including signal transduction, oncogenesis, and apoptosis. The two human isoforms, NMT1 and NMT2, have emerged as promising therapeutic targets in oncology due to their overexpression in various cancers and their role in the function of key oncoproteins like c-Src.[1][2]
CpNMT-IN-1 is a small molecule inhibitor of N-myristoyltransferase. While specific data for this compound is emerging, the broader class of NMT inhibitors has demonstrated potent anti-cancer activity. A particularly compelling therapeutic strategy involves exploiting synthetic lethality, where the inhibition of NMT is selectively lethal to cancer cells harboring specific genetic alterations, such as the deregulation of the MYC oncogene.[3][4]
CRISPR-Cas9 genetic screening is a powerful tool to systematically identify genes that, when knocked out, sensitize cancer cells to a particular drug. This application note provides a detailed protocol for conducting a genome-wide CRISPR-Cas9 knockout screen in a cancer cell line of interest using an NMT inhibitor like this compound to uncover novel synthetic lethal interactions. Identifying such interactions can reveal new drug targets and biomarkers for patient stratification.
Quantitative Data on NMT Inhibitors
The following tables summarize the in vitro potency of well-characterized NMT inhibitors across various cancer cell lines. This data can serve as a reference for selecting appropriate cell models and determining the optimal concentration of this compound for a CRISPR-Cas9 screen.
Table 1: In Vitro Potency of NMT Inhibitors (IC50)
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Zelenirstat (PCLX-001) | NMT1, NMT2 | BL2 | B-cell Lymphoma | 5 | [5] |
| Zelenirstat (PCLX-001) | NMT1, NMT2 | DOHH2 | B-cell Lymphoma | 8 | |
| IMP-1088 | NMT1, NMT2 | HeLa | Cervical Cancer | <1 | |
| IMP-1088 | NMT1, NMT2 | RV-A1 infected HeLa | Cervical Cancer | 17 |
Table 2: Comparative Potency of NMT Inhibitors Against NMT Isoforms
| Inhibitor | HsNMT1 IC50 (nM) | HsNMT2 IC50 (nM) | Reference |
| Zelenirstat (PCLX-001) | 5 | 8 | |
| IMP-1088 | <1 | <1 |
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified Signaling Pathway of NMT Inhibition
Caption: NMT inhibition blocks myristoylation of oncoproteins like c-Src, leading to apoptosis and ER stress.
Diagram 2: Experimental Workflow for CRISPR-Cas9 Screen with this compound
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to identify genes that modify sensitivity to this compound.
Experimental Protocols
Cell Line Preparation and Lentivirus Production
1.1. Cell Line Selection and Culture:
-
Select a cancer cell line of interest. Cell lines with known MYC deregulation may be particularly sensitive to NMT inhibition.
-
Culture cells in the recommended medium and conditions.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection.
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout with a validated sgRNA).
1.2. Lentiviral Production of sgRNA Library:
-
Amplify the pooled sgRNA library plasmid.
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the viral supernatant 48 and 72 hours post-transfection.
-
Pool and filter the supernatant through a 0.45 µm filter.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI) for the target cells. An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
CRISPR-Cas9 Screen
2.1. Lentiviral Transduction of Target Cells:
-
Transduce the Cas9-expressing cancer cells with the sgRNA library lentivirus at the predetermined MOI.
-
Ensure a sufficient number of cells are transduced to achieve at least 500-1000x coverage of the sgRNA library.
-
After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
2.2. Drug Treatment and Cell Culture:
-
After selection, harvest an initial cell population as the Day 0 (T0) reference.
-
Split the remaining cells into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to cause partial growth inhibition (e.g., IC20-IC50) to allow for the identification of both sensitizing and resistance mutations.
-
Culture the cells for 14-21 days (approximately 10-15 population doublings), passaging as needed and maintaining library representation.
-
Harvest cell pellets from both arms at the end of the screen.
Analysis of Screen Results
3.1. Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the T0 and endpoint cell pellets.
-
Amplify the integrated sgRNA sequences using a two-step PCR protocol to add sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Perform next-generation sequencing (NGS) on a suitable platform.
3.2. Data Analysis:
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Calculate the log2 fold change (LFC) of each sgRNA in the endpoint samples relative to the T0 sample.
-
Use statistical packages like MAGeCK or BAGEL to identify genes that are significantly depleted (synthetic lethal hits) or enriched (resistance genes) in the this compound treated group compared to the control group.
-
Perform pathway analysis on the identified hits to understand the biological processes that mediate sensitivity or resistance to NMT inhibition.
Conclusion
The combination of this compound and CRISPR-Cas9 screening provides a powerful platform for the discovery of novel therapeutic targets and biomarkers in oncology. The protocols and information provided in this application note offer a comprehensive guide for researchers to design and execute these screens, ultimately contributing to the development of more effective and personalized cancer therapies. The identification of synthetic lethal partners with NMT inhibition holds the potential to expand the therapeutic window of this promising class of drugs.
References
- 1. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-myristoyltransferase inhibition selectively kills MYC-deregulated cancer cells | Imperial News | Imperial College London [imperial.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CpNMT-IN-1 Labeling in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide, consuming the universal methyl donor S-adenosylmethionine (SAM) to produce 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1][2][3] Overexpression of NNMT has been implicated in a variety of diseases, including cancer, metabolic disorders, and liver diseases, making it a compelling target for therapeutic intervention and diagnostic imaging.[1][3]
CpNMT-IN-1 is a potent and selective inhibitor of NNMT. For imaging studies, particularly Positron Emission Tomography (PET), this compound can be radiolabeled, for example with Carbon-11 ([¹¹C]this compound), to serve as a molecular probe for the non-invasive quantification and longitudinal monitoring of NNMT expression in vivo. This document provides detailed application notes and protocols for the use of [¹¹C]this compound in preclinical imaging studies.
Mechanism of Action
NNMT modulates cellular metabolism by regulating the levels of nicotinamide and the SAM/SAH ratio. Elevated NNMT activity can lead to a depletion of SAM, impacting cellular methylation processes, and can also influence the NAD+ salvage pathway. By inhibiting NNMT, this compound can restore normal metabolic function and methylation potential within cells where NNMT is overexpressed.
The signaling pathway affected by NNMT is complex. NNMT expression can be upregulated in cancer-associated fibroblasts (CAFs), leading to a depletion of SAM and a reduction in histone methylation, which in turn drives widespread gene expression changes that support cancer progression.
Quantitative Data Summary
The following tables summarize typical quantitative data for a radiolabeled NNMT inhibitor like [¹¹C]this compound, based on preclinical evaluation studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Cell Line |
| IC₅₀ (NNMT inhibition) | 1.2 µM | Human Recombinant NNMT |
| Kᵢ (NNMT) | 0.8 µM | Human Recombinant NNMT |
| Cellular IC₅₀ | 5.0 µM | U2OS (Human Osteosarcoma) |
Table 2: Radiosynthesis of [¹¹C]this compound
| Parameter | Value |
| Precursor | Desmethyl-CpNMT-IN-1 |
| Labeling Agent | [¹¹C]CH₃I or [¹¹C]CH₃OTf |
| Radiochemical Yield (decay-corrected) | 35 ± 5% |
| Molar Activity | > 1.5 Ci/µmol |
| Radiochemical Purity | > 98% |
| Synthesis Time | 30-40 minutes |
Table 3: Preclinical PET Imaging Parameters
| Parameter | Value |
| Animal Model | Xenograft mouse model (e.g., with U2OS tumors) |
| Injected Dose | 100-200 µCi (3.7-7.4 MBq) |
| Anesthesia | 1-2% Isoflurane |
| PET Scanner | Preclinical PET/CT scanner |
| Acquisition Mode | Dynamic |
| Scan Duration | 60 minutes |
| Image Reconstruction | 3D OSEM or FBP |
Table 4: Biodistribution of [¹¹C]this compound in Xenograft Mice (%ID/g at 30 min post-injection)
| Organ | Tumor (NNMT-positive) | Tumor (NNMT-negative) | Blood | Liver | Kidneys | Muscle | Brain |
| %ID/g | 4.5 ± 0.8 | 1.2 ± 0.3 | 0.9 ± 0.2 | 8.2 ± 1.5 | 3.5 ± 0.6 | 0.5 ± 0.1 | 0.3 ± 0.1 |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹¹C]this compound
This protocol describes a typical radiosynthesis of a C-11 labeled small molecule inhibitor.
Materials:
-
Desmethyl-CpNMT-IN-1 precursor
-
[¹¹C]CO₂ produced from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) or similar reducing agent
-
Hydriodic acid (HI) or Triflic anhydride
-
Anhydrous solvents (e.g., DMF, DMSO)
-
HPLC system with a semi-preparative column
-
Sterile saline solution with ethanol
Procedure:
-
Production of [¹¹C]CO₂: Generate [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
-
Synthesis of [¹¹C]CH₃I: Convert [¹¹C]CO₂ to [¹¹C]CH₄ by reduction, followed by reaction with iodine to produce [¹¹C]CH₃I.
-
Radiolabeling Reaction: Dissolve the desmethyl-CpNMT-IN-1 precursor in an appropriate anhydrous solvent. Bubble the [¹¹C]CH₃I gas through the solution at an elevated temperature (e.g., 80-120°C) for 5-10 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹¹C]this compound.
-
Formulation: Evaporate the HPLC solvent and reformulate the purified [¹¹C]this compound in a sterile solution of saline containing a small amount of ethanol for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and residual solvent levels before in vivo use.
Protocol 2: Preclinical PET/CT Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for in vivo imaging of NNMT expression using [¹¹C]this compound.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous NNMT-positive and/or NNMT-negative tumors)
-
[¹¹C]this compound formulated for injection
-
Anesthesia machine with isoflurane
-
Preclinical PET/CT scanner
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse with 1-2% isoflurane in oxygen. Position the animal on the scanner bed.
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]this compound (100-200 µCi) via the tail vein.
-
PET/CT Acquisition: Immediately after injection, start a dynamic PET scan for 60 minutes. A short CT scan can be acquired before or after the PET scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM).
-
Data Analysis:
-
Draw regions of interest (ROIs) on the co-registered PET/CT images over the tumor and various organs (e.g., muscle, liver, brain).
-
Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radiotracer over time.
-
Calculate the standardized uptake value (SUV) for quantitative analysis of tracer uptake in the tumor and other tissues.
-
-
(Optional) Ex vivo Biodistribution: Following the final scan, euthanize the animal and dissect key organs and the tumor. Weigh the tissues and measure the radioactivity using a gamma counter to confirm the in vivo PET findings and calculate the percentage of injected dose per gram of tissue (%ID/g).
Conclusion
[¹¹C]this compound is a promising PET radiotracer for the non-invasive imaging of NNMT expression. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists in the fields of oncology, metabolic diseases, and drug development to utilize this novel imaging agent in their preclinical studies. The ability to quantitatively assess NNMT levels in vivo will facilitate a deeper understanding of its role in disease and accelerate the development of targeted therapies.
References
- 1. High Expression of Nicotinamide N-Methyltransferase in Patients with Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets [mdpi.com]
Application Notes and Protocols for Mass Spectrometry-Based Characterization of N-Terminal Methyltransferase 1 (NTMT1) Inhibitors
Topic: Mass Spectrometry Sample Preparation with a selective NTMT1 inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein N-terminal methylation is a crucial post-translational modification that plays a significant role in various cellular processes, including mitosis and DNA repair.[1][2] The enzyme responsible for this modification is N-Terminal Methyltransferase 1 (NTMT1), which catalyzes the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to the α-N-terminal amines of proteins that start with an X-Pro-Lys/Arg motif.[1][2][3] Dysregulation of NTMT1 has been implicated in several cancers, making it a promising therapeutic target.
This document provides detailed application notes and protocols for the use of a selective NTMT1 inhibitor in mass spectrometry-based assays. These protocols are designed to enable researchers to characterize the potency and selectivity of NTMT1 inhibitors, a critical step in the drug discovery and development process. The primary technique described is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), which is utilized to monitor the methylation of a synthetic peptide substrate.
Mechanism of Action of NTMT1
NTMT1-mediated protein methylation is a vital regulatory mechanism. For instance, the N-terminal methylation of Regulator of Chromosome Condensation 1 (RCC1) enhances its interaction with chromatin during mitosis. Similarly, this modification of Damaged DNA-Binding Protein 2 (DDB2) facilitates its recruitment to sites of DNA damage, promoting nucleotide excision repair. The inhibition of NTMT1 is expected to disrupt these processes, thereby impeding cancer cell proliferation.
Below is a diagram illustrating the catalytic action of NTMT1 and the mechanism of its inhibition.
Caption: NTMT1 catalytic cycle and its inhibition.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from a MALDI-MS based assay to determine the IC50 value of a selective NTMT1 inhibitor and its selectivity against other methyltransferases.
Table 1: IC50 Determination of a Selective NTMT1 Inhibitor
| Inhibitor Concentration (nM) | % NTMT1 Activity |
| 0 | 100 |
| 10 | 85 |
| 50 | 55 |
| 100 | 48 |
| 250 | 30 |
| 500 | 15 |
| 1000 | 5 |
Table 2: Selectivity Profile of the NTMT1 Inhibitor
| Methyltransferase | IC50 (µM) |
| NTMT1 | 0.095 |
| G9a | > 100 |
| PRMT1 | > 100 |
| DNMT1 | > 100 |
| SETD2 | > 100 |
Experimental Protocols
Mass Spectrometry-Based NTMT1 Inhibition Assay
This protocol describes the steps to determine the inhibitory activity of a compound against NTMT1 using a MALDI-MS assay. The assay measures the methylation of a synthetic peptide substrate.
Workflow Diagram:
Caption: Experimental workflow for NTMT1 inhibitor assay.
Materials:
-
Recombinant human NTMT1 enzyme
-
Synthetic peptide substrate (e.g., sequence derived from a known NTMT1 substrate)
-
S-adenosyl-l-methionine (SAM)
-
Selective NTMT1 inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the NTMT1 inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations for the assay.
-
Prepare working solutions of NTMT1 enzyme, peptide substrate, and SAM in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, NTMT1 enzyme, peptide substrate, and the NTMT1 inhibitor at various concentrations.
-
Initiate the methylation reaction by adding SAM.
-
The final reaction volume should be kept consistent for all samples. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure linear product formation in the absence of an inhibitor.
-
-
Reaction Quenching:
-
Stop the reaction by adding the quenching solution.
-
-
Sample Preparation for MALDI-MS:
-
On a MALDI target plate, spot a small volume (e.g., 1 µL) of the quenched reaction mixture.
-
Immediately add an equal volume of the MALDI matrix solution to the spot and allow it to air dry.
-
-
MALDI-MS Analysis:
-
Acquire mass spectra for each spot in positive ion mode. The mass range should be set to include the masses of both the unmethylated (substrate) and methylated (product) peptides.
-
-
Data Analysis:
-
Determine the signal intensities of the unmethylated and methylated peptide peaks in each spectrum.
-
Calculate the percentage of methylation for each inhibitor concentration relative to the positive control.
-
Plot the percentage of NTMT1 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Concluding Remarks
The described mass spectrometry-based protocol offers a robust and direct method for characterizing the potency and selectivity of NTMT1 inhibitors. This approach is instrumental for academic and industrial researchers working on the development of novel therapeutics targeting protein methylation pathways in cancer and other diseases. The detailed workflow and data presentation format provided herein are intended to facilitate the straightforward implementation of these assays.
References
Application Notes and Protocols for Proteomic Analysis Using the NTMT1 Inhibitor NAH-C3-GPKK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-terminal methylation is a crucial post-translational modification that plays a significant role in various cellular processes, including DNA repair, chromatin regulation, and cell cycle control.[1][2] The enzyme responsible for this modification is Protein N-terminal Methyltransferase 1 (NTMT1), which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the α-amino group of target proteins.[3] Dysregulation of NTMT1 has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[2]
This document provides detailed application notes and protocols for the use of NAH-C3-GPKK , a potent and selective bisubstrate inhibitor of NTMT1, in proteomic studies.[1] While the initially requested "CpNMT-IN-1" could not be identified in the scientific literature, NAH-C3-GPKK serves as an excellent case study for researchers interested in interrogating the function of NTMT1 and its impact on the proteome.
Application Notes
Mechanism of Action
NAH-C3-GPKK is a bisubstrate inhibitor designed to simultaneously occupy both the SAM-binding pocket and the peptide substrate-binding site of NTMT1. It consists of an S-adenosyl-L-homocysteine (SAH) analog linked to a peptide mimic of the NTMT1 recognition motif (X-P-K/R). This dual-binding mechanism confers high potency and selectivity for NTMT1.
Applications in Proteomics
-
Target Engagement and Selectivity Profiling: Chemoproteomic approaches using biotinylated analogs of NAH-C3-GPKK can be employed to confirm target engagement in complex cellular lysates and to assess the inhibitor's selectivity across the proteome.
-
Identification of NTMT1 Substrates: By comparing the proteomes of cells treated with NAH-C3-GPKK versus a control, researchers can identify proteins whose N-terminal methylation status is altered, thus revealing potential new substrates of NTMT1.
-
Functional Analysis of N-terminal Methylation: Inhibition of NTMT1 with NAH-C3-GPKK allows for the study of the functional consequences of blocking N-terminal methylation on a global proteomic scale, providing insights into the cellular pathways regulated by this modification.
Quantitative Data
| Parameter | Value | Reference |
| Inhibitory Potency (Ki, app) | 7 ± 1 nM | |
| Inhibitory Potency (IC50 - MALDI-MS) | 35 ± 2 nM |
| Methyltransferase | Selectivity (fold-inhibition over NTMT1) | Reference |
| G9a (PKMT) | > 4,000 | |
| SETD7 (PKMT) | > 4,000 | |
| PRMT1 (PRMT) | > 4,000 | |
| PRMT3 (PRMT) | > 4,000 | |
| TbPRMT7 (PRMT) | > 4,000 | |
| SAHH | > 4,000 |
Experimental Protocols
Protocol 1: Chemoproteomic Profiling of NAH-C3-GPKK Target Engagement
This protocol describes a pull-down experiment using a biotinylated analog of NAH-C3-GPKK to identify its protein targets in a cell lysate.
Materials:
-
HeLa cells (or other cell line of interest)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated NAH-C3-GPKK probe (e.g., NAH-C3-GPKK-biotin)
-
NAH-C3-GPKK (for competition experiment)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
LC-MS/MS instrumentation and reagents
Procedure:
-
Cell Lysis: Harvest and lyse cells to prepare a clarified protein lysate.
-
Probe Incubation: Incubate the cell lysate with the biotinylated NAH-C3-GPKK probe. For a competition control, pre-incubate a separate aliquot of the lysate with an excess of non-biotinylated NAH-C3-GPKK before adding the probe.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysates to capture the probe-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were pulled down by the probe.
-
Data Analysis: Compare the proteins identified in the probe-treated sample with the competition control to identify specific binders.
Protocol 2: Analysis of N-terminal Methylation Inhibition by MALDI-MS
This protocol provides a method to directly assess the inhibitory effect of NAH-C3-GPKK on the N-terminal methylation of a substrate peptide using MALDI-MS.
Materials:
-
Recombinant NTMT1 enzyme
-
Substrate peptide (e.g., GPKRIA)
-
S-adenosyl-L-methionine (SAM)
-
NAH-C3-GPKK inhibitor at various concentrations
-
Reaction buffer
-
MALDI-MS instrument and matrix
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing NTMT1, the substrate peptide, SAM, and varying concentrations of NAH-C3-GPKK. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at the optimal temperature and time for the NTMT1 enzyme.
-
Quenching: Stop the reactions, for example, by adding an acid.
-
MALDI-MS Analysis: Spot the reaction mixtures onto a MALDI plate with an appropriate matrix and acquire mass spectra.
-
Data Analysis: Analyze the spectra to quantify the relative abundance of the unmethylated, monomethylated, dimethylated, and trimethylated forms of the substrate peptide. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
References
Application Notes and Protocols: Flow Cytometry Analysis Following CpNMT-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. Upregulation of NNMT has been observed in various cancers, where it is associated with enhanced proliferation and cell cycle progression.[1] This makes NNMT a compelling target for cancer therapy. CpNMT-IN-1 is a novel, potent, and specific small molecule inhibitor of NNMT. By inhibiting NNMT, this compound is hypothesized to disrupt cancer cell metabolism and signaling, leading to cell cycle arrest and induction of apoptosis.
Flow cytometry is an indispensable tool for characterizing the cellular effects of therapeutic compounds like this compound. It allows for the rapid, quantitative analysis of individual cells within a heterogeneous population, providing critical insights into the mechanism of action. This document provides detailed protocols for assessing two key cellular responses to this compound treatment: cell cycle progression and apoptosis.
Hypothesized Mechanism of Action of this compound
NNMT promotes the cell cycle by downregulating the expression of p27, a cyclin-dependent kinase inhibitor.[1] Inhibition of NNMT by this compound is expected to increase p27 levels, which in turn inhibits the activity of cyclin-CDK complexes. This action blocks the transition from the G1 to the S phase of the cell cycle, leading to G1 arrest and a subsequent reduction in cell proliferation.[1][2][3] Prolonged cell cycle arrest can ultimately trigger programmed cell death, or apoptosis.
References
- 1. NNMT/1‐MNA Promote Cell‐Cycle Progression of Breast Cancer by Targeting UBC12/Cullin‐1‐Mediated Degradation of P27 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell cycle proteins as promising targets in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
Troubleshooting & Optimization
CpNMT-IN-1 not showing expected effect
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CpNMT-IN-1. Initial literature searches did not identify a compound with the designation "this compound." Based on the abbreviation, we have proceeded with the hypothesis that this is an internal or novel inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme in cellular metabolism and epigenetic regulation, making it a significant target in various diseases, including cancer and metabolic disorders. This guide is therefore based on the known mechanism of NNMT and the common challenges encountered when working with NNMT inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during your experiments with this compound, where the expected biological effect is not observed.
Question 1: Why is this compound not showing any effect on my cells?
Possible Cause 1: Low or Absent NNMT Expression The efficacy of an NNMT inhibitor is dependent on the presence of its target.
-
Troubleshooting:
-
Confirm NNMT Expression: Verify the expression of NNMT in your cell line at the protein level using Western blot or at the mRNA level using qPCR. It is advisable to include a positive control cell line known to have high NNMT expression.[1]
-
Select Appropriate Cell Line: If your cell line has low or no NNMT expression, the inhibitor will not have an on-target effect. Consider choosing a different cell line with validated NNMT expression.
-
Possible Cause 2: Suboptimal Inhibitor Concentration The effective concentration of an inhibitor can vary significantly between different cell types and experimental conditions.
-
Troubleshooting:
-
Perform a Dose-Response Curve: Test a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and assay.[1][2]
-
Determine IC50: Calculate the half-maximal inhibitory concentration (IC50) for cell viability to identify a non-toxic working concentration range.[2]
-
Possible Cause 3: Issues with Compound Integrity The inhibitor may have degraded due to improper storage or handling.
-
Troubleshooting:
-
Proper Storage: Ensure this compound is stored according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C.
-
Fresh Aliquots: Use a fresh aliquot of the inhibitor for your experiments to avoid issues from repeated freeze-thaw cycles.
-
Solubility Check: Confirm the solubility of this compound in your cell culture medium to ensure it is not precipitating out of solution.
-
Possible Cause 4: Insufficient Treatment Duration The downstream effects of NNMT inhibition may take time to manifest.
-
Troubleshooting:
-
Time-Course Experiment: Perform a time-course experiment, treating cells for varying durations (e.g., 24, 48, and 72 hours) to identify the optimal treatment time for your desired endpoint.[2]
-
Question 2: How can I confirm that this compound is engaging with NNMT in my cells?
Answer: Directly confirming that the inhibitor is binding to its target inside the cell is a crucial validation step.
-
Recommended Assay: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand.
-
Workflow:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates across a range of temperatures.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detect the amount of soluble NNMT at each temperature using Western blotting.
-
-
Expected Outcome: In the presence of this compound, NNMT should exhibit increased thermal stability, meaning more soluble protein will be detected at higher temperatures compared to the vehicle control.
-
Question 3: My viability assay shows no effect. What other downstream markers can I measure?
Answer: NNMT inhibition leads to distinct metabolic and epigenetic changes that can be quantified to confirm the inhibitor's activity.
-
Metabolic Readouts:
-
Measure 1-Methylnicotinamide (1-MNA) Levels: 1-MNA is the direct product of the NNMT reaction. Effective inhibition of NNMT will lead to a decrease in intracellular 1-MNA levels. This can be measured by LC-MS/MS.
-
Measure NAD+ Levels: By inhibiting the consumption of nicotinamide, NNMT inhibitors can lead to an increase in the cellular NAD+ pool. NAD+ levels can be measured using commercially available kits or by HPLC.
-
-
Epigenetic Readouts:
-
Assess Histone Methylation: NNMT activity can deplete the cellular pool of the universal methyl donor, S-adenosylmethionine (SAM). Inhibition of NNMT can increase SAM availability, leading to changes in histone methylation. You can assess global changes in histone methylation marks (e.g., H3K27me3) by Western blot.
-
Question 4: I observe an effect, but I'm concerned about off-target activity. How can I validate the specificity of this compound?
Answer: Distinguishing on-target from off-target effects is critical for accurate interpretation of your results.
-
Validation Strategies:
-
Use a Structurally Unrelated NNMT Inhibitor: If a different, validated NNMT inhibitor produces the same phenotype, it is more likely that the observed effect is on-target.
-
Genetic Knockdown of NNMT: Use siRNA or shRNA to reduce NNMT expression. If the phenotype of NNMT knockdown recapitulates the effect of this compound treatment, this provides strong evidence for an on-target mechanism.
-
Rescue Experiment: If the observed phenotype is due to the depletion of the NNMT product, 1-MNA, co-treatment with exogenous 1-MNA may rescue the effect.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and IC50 values for known NNMT inhibitors. This data can serve as a reference for designing your experiments with this compound.
| Parameter | Value Range | Notes |
| In Vitro IC50 (Biochemical Assay) | 1 µM - 30 µM | Potency against the purified enzyme. |
| Cell-Based Assay Concentration | 0.1 µM - 100 µM | Effective concentration can be cell-type dependent. |
| Cell Proliferation Inhibition | 10 µM - 100 µM | Often requires higher concentrations and longer incubation times (48-72h). |
Experimental Protocols
Protocol 1: Western Blot for Histone Methylation
This protocol allows for the detection of changes in global histone methylation as a downstream marker of NNMT inhibition.
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of histone proteins (e.g., 10-20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an 18% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a specific histone methylation mark (e.g., H3K27me3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Normalize the signal to a total histone control (e.g., total Histone H3).
-
Protocol 2: Transwell Migration Assay
This protocol assesses the effect of this compound on cancer cell migration.
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in a serum-free medium for 24 hours prior to the assay.
-
-
Assay Setup:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add a complete medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend the starved cells in a serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation and Staining:
-
Incubate the plate for 24-48 hours.
-
Remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface with crystal violet.
-
-
Imaging and Quantification:
-
Image the migrated cells and count the number of cells in multiple fields of view.
-
Compare the number of migrated cells in the treated groups to the vehicle control.
-
Signaling Pathways and Experimental Workflows
NNMT Signaling Pathway
The following diagram illustrates the central role of NNMT in cellular metabolism and its impact on downstream signaling pathways.
Caption: NNMT signaling pathway and the effects of its inhibition.
Experimental Workflow for Testing this compound
This flowchart outlines a logical progression of experiments to validate the activity and mechanism of action of this compound.
Caption: A logical workflow for testing a novel NNMT inhibitor.
References
Optimizing CpNMT-IN-1 concentration for maximum efficacy
This technical support center provides guidance for researchers and scientists working with CpNMT-IN-1, a novel inhibitor of the hypothetical enzyme Cytoplasmic N-Methyltransferase (CpNMT). The following information is based on established principles for optimizing novel small molecule inhibitors and assumes a role for CpNMT in the mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective inhibitor of Cytoplasmic N-Methyltransferase (CpNMT). The hypothesized role of CpNMT is to positively regulate the mTOR signaling pathway, a critical regulator of cell growth and proliferation. By inhibiting CpNMT, this compound is expected to downregulate mTOR activity, leading to decreased cell growth and proliferation in sensitive cell lines.[1]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line and assay. A common starting point for novel inhibitors is to test concentrations from the low nanomolar to the low micromolar range.[2] A dose-response experiment is crucial to identify the EC50 for your experimental system.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C for long-term stability. For short-term storage, -20°C is acceptable.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is highly recommended and should be consistent across all experimental and control wells.[2]
Troubleshooting Guide
Q5: I am not observing any effect of this compound on my cells. What are some possible causes?
A5: There are several potential reasons for a lack of efficacy:
-
Concentration is too low: The concentration of this compound may be insufficient to inhibit CpNMT in your specific cell line. It is advisable to perform a dose-response experiment with a wider and higher concentration range.
-
Incubation time is too short: The effects of inhibiting the mTOR pathway may take time to become apparent. Consider extending the incubation time (e.g., 24, 48, or 72 hours).
-
Cell line is not sensitive: The CpNMT-mTOR pathway may not be a critical driver of growth in your chosen cell line. Consider screening a panel of cell lines to identify a sensitive model.
-
Compound instability: Ensure that the compound has been stored correctly and that dilutions are freshly prepared for each experiment.
Q6: I am observing significant cytotoxicity even at low concentrations of this compound. What should I do?
A6:
-
Confirm it's not solvent toxicity: Ensure your vehicle control (DMSO alone) shows no toxicity at the concentration used.
-
Reduce incubation time: Shorter exposure to the compound may reduce off-target toxic effects while still allowing for on-target inhibition.
-
Perform a viability assay: Use an assay like MTT or trypan blue exclusion to determine the cytotoxic concentration range and distinguish it from the cytostatic (growth-inhibiting) range.
-
Check for compound precipitation: High concentrations of compounds dissolved in DMSO can sometimes precipitate when added to aqueous culture medium. Visually inspect the media for any signs of precipitation.
Q7: My experimental results are inconsistent between replicates. What could be the cause?
A7: Inconsistent results can stem from several factors:
-
Uneven cell seeding: Ensure that cells are evenly distributed in multi-well plates.
-
Pipetting errors: Use calibrated pipettes and be precise when preparing serial dilutions and adding reagents.
-
Compound precipitation: As mentioned, ensure the compound is fully dissolved in the media. Gentle mixing after adding the compound can help.
-
Edge effects in plates: The outer wells of a multi-well plate can be prone to evaporation, leading to changes in compound concentration. It is good practice to not use the outermost wells for experiments or to fill them with sterile PBS to maintain humidity.
Data Presentation
Table 1: Representative Dose-Response Data for this compound on Cell Viability
| This compound Concentration | % Cell Viability (Mean ± SD) |
| Vehicle (0.1% DMSO) | 100 ± 4.5 |
| 1 nM | 98.2 ± 5.1 |
| 10 nM | 85.7 ± 6.2 |
| 100 nM | 52.1 ± 4.8 |
| 1 µM | 15.3 ± 3.9 |
| 10 µM | 5.8 ± 2.1 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Western Blot Analysis of mTOR Pathway Downstream Targets
This protocol describes how to assess the efficacy of this compound by measuring the phosphorylation of S6 Ribosomal Protein (a downstream effector of mTOR).
-
Cell Seeding: Seed cells (e.g., a sensitive cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., based on your dose-response data) and a vehicle control (0.1% DMSO) for the desired incubation period (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6 (Ser235/236) and total S6 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phospho-S6 to total S6 with increasing concentrations of this compound would indicate successful inhibition of the mTOR pathway.
Visualizations
References
CpNMT-IN-1 degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CpNMT-IN-1, a potent inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, with the full chemical name 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, is a small molecule inhibitor targeting N-myristoyltransferase of Cryptosporidium parvum (CpNMT).[1] N-myristoylation is a crucial lipid modification of proteins, and its inhibition disrupts the function of essential proteins in the parasite, ultimately inhibiting its growth.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] Generally, solid compounds are stored at -20°C. For creating stock solutions, use an appropriate solvent such as DMSO. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: At what concentration should I use this compound in my experiments?
The effective concentration of this compound can vary depending on the experimental setup, such as the cell line, cell density, and assay duration. The reported IC50 value against the CpNMT enzyme is 2.5 µM, and the EC50 value for inhibiting the growth of C. parvum is 6.9 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: I am observing high toxicity or off-target effects. What could be the cause?
High toxicity or off-target effects can occur if the concentration of this compound is too high. It is crucial to use the lowest concentration that still elicits the desired on-target effect. To confirm that the observed phenotype is due to the inhibition of CpNMT, consider performing a rescue experiment with a drug-resistant mutant of CpNMT or using a structurally different inhibitor targeting the same enzyme to see if the phenotype is recapitulated.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of the solid compound and stock solutions. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips for accurate dispensing of small volumes. |
| Cell-Based Assay Variability | Maintain consistent cell seeding density and passage number. Ensure even cell distribution to avoid clumping. |
| Inconsistent Incubation Times | Standardize all incubation times and temperatures. |
| Edge Effects in Plate-Based Assays | To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile media or water and do not use them for experimental samples. |
Issue 2: this compound appears to be inactive or has low potency.
| Possible Cause | Troubleshooting Steps |
| Compound Instability in Media | The compound may be unstable in your cell culture media. Test the stability of this compound in your media over the time course of your experiment. |
| Incorrect Concentration | Verify the concentration of your stock solution. Perform a dose-response curve to confirm the expected potency. |
| Cell Permeability Issues | Although this compound is reported to be active in cell-based assays, permeability can vary between cell types. If using a different cell line, you may need to assess cell permeability. |
| Target Engagement | Confirm that this compound is engaging with its target in your experimental system using a target engagement assay like the Cellular Thermal Shift Assay (CETSA). |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C25H25ClN4O4S | [1] |
| Molecular Weight | 513.01 g/mol | |
| IC50 (CpNMT enzyme) | 2.5 µM | |
| EC50 (C. parvum growth) | 6.9 µM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact C. parvum-infected cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble CpNMT protein remaining at each temperature using Western blotting with an antibody specific to CpNMT. An increase in the melting temperature of CpNMT in the presence of this compound indicates target engagement.
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
Reducing CpNMT-IN-1 toxicity in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the toxicity of CpNMT-IN-1 in long-term experiments. The following information is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel compound like this compound, it is crucial to establish a suitable starting concentration range by performing a broad dose-response curve.[1] A common approach is to test a wide range of concentrations, for example, from 1 nM to 100 µM, to determine the half-maximal inhibitory concentration (IC50).[1] For initial experiments, it is advisable to use a concentration that is a fraction of the IC50 value, which for many small-molecule inhibitors is often in the range of 1-10 µM for cell-based assays.[2]
Q2: What are the essential experimental controls to include when working with this compound?
A2: To ensure the accurate interpretation of your results, the following controls are crucial:[1]
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to account for any effects of the solvent itself.[1] The final concentration of the solvent should typically be less than 0.5% to avoid solvent-induced toxicity.
-
Untreated Control: This group of cells is not exposed to either this compound or the vehicle and serves as a baseline for normal cell behavior.
-
Positive Control: Use a known inhibitor of the target pathway to confirm that your assay is functioning as expected.
-
Negative Control: A structurally similar but inactive compound can help identify potential off-target effects.
Q3: How can I assess and mitigate potential off-target effects of this compound?
A3: Off-target effects are a common concern with small molecule inhibitors. Strategies to address this include:
-
Selectivity Profiling: Screen this compound against a panel of related and unrelated targets to identify unintended interactions.
-
Use of Multiple Cell Lines: Test the effects of this compound in cell lines that do not express the intended target.
-
Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing the target or a downstream component of the signaling pathway.
-
Using Structurally Unrelated Inhibitors: Confirm the observed phenotype with a different inhibitor that targets the same pathway.
Q4: What are the best practices for preparing and storing this compound stock solutions?
A4: Proper handling of this compound is essential for reproducibility.
-
Solubility: Determine the optimal solvent for this compound. While DMSO is common, it is important to check for solubility issues.
-
Storage: Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound from light if it is light-sensitive.
-
Purity: Regularly verify the integrity and purity of your compound stock using methods like mass spectrometry or HPLC, as degradation can occur during storage.
Troubleshooting Guides
Problem 1: High cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Recommended Action |
| Compound Purity | Verify the purity of your this compound stock. Impurities from synthesis can contribute to cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5% for most cell lines. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities. Perform a dose-response curve to determine the IC50 and identify a potential therapeutic window for your specific cell line. |
| Compound Degradation | Assess the stability of this compound in your culture medium over the time course of the experiment. |
Problem 2: Inconsistent results between long-term experiments.
| Possible Cause | Recommended Action |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds. |
| Cell Seeding Density | Ensure a consistent cell seeding density for each experiment, as this can affect the per-cell concentration of the compound. |
| Frequency of Media Change | In long-term experiments, the compound may degrade. Establish a regular media change schedule with a fresh compound to maintain a consistent concentration. |
| Compound Adherence to Plastic | Some compounds can adhere to plasticware, reducing the effective concentration. Consider using low-adhesion plates. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 1.5 |
| A549 | Lung Cancer | 3.2 |
| HCT116 | Colon Cancer | 0.8 |
| U87 MG | Glioblastoma | 5.7 |
Table 2: Recommended Concentration Ranges for this compound
| Experiment Duration | Recommended Concentration Range | Notes |
| Short-term (24-72 hours) | 0.5 - 5 x IC50 | To observe acute effects on signaling and cell viability. |
| Long-term (>72 hours) | 0.1 - 0.5 x IC50 | To minimize toxicity and allow for the study of chronic effects. |
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound using an MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 10-point serial dilutions of this compound in cell culture media.
-
Treatment: Remove the old media and add the media containing the different concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 72 hours).
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Long-Term Treatment of Adherent Cells with this compound
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate or T-25 flask) and allow them to adhere.
-
Initial Treatment: Once the cells are 50-60% confluent, replace the media with fresh media containing the desired sub-lethal concentration of this compound or vehicle control.
-
Media Changes: Replace the media with fresh media containing the inhibitor every 2-3 days to maintain a consistent concentration of the compound and replenish nutrients.
-
Cell Passaging: When the cells reach 80-90% confluency, passage them as you normally would, reseeding them at a lower density in fresh media containing the inhibitor.
-
Monitoring: Regularly monitor the cells for changes in morphology, proliferation rate, and viability throughout the experiment.
Visualizations
References
Technical Support Center: CpNMT-IN-1 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CpNMT-IN-1 in animal models. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of N-myristoyltransferase of Cryptosporidium parvum (CpNMT).[1] N-myristoyltransferase is an enzyme that attaches a myristate group (a 14-carbon saturated fatty acid) to the N-terminal glycine of a variety of proteins. This process, known as N-myristoylation, is crucial for protein-protein interactions and for anchoring proteins to cellular membranes.[2][3][4][5] Inhibition of CpNMT disrupts these essential cellular processes in the parasite, leading to a reduction in its growth and viability. NMT has been validated as a drug target in a number of parasitic diseases.
Q2: What are the initial steps I should take before starting an in vivo experiment with this compound?
Before beginning in vivo experiments, it is crucial to assess the physicochemical properties of this compound, including its aqueous solubility and stability in the chosen vehicle. A small pilot study to determine the maximum tolerated dose (MTD) is also highly recommended to avoid unexpected toxicity in your main study.
Q3: My formulation of this compound is cloudy or precipitates. What should I do?
This is a common issue for many small molecule inhibitors due to poor aqueous solubility. Here are some steps to address this:
-
Review Solubility Data: If available, check the solubility of this compound in various solvents. If not, you may need to perform your own solubility tests.
-
Optimize Your Formulation: It is often necessary to use a co-solvent system. A common approach is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of the organic solvent should be kept to a minimum to avoid toxicity (ideally below 10%, and for some routes, as low as 1-5%).
-
Consider Advanced Formulations: For compounds with very low solubility, more advanced formulation strategies may be required.
Q4: What are the recommended animal models for studying the efficacy of this compound?
The most common animal models for studying Cryptosporidium parvum infection are immunosuppressed mice. Neonatal mice can also be used as a model for cryptosporidiosis. Human intestinal and lung organoids are emerging as a physiologically relevant in vitro model system to study Cryptosporidium infection.
Troubleshooting Guide
Issue 1: The this compound formulation is difficult to prepare or is unstable.
-
Question: My this compound precipitates out of solution when I dilute the DMSO stock with my aqueous vehicle. What can I do?
-
Answer: This is a common sign of a compound with low aqueous solubility. You can try a few things:
-
Increase the proportion of co-solvent: If your current DMSO concentration is very low, you may be able to increase it slightly, but be mindful of potential toxicity.
-
Try alternative co-solvents: Solvents like polyethylene glycol (PEG), propylene glycol, or cyclodextrins can be used to improve solubility.
-
Use a surfactant: Surfactants such as Tween 80 or Cremophor EL can help to keep the compound in solution by forming micelles.
-
Prepare a lipid-based formulation: For very hydrophobic compounds, a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) may be necessary.
-
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of a water-miscible organic solvent (e.g., DMSO, PEG400) and an aqueous buffer. | Simple to prepare and widely used in preclinical studies. | Can cause toxicity or off-target effects at high concentrations. |
| Surfactants | Use of agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing absorption. | Complex formulations that may require specialized equipment. |
Issue 2: I am not observing the expected therapeutic effect in my animal model.
-
Question: I am administering what I believe to be a therapeutic dose of this compound, but I am not seeing a reduction in parasite burden. What could be the reason?
-
Answer: There are several possibilities for a lack of efficacy:
-
Insufficient Target Engagement: The dose may be too low to achieve the necessary concentration at the site of infection. A dose-response study is crucial to determine the optimal dose.
-
Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized and cleared from the body. Pharmacokinetic (PK) studies are essential to understand the exposure of the compound in your animal model.
-
Model-Specific Issues: The chosen animal model may not fully recapitulate the human disease, or the parasite strain may have different sensitivities.
-
Compound Instability: The compound may be degrading in the formulation or after administration.
-
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Formulation A (Saline/DMSO) | 150 | 1 | 450 |
| Formulation B (PEG400/Tween 80) | 450 | 2 | 1800 |
| Formulation C (SEDDS) | 900 | 2 | 4500 |
This table presents hypothetical pharmacokinetic data for illustrative purposes.
Issue 3: I am observing unexpected toxicity or adverse effects in my animals.
-
Question: My animals are showing signs of distress (e.g., weight loss, lethargy) after being dosed with this compound. What should I do?
-
Answer: This could be due to several factors:
-
Vehicle Toxicity: The formulation vehicle itself, especially at high concentrations of organic solvents or surfactants, can cause toxicity. Always include a vehicle-only control group in your studies.
-
Off-Target Effects: The compound may be interacting with other targets in the host, leading to toxicity.
-
Dose is too high: You may be exceeding the maximum tolerated dose (MTD). A dose-ranging study is important to identify a safe and effective dose.
-
Experimental Protocols
Protocol: In Vivo Efficacy of this compound in a Mouse Model of Cryptosporidiosis
-
Animal Model: Immunocompromised mice (e.g., IFN-γ knockout or SCID mice) are commonly used to establish a persistent Cryptosporidium parvum infection.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a final dosing solution, dilute the stock solution in a vehicle containing PEG400 and Tween 80 in saline. A common ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
The final formulation should be clear and free of precipitates. Prepare fresh daily.
-
-
Infection:
-
Infect mice orally with C. parvum oocysts.
-
-
Dosing:
-
Begin treatment with this compound one day post-infection.
-
Administer the formulation orally once or twice daily for a period of 5-7 days.
-
Include a vehicle control group and a positive control group (e.g., with a known anti-cryptosporidial drug) if available.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs (weight loss, diarrhea, dehydration).
-
Collect fecal samples at regular intervals to quantify oocyst shedding using methods like qPCR.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect intestinal tissue for histopathological analysis and parasite quantification.
-
Visualizations
Caption: Signaling pathway of N-myristoylation and inhibition by this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting workflow for in vivo delivery of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Analysis and Inhibitor Optimization of Cryptosporidium n-myristoyltransferase for Drug Discovery - Bart Staker [grantome.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of and Structural Insights into Hit Compounds Targeting N-Myristoyltransferase for Cryptosporidium Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Analysis and Inhibitor Optimization of Cryptosporidium N-myristoyltransferase For Drug Discovery | National Agricultural Library [nal.usda.gov]
CpNMT-IN-1 signal-to-noise ratio in biochemical assays
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for CpNMT-IN-1?
A: As a general guideline for novel small molecule inhibitors, this compound should be stored as a desiccated solid at -20°C or -80°C for long-term stability. For short-term use, prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptide-based inhibitors may have specific stability requirements, with some showing degradation over time even at low temperatures.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: How do I determine the optimal concentration of this compound for my assay?
A: To determine the optimal concentration and the IC50 value (the concentration at which the inhibitor shows 50% of its maximal effect), you should perform a dose-response experiment. This involves testing a serial dilution of this compound, typically ranging from picomolar to micromolar concentrations, while keeping the concentrations of the enzyme (NMT) and its substrates constant.
Q3: What are the essential controls for a biochemical assay involving this compound?
A: Properly controlled experiments are crucial for interpreting your results.[3][4] Key controls include:
-
Positive Control (Uninhibited Reaction): Contains the enzyme, substrates, and the vehicle (e.g., DMSO) used to dissolve the inhibitor. This represents 100% enzyme activity.
-
Negative Control (No Enzyme): Contains the substrates and vehicle but no enzyme. This helps determine the background signal of the assay.
-
Vehicle Control: Contains all reaction components, including the highest volume of the inhibitor's solvent (e.g., DMSO) used in the experiment, to ensure the solvent itself does not affect enzyme activity.
-
Known Inhibitor Control (if available): A previously characterized inhibitor of the target enzyme can be used to validate the assay setup.
Q4: What are potential off-target effects of this compound?
A: Small molecule inhibitors can sometimes interact with proteins other than the intended target, leading to off-target effects.[5] It is crucial to validate that the observed phenotype is a direct result of inhibiting the primary target. This can be investigated using techniques like cellular thermal shift assays (CETSA), proteomic profiling, or by testing the inhibitor's activity against a panel of related enzymes (e.g., other acyltransferases). Unintended off-target effects are a significant cause of failure in clinical trials.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation with this compound, with a focus on improving the signal-to-noise ratio (S/N).
Issue 1: Low Signal-to-Noise (S/N) Ratio
Question: My assay has a poor signal-to-noise ratio, making it difficult to distinguish the inhibitor's effect from the background. How can I improve this?
Answer: A low S/N ratio can stem from either a weak signal (low numerator) or high background noise (high denominator). The ideal metric for assay quality considers mean signal, signal variation, mean background, and background variation.
// Signal Path inc_enzyme [label="Increase Enzyme or\nSubstrate Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; inc_time [label="Increase Incubation Time", fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents [label="Verify Reagent Activity\n(Enzyme, Substrates)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_detector [label="Check Instrument Settings\n(Gain, Read Time)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Noise Path opt_probe [label="Optimize Assay Probe\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_steps [label="Improve Wash Steps to\nRemove Unbound Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; check_buffer [label="Check for Buffer\nAutofluorescence/Interference", fillcolor="#F1F3F4", fontcolor="#202124"]; block_nsb [label="Add Blocking Agents\n(e.g., BSA) to Reduce NSB", fillcolor="#F1F3F4", fontcolor="#202124"];
end_node [label="Re-evaluate S/N Ratio", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_signal; check_signal -> check_noise [label="No"]; check_signal -> inc_enzyme [label="Yes"]; inc_enzyme -> inc_time -> check_reagents -> check_detector -> end_node;
check_noise -> end_node [label="No"]; check_noise -> opt_probe [label="Yes"]; opt_probe -> wash_steps -> check_buffer -> block_nsb -> end_node; }
Caption: Hypothetical signaling pathway showing NMT-mediated protein modification.
General Experimental Workflow for an NMT Inhibition Assay
This workflow outlines the key steps for assessing the activity of this compound in a typical in vitro biochemical assay format.
Caption: General experimental workflow for an NMT biochemical inhibition assay.
Protocol: In Vitro NMT Luminescence-Based Assay
This protocol describes a method to measure the activity of NMT and its inhibition by this compound using a luminescence-based readout that detects a reaction product.
1. Materials and Reagents:
-
Recombinant human NMT enzyme
-
Myristoyl-CoA substrate
-
Peptide substrate (with N-terminal glycine)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01% Tween-20)
-
Detection Reagent Kit (e.g., a kit that measures CoA produced)
-
White, opaque 384-well assay plates
-
DMSO (for inhibitor dilution)
2. Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in DMSO, followed by a dilution into Assay Buffer to achieve the final desired concentrations.
-
Enzyme and Inhibitor Incubation: In each well of a 384-well plate, add 5 µL of the diluted this compound solution. To this, add 5 µL of NMT enzyme diluted in Assay Buffer. For positive controls, add Assay Buffer with the corresponding DMSO concentration instead of the inhibitor. For negative (background) controls, add 5 µL of Assay Buffer without enzyme.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing both Myristoyl-CoA and the peptide substrate in Assay Buffer. Add 10 µL of this substrate mix to all wells to start the reaction.
-
Reaction Incubation: Mix the plate and incubate for 60 minutes at 37°C.
-
Signal Detection: Add 20 µL of the detection reagent to each well. Incubate for 15 minutes at room temperature as per the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Subtract the average signal from the negative control (background) wells from all other data points.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control (0% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
Technical Support Center: Optimizing CpNMT-IN-1 Specificity and Selectivity
Welcome to the technical support center for CpNMT-IN-1, a novel inhibitor under investigation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the specificity and selectivity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to target a specific N-methyltransferase (NMT). Its high potency makes it a valuable tool for studying the role of this enzyme in various biological processes. However, like any chemical probe, its utility is dependent on its specificity and selectivity.
Q2: I'm observing unexpected phenotypes in my cellular assays. Could this be due to off-target effects of this compound?
It is possible that the observed phenotypes are a result of this compound interacting with unintended targets.[1][2] Off-target effects are a common challenge with small molecule inhibitors and can lead to misleading results. It is crucial to validate that the observed effects are indeed due to the inhibition of the intended target.
Q3: How can I determine the selectivity profile of this compound?
A comprehensive approach to determining the selectivity profile involves a combination of in vitro and in-cell methods. A broad kinase panel screening, such as the KINOMEscan™ assay, is a widely used method to identify potential off-target kinases.[3][4] Cellular assays can then be used to confirm these interactions in a more physiological context.
Q4: What are some common strategies to improve the selectivity of a chemical probe like this compound?
Improving selectivity often involves medicinal chemistry efforts to modify the chemical structure of the inhibitor. Additionally, using lower, more targeted concentrations of the inhibitor can help minimize off-target effects. Genetic approaches, such as using CRISPR-Cas9 to create knockout or resistant mutant cell lines, can also help to confirm on-target effects.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound and provides actionable steps to resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | - Variability in compound concentration- Cell line instability- Off-target effects at higher concentrations | - Verify Compound Concentration: Use freshly prepared solutions and confirm the concentration using analytical methods.- Cell Line Authentication: Regularly authenticate your cell lines.- Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. |
| Observed phenotype does not match genetic knockout of the target | - Off-target effects of this compound- The inhibitor may be stabilizing an inactive conformation of the target, leading to a different phenotype than a complete loss of the protein. | - Comprehensive Selectivity Profiling: Perform a broad kinase or protein panel screen to identify potential off-targets.- Rescue Experiments: Use a resistant mutant of the target to see if it reverses the observed phenotype.- Orthogonal Approaches: Use a different inhibitor with a distinct chemical scaffold to see if it recapitulates the phenotype. |
| High background in biochemical assays | - Non-specific binding of the inhibitor- Issues with the assay components | - Optimize Assay Conditions: Adjust buffer components, such as detergent concentration, to reduce non-specific binding.- Include Control Compounds: Use a structurally related but inactive compound as a negative control. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the specificity and selectivity of this compound.
KINOMEscan™ Selectivity Profiling
Principle: This competition binding assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
Methodology:
-
A solution of this compound is prepared in 100% DMSO.
-
The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of human kinases.
-
The results are reported as percent of control, where the DMSO-only control represents 100% binding. A lower percentage indicates stronger binding of the test compound.
-
For hits of interest, a dose-response curve is generated to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is used to assess target engagement in a cellular environment. The binding of a ligand, such as this compound, to its target protein can increase the thermal stability of the protein.
Methodology:
-
Treat intact cells with this compound at the desired concentration.
-
Heat the cell lysates at a range of temperatures.
-
Cool and centrifuge the lysates to separate soluble and aggregated proteins.
-
Analyze the soluble fraction by Western blotting or other protein detection methods to determine the melting curve of the target protein. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
CRISPR-Cas9 Gene Editing for Target Validation
Principle: CRISPR-Cas9 technology can be used to knock out the gene encoding the target protein. If the phenotype observed with this compound is due to on-target effects, it should be absent in the knockout cells.
Methodology:
-
Design and clone a guide RNA (gRNA) specific to the target gene into a Cas9 expression vector.
-
Transfect the construct into the cell line of interest.
-
Select and expand single-cell clones.
-
Verify the knockout of the target protein by Western blotting and sequencing of the genomic locus.
-
Treat both wild-type and knockout cells with this compound and compare the phenotypic responses.
Visualizations
Signaling Pathway of a Hypothetical N-Methyltransferase
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
CpNMT-IN-1 unexpected phenotype in knockout cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes when studying Cryptosporidium parvum N-myristoyltransferase (CpNMT), particularly in the context of gene knockout or inhibition with CpNMT-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is CpNMT and what is its expected function?
CpNMT is the N-myristoyltransferase from the protozoan parasite Cryptosporidium parvum. N-myristoyltransferases (NMTs) are enzymes that catalyze the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein localization to cellular membranes and for mediating protein-protein interactions.[1][2][3][4] In apicomplexan parasites like Toxoplasma gondii and Plasmodium falciparum, NMT is essential for parasite viability and plays a critical role in processes such as host cell invasion, egress, and assembly of key subcellular structures like the inner membrane complex.[5]
Q2: What is this compound?
This compound is a chemical inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT). It is used in research to study the function of CpNMT by blocking its enzymatic activity. By inhibiting N-myristoylation, researchers can investigate the downstream cellular effects and assess the potential of CpNMT as a drug target for cryptosporidiosis.
Q3: What is the expected phenotype of C. parvum with CpNMT knocked out or inhibited by this compound?
Based on studies in other related parasites, the expected phenotype of C. parvum with a non-functional CpNMT would be a severe, likely lethal, defect in the parasite's life cycle. Specific expected phenotypes include:
-
Blocked intracellular development: Inhibition of NMT in Plasmodium falciparum leads to a catastrophic failure to assemble the inner membrane complex during schizogony.
-
Failed host cell invasion: Myristoylated proteins are crucial for the function of the glideosome and rhoptries, organelles essential for motility and invasion.
-
Defective egress: NMT inhibition can block the parasite's ability to exit the host cell.
-
Mislocalization of key proteins: Many essential proteins require myristoylation for their correct subcellular localization.
Q4: We are observing an unexpected phenotype in our host cells after treatment with this compound. What could be the cause?
While this compound is designed to target the parasite's NMT, unexpected phenotypes in the host cells could be due to several factors:
-
Off-target effects: The inhibitor may have off-target activity against the host cell's own N-myristoyltransferases (HsNMT1 and HsNMT2). Inhibition of host NMTs can lead to a range of cellular responses, including ER stress, cell cycle arrest, and apoptosis.
-
Host cell stress response: The death or abnormal development of intracellular parasites due to CpNMT inhibition can trigger stress and inflammatory signaling pathways in the host cell.
-
Indirect effects on host pathways: Parasite-derived factors can modulate host cell signaling. Disruption of these parasite processes by this compound could lead to unforeseen changes in the host cell's behavior.
Q5: Our CpNMT knockout C. parvum strain is viable, which is unexpected. What could explain this?
While NMT is considered an essential gene in many related parasites, the viability of a CpNMT knockout strain, though unexpected, could be explained by:
-
Functional redundancy: While less common for NMTs, it's possible that another enzyme in C. parvum can partially compensate for the loss of CpNMT.
-
Alternative pathways: The parasite might have alternative, less efficient pathways for protein localization or function that are sufficient for survival under specific in vitro conditions.
-
Incomplete knockout: It is crucial to verify a complete and functional knockout of the CpNMT gene at both the genomic and protein levels.
-
Genetic compensation: The knockout of a gene can sometimes trigger the upregulation of other genes that can compensate for the loss of function.
Troubleshooting Guides
Unexpected Phenotype: Host Cell Toxicity or Stress
If you observe unexpected host cell death, morphological changes, or stress responses upon treatment with this compound, consider the following troubleshooting steps.
| Observation | Possible Cause | Suggested Action |
| High level of host cell death at low concentrations of this compound, even in the absence of parasites. | Off-target inhibition of host cell NMTs. | 1. Perform a dose-response curve to determine the IC50 of this compound on uninfected host cells. 2. Compare this to the EC50 for parasite clearance to determine the therapeutic window. 3. Assess markers of ER stress (e.g., BiP expression) and apoptosis (e.g., caspase-3 activation) in uninfected host cells treated with the inhibitor. |
| Host cell stress markers are only upregulated in infected cells treated with this compound. | Host cell response to parasite death or abnormal development. | 1. Characterize the timing of host cell stress response in relation to parasite developmental stage and viability. 2. Analyze the expression of host genes involved in innate immunity and inflammation. |
| Unexpected changes in host cell signaling pathways (e.g., MAPK, mTOR). | Off-target effects or indirect effects from parasite inhibition. | 1. Profile the activation state of key host signaling pathways (e.g., by Western blot for phosphorylated proteins) in both infected and uninfected host cells treated with this compound. 2. Refer to the signaling pathway diagrams below to identify potential nodes of interaction. |
Unexpected Phenotype: Viable CpNMT Knockout Parasites
If your CpNMT knockout C. parvum strain is viable, follow these steps to investigate the underlying reason.
| Observation | Possible Cause | Suggested Action |
| CpNMT knockout parasites are viable and show no obvious phenotype. | Incomplete knockout or genetic compensation. | 1. Verify knockout: Confirm the complete deletion of the CpNMT gene by PCR and Southern blot. Confirm the absence of CpNMT protein by Western blot or mass spectrometry. 2. Transcriptomic analysis: Perform RNA-seq on the knockout and wild-type parasites to identify upregulated genes that might be compensating for the loss of CpNMT. |
| CpNMT knockout parasites are viable but show a subtle growth defect. | Partial compensation or adaptation. | 1. Quantitative growth assays: Perform detailed growth and replication assays to precisely quantify any fitness cost associated with the knockout. 2. Stress condition testing: Challenge the knockout parasites with different environmental stressors (e.g., drug treatment, nutrient limitation) to reveal conditional phenotypes. |
Experimental Protocols
Protocol 1: Assessment of Host Cell Viability and Off-Target Effects
-
Cell Culture: Plate host cells (e.g., HCT-8) in a 96-well plate at a suitable density.
-
Treatment: Treat uninfected host cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assay: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTS assay) to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for host cell toxicity.
-
Western Blot for Stress Markers:
-
Lyse treated and control cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with antibodies against ER stress markers (e.g., BiP, CHOP) and apoptosis markers (e.g., cleaved caspase-3).
-
Use a loading control (e.g., GAPDH, β-actin) for normalization.
-
Protocol 2: Verification of Gene Knockout in C. parvum
-
Genomic DNA Extraction: Isolate genomic DNA from wild-type and putative CpNMT knockout C. parvum oocysts.
-
PCR Analysis:
-
Design primers flanking the CpNMT gene and internal to the selection marker used for knockout.
-
Perform PCR to confirm the absence of the CpNMT gene and the presence of the selection cassette in the correct genomic locus.
-
-
Southern Blot Analysis:
-
Digest genomic DNA with appropriate restriction enzymes.
-
Separate DNA fragments by agarose gel electrophoresis and transfer to a nylon membrane.
-
Hybridize with a labeled probe specific to the CpNMT gene to confirm its absence in the knockout strain.
-
-
Protein Extraction and Western Blot:
-
Extract total protein from wild-type and knockout parasites.
-
Perform Western blotting as described in Protocol 1, using an antibody specific for CpNMT if available.
-
Signaling Pathways and Diagrams
N-myristoylation is a critical modification for a multitude of proteins involved in various signaling pathways. Inhibition of NMT can therefore have pleiotropic effects. Below are diagrams illustrating potential pathways affected by CpNMT inhibition in the parasite and potential off-target effects in the host cell.
Caption: Fig 1. Expected effect of this compound on C. parvum.
Caption: Fig 2. Potential off-target effects of this compound on host cells.
Caption: Fig 3. Troubleshooting workflow for unexpected phenotypes.
References
- 1. Identification of and Structural Insights into Hit Compounds Targeting N-Myristoyltransferase for Cryptosporidium Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Analysis and Inhibitor Optimization of Cryptosporidium n-myristoyltransferase for Drug Discovery - Bart Staker [grantome.com]
- 4. Structural Analysis and Inhibitor Optimization of Cryptosporidium N-myristoyltransferase For Drug Discovery | National Agricultural Library [nal.usda.gov]
- 5. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming CpNMT-IN-1 Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with CpNMT-IN-1, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm resistance?
A2: The development of resistance should be confirmed through a series of experiments. A significant increase (typically >5-fold) in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line is a strong indicator of resistance.[1] To ensure this is a stable resistance and not a transient adaptation, a washout experiment is recommended. This involves culturing the resistant cells in a drug-free medium for several passages before re-determining the IC50.[1] If the IC50 remains elevated, the resistance is likely stable.[1]
Q3: What are the common mechanisms that could lead to resistance against a targeted inhibitor like this compound?
A3: Acquired resistance to targeted therapies can arise through various mechanisms, including:
-
On-target alterations: Mutations in the gene encoding the target N-methyltransferase that prevent this compound from binding effectively.[1]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to overcome the effects of this compound inhibition, thus maintaining proliferation and survival.[1]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Drug inactivation: The cancer cells may develop mechanisms to metabolize this compound into an inactive form.
-
Changes in the tumor microenvironment: Interactions between the tumor cells and the surrounding stromal cells can confer innate resistance.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
High variability in assays can make it difficult to accurately determine the IC50 and assess resistance.
| Potential Cause | Recommended Solution |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity across the plate. |
| Inaccurate cell seeding | Ensure a homogenous single-cell suspension before seeding. Test for plating uniformity by seeding a plate without any drug and measuring cell numbers across all wells after a set incubation period. |
| Incomplete drug solubilization | Visually inspect the drug solution for any precipitates. If solubility in the culture medium is an issue, consider using a lower concentration of the solvent (e.g., DMSO) or sonicating the drug solution. |
| Assay-specific issues (e.g., incomplete formazan solubilization in MTT assay) | Ensure complete dissolution of the formazan crystals by thorough mixing with the solubilizing agent. |
Problem 2: Failure to generate a resistant cell line.
Developing a drug-resistant cell line through continuous exposure can be a lengthy and sometimes unsuccessful process.
| Potential Cause | Recommended Solution |
| Drug concentration is too high | Begin with a lower concentration of this compound, around the IC20 (the concentration that inhibits 20% of cell growth), and gradually increase the concentration as the cells adapt. A stepwise increase in drug concentration, for instance, in multiples of the GI50 every 2-3 weeks, can also be effective. |
| Parental cell line heterogeneity | The initial cell line may lack pre-existing clones with the ability to develop resistance. Consider using a different cancer cell line or inducing genomic instability with a mutagen like N-ethyl-N-nitrosourea (ENU) to increase the mutation rate. |
| Cell line is not viable for long-term culture | Use a robust cell line that can be passaged multiple times under standard laboratory conditions. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Determine Initial IC50: Perform a dose-response experiment to establish the IC50 of this compound in the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 or GI50.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound. This can be done by doubling the concentration with each passage or increasing it by a set amount every few weeks.
-
Monitor for Resistance: Regularly assess the IC50 of the continuously exposed cell population. A significant increase in the IC50 indicates the development of resistance.
-
Clonal Selection: Once a resistant population is established, isolate single-cell clones to obtain a homogenous resistant cell line for further characterization.
Protocol 2: Western Blot Analysis to Investigate Bypass Signaling
-
Cell Lysis: Lyse both parental and resistant cells, with and without this compound treatment, using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in potential bypass signaling pathways (e.g., phospho-AKT, phospho-ERK). Also, probe for the total protein levels of these signaling molecules and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection with an imaging system.
Table 1: Interpreting Western Blot Results for Bypass Signaling
| Protein Target | Expected Result in Resistant Cells (with this compound) | Interpretation |
| Phospho-Target | Decreased expression | The drug is inhibiting its intended target. |
| Phospho-AKT / Phospho-ERK | Increased expression | Activation of a bypass signaling pathway is a likely mechanism of resistance. |
| Total Target Kinase | No change or decreased expression | Resistance is not due to the overexpression of the target. |
| Total Target Kinase | Increased expression | Gene amplification of the target may be a mechanism of resistance. |
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Potential mechanisms of resistance to this compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for developing and characterizing this compound resistance.
References
CpNMT-IN-1 interference with assay reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of CpNMT-IN-1, a selective inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT). This guide is intended to help users address specific issues they may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT).[1] N-myristoyltransferase is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of substrate proteins. This modification is crucial for protein localization, stability, and function. By inhibiting CpNMT, this compound disrupts these essential cellular processes in C. parvum.
Q2: What is the recommended solvent for dissolving and preparing stock solutions of this compound?
For initial solubilization and the preparation of high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Most small molecule inhibitors, especially those with hydrophobic properties, exhibit good solubility in DMSO. It is crucial to first prepare a concentrated stock solution in 100% DMSO before diluting it into aqueous buffers or cell culture media for your experiments.
Q3: What is the maximum permissible concentration of DMSO in my final assay?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your experimental setup (e.g., in cell culture wells) should be kept as low as possible, typically below 0.5% (v/v). It is essential to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental samples, to account for any effects of the solvent itself.
Q4: I am observing unexpected or inconsistent results in my fluorescence-based assay when using this compound. What could be the cause?
Small molecule inhibitors can sometimes interfere with fluorescence-based assays.[2] This interference can manifest as fluorescence quenching (decrease in signal) or autofluorescence (increase in signal), leading to false-positive or false-negative results.[2] It is recommended to perform a control experiment to test for intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution Upon Dilution in Aqueous Buffer
-
Possible Cause: The aqueous solubility of this compound may be limited. Rapid dilution from a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the DMSO stock into the aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warm Solutions: Gently pre-warm your aqueous buffer to the experimental temperature before adding the inhibitor solution.
-
Sonication: If precipitation is observed after dilution, brief sonication of the solution may help to redissolve the compound.
-
Co-solvents: For particularly challenging solubility issues, the addition of a small percentage of a co-solvent like PEG300 or Tween-80 to the final aqueous solution might improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.
-
Issue 2: High Background Signal or False Positives in a Fluorescence-Based NMT Assay
-
Possible Cause: this compound may be autofluorescent at the wavelengths used in your assay, or it may be interfering with the fluorescent probe.
-
Troubleshooting Steps:
-
Compound Interference Control: Run a control experiment with this compound in the assay buffer without the enzyme or other reagents that generate the fluorescent signal. Measure the fluorescence at your assay's excitation and emission wavelengths to determine if the compound itself is fluorescent.
-
Quenching Control: To test for fluorescence quenching, incubate your fluorescent probe with varying concentrations of this compound and measure the fluorescence intensity. A decrease in signal in the absence of enzymatic activity would indicate quenching.
-
Orthogonal Assay: If significant interference is observed, consider using an orthogonal assay with a different detection method (e.g., a luminescence-based or radioactivity-based assay) to confirm your results.
-
Experimental Protocols
Protocol 1: General N-myristoyltransferase (NMT) Activity Assay (Fluorescence-based)
This protocol is a generalized procedure for measuring NMT activity and can be adapted for testing the inhibitory effect of this compound. This assay is based on the detection of the co-product Coenzyme A (CoA) using a thiol-reactive fluorescent probe.[1][3]
Materials:
-
Purified CpNMT enzyme
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)
-
Fluorescent probe for thiol detection (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)
-
This compound stock solution in DMSO
-
Black, flat-bottom 96-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, peptide substrate, and CPM fluorescent probe in each well of the 96-well plate.
-
Add varying concentrations of this compound (or DMSO for vehicle control) to the appropriate wells.
-
To initiate the enzymatic reaction, add Myristoyl-CoA to all wells.
-
Immediately before adding the enzyme, add the purified CpNMT enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., Ex/Em = 380/470 nm for CPM).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Determining the Solubility of this compound (Kinetic Method)
This protocol provides a method to assess the kinetic aqueous solubility of this compound, which is useful for early-stage drug discovery.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
96-well plate (UV-transparent for spectrophotometric measurement)
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.
-
Transfer a small, equal volume of each DMSO dilution into a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Mix the solutions and incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation of the compound if it is not fully soluble.
-
Measure the absorbance of each well at a wavelength where this compound absorbs light (this may need to be determined by a UV-Vis scan of the compound). The point at which the absorbance reading plateaus or becomes non-linear with increasing concentration is indicative of the compound's kinetic solubility limit.
Data Presentation
Table 1: Inhibitory Activity of this compound and a Related Compound against C. parvum NMT (CpNMT) and Human NMT (HsNMT1)
| Compound | CpNMT IC50 (µM) | HsNMT1 IC50 (µM) | Selectivity Index (HsNMT1/CpNMT) |
| This compound (11e) | 2.5 | ~12.5 | ~5 |
| Compound 11f | 2.8 | >100 | >35 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity index indicates the preference of the inhibitor for the parasite enzyme over the human enzyme.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an NMT inhibition assay.
Caption: Decision tree for troubleshooting assay issues.
References
- 1. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for CpNMT-IN-1 vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CpNMT-IN-1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving and administering this compound?
A1: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo experiments, a common approach is to first dissolve the compound in a minimal amount of DMSO and then further dilute it with a biocompatible vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing polyethylene glycol (PEG). It is crucial to keep the final DMSO concentration as low as possible to minimize its biological effects.
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited publicly available information on the specific off-target effects of this compound. As with any small molecule inhibitor, off-target interactions are possible and can contribute to the observed phenotype.[1] It is recommended to perform control experiments to validate that the observed effects are due to the inhibition of CpNMT.
Q3: What is the purpose of a vehicle control and why is it essential?
A3: A vehicle control is an experimental group that is treated with the same solvent or carrier used to dissolve the experimental compound (in this case, this compound), but without the compound itself.[2][3] This control is critical to differentiate the biological effects of the compound from any potential effects of the vehicle.[1][4] Solvents like DMSO can have their own biological effects, including altering gene expression and affecting signaling pathways. Without a proper vehicle control, any observed changes could be incorrectly attributed to this compound.
Q4: What is the maximum recommended concentration of DMSO for in vitro and in vivo experiments?
A4: The final concentration of DMSO should be kept to a minimum to avoid its intrinsic biological activity.
| Experiment Type | Recommended Maximum DMSO Concentration | Notes |
| In Vitro (Cell Culture) | < 0.5% (v/v) | Higher concentrations can induce cellular stress, affect cell viability, and alter gene expression. The optimal concentration should be determined for each cell line. |
| In Vivo (Animal Models) | < 5% (v/v) in the final injection volume | High concentrations of DMSO can cause local irritation and systemic toxicity. The exact concentration will depend on the administration route and animal model. |
Troubleshooting Guides
Issue 1: High background or unexpected effects observed in the vehicle control group.
-
Possible Cause: The vehicle itself is exerting a biological effect at the concentration used.
-
Troubleshooting Steps:
-
Reduce Vehicle Concentration: Lower the final concentration of the vehicle (e.g., DMSO) in your experimental setup.
-
Test Alternative Vehicles: If reducing the concentration is not feasible due to solubility issues, consider testing alternative vehicles. A list of common vehicles is provided in the table below.
-
Vehicle Toxicity Assay: Perform a dose-response experiment with the vehicle alone to determine the highest non-toxic concentration for your specific cells or animal model.
-
Issue 2: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent preparation of this compound stock solutions or dilutions.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Consistent Dilution Series: Ensure that the dilution series for both the compound and the vehicle control are prepared identically in each experiment.
-
Vortexing and Sonication: Ensure the compound is fully dissolved in the vehicle. Gentle vortexing and brief sonication can aid dissolution.
-
Issue 3: The observed effect of this compound is not consistent with CpNMT inhibition.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound or an unexpected interaction with the vehicle.
-
Troubleshooting Steps:
-
Target Engagement Assay: If possible, perform an assay to confirm that this compound is engaging with its target, CpNMT, in your experimental system.
-
Rescue Experiment: Attempt to rescue the phenotype by overexpressing a form of CpNMT that is resistant to this compound.
-
Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor of CpNMT with a distinct chemical structure to see if it recapitulates the same phenotype.
-
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Vehicle Concentration (In Vitro)
This protocol outlines the steps to determine the highest concentration of a vehicle (e.g., DMSO) that can be used without affecting cell viability.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.
-
Vehicle Dilution Series: Prepare a serial dilution of the vehicle (e.g., DMSO) in your cell culture medium. A typical concentration range to test is 0.01% to 2% (v/v). Include a "medium only" control.
-
Treatment: Replace the medium in the wells with the medium containing the different vehicle concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Normalize the viability of each vehicle concentration to the "medium only" control. The highest concentration that does not cause a significant decrease in viability is the maximum tolerated concentration.
Common Vehicles for In Vitro and In Vivo Studies
| Vehicle | Primary Use | Common Co-solvents | Potential Considerations |
| Dimethyl Sulfoxide (DMSO) | In vitro & In vivo (as co-solvent) | Saline, PBS, PEG | Can have biological effects, including anti-inflammatory and neurotoxic properties. |
| Saline (0.9% NaCl) | In vivo | DMSO, Ethanol | Isotonic and generally well-tolerated. |
| Phosphate-Buffered Saline (PBS) | In vivo | DMSO, Ethanol | Buffered to maintain pH. |
| Polyethylene Glycol (PEG) | In vivo | Saline, Water | Can improve solubility and bioavailability. High concentrations may have effects on the gastrointestinal and renal systems. |
| Corn Oil / Olive Oil | In vivo (oral gavage) | - | Suitable for highly lipophilic compounds. |
Visualizations
Caption: Experimental workflow for setting up vehicle controls.
Caption: Troubleshooting logic for vehicle control issues.
References
CpNMT-IN-1 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges encountered when working with CpNMT-IN-1, a potent N-myristoyltransferase (NMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of N-myristoyltransferase (NMT). NMT is an enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a specific set of cellular proteins.[1] This process, known as N-myristoylation, is crucial for protein localization to membranes, signal transduction, and various cellular processes.[2][3] By inhibiting NMT, this compound prevents the myristoylation of these proteins, leading to their mislocalization, degradation, and the disruption of downstream signaling pathways.[4] This can result in cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.[5]
Q2: What are the human isoforms of NMT, and does this compound inhibit both?
A2: Humans have two N-myristoyltransferase isoforms, NMT1 and NMT2. Many small molecule inhibitors, such as Zelenirstat (PCLX-001), have been developed to be dual inhibitors with potent activity against both NMT1 and NMT2. It is crucial to verify the specific inhibitory profile of this compound from the supplier's datasheet, as isoform selectivity can influence experimental outcomes.
Q3: What are some common downstream effects of NMT inhibition that can be monitored as experimental readouts?
A3: Inhibition of NMT can lead to several measurable downstream effects that can serve as indicators of target engagement and cellular response. These include:
-
Reduced phosphorylation of Src family kinases: As many Src family kinases require myristoylation for their proper function, a decrease in their phosphorylation levels can be observed.
-
Induction of ER stress: The accumulation of non-myristoylated proteins can lead to endoplasmic reticulum (ER) stress.
-
G1 cell cycle arrest: NMT inhibition can cause cells to arrest in the G1 phase of the cell cycle.
-
Induction of apoptosis: Prolonged NMT inhibition can lead to programmed cell death.
-
Changes in the myristoylated proteome: Advanced proteomic techniques can be used to identify and quantify changes in the levels of myristoylated proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assays (e.g., IC50 values) | Cell density: The anti-proliferative effects of NMT inhibitors can be cell density-dependent. Cell health: Unhealthy or senescent cells may respond differently to treatment. Assay timing: The cytotoxic effects of NMT inhibitors are often time-dependent. | Standardize cell seeding density across all experiments. Ensure cells are in the logarithmic growth phase and have good viability before starting the experiment. Perform time-course experiments to determine the optimal endpoint for the assay. |
| Inconsistent inhibition of target protein myristoylation | Inhibitor solubility and stability: this compound may precipitate out of solution or degrade over time, especially in serum-containing media. Incomplete cell lysis: Inefficient lysis may not release all myristoylated proteins for analysis. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and use immediately. Minimize freeze-thaw cycles. Test different lysis buffers and sonication conditions to ensure complete protein extraction. |
| Lack of correlation between in vitro and in vivo efficacy | Pharmacokinetic properties: Poor oral bioavailability, rapid metabolism, or high plasma protein binding can limit the in vivo exposure of the inhibitor. Tumor microenvironment: Factors within the tumor microenvironment can influence drug response. | Characterize the pharmacokinetic profile of this compound in the chosen animal model. Consider using alternative routes of administration or formulation strategies to improve exposure. Evaluate the expression of NMT and its key substrates in the tumor tissue. |
| Off-target effects observed | Kinase inhibition: Some small molecule inhibitors can have off-target effects on kinases or other enzymes. | Perform a kinome scan or other off-target profiling assays to assess the selectivity of this compound. Compare the observed phenotype with that of other known NMT inhibitors or with genetic knockdown of NMT. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of Zelenirstat (PCLX-001), a well-characterized dual NMT inhibitor, which can serve as a reference for the expected potency of compounds in this class.
| Compound | Target | IC50 (nM) | Reference |
| Zelenirstat (PCLX-001) | NMT1 | 5 | |
| NMT2 | 8 |
Experimental Protocols
N-Myristoyltransferase (NMT) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against NMT in a biochemical assay.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like Src)
-
This compound
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM DTT)
-
Detection reagent (e.g., a fluorescent probe that reacts with the free CoA produced in the reaction)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the NMT enzyme, peptide substrate, and the diluted this compound or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding myristoyl-CoA.
-
Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence) on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for experimental variability.
References
- 1. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to CpNMT-IN-1 and an Alternative Compound for Cryptosporidium parvum N-Myristoyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Cryptosporidium parvum N-myristoyltransferase (CpNMT), a critical enzyme for the parasite's viability. The information presented is intended to assist researchers in selecting appropriate tools for their studies on cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium parvum.
Introduction to N-Myristoyltransferase (NMT) as a Drug Target
N-myristoyltransferase is a vital enzyme in many eukaryotic organisms, including the apicomplexan parasite Cryptosporidium parvum. It catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This process, known as N-myristoylation, is crucial for protein-protein interactions, protein-membrane anchoring, and the proper localization and function of numerous proteins involved in essential cellular processes. Inhibition of NMT disrupts these processes, leading to parasite death, making it a promising target for the development of novel anti-cryptosporidial drugs.
Compound Comparison: CpNMT-IN-1 vs. IMP-1002
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound against Cryptosporidium parvum and IMP-1002 against Plasmodium falciparum.
| Compound | Target | IC50 (Enzymatic Assay) | EC50 (Cell-based Assay) | Organism |
| This compound | C. parvum N-myristoyltransferase (CpNMT) | 2.5 µM[1] | 6.9 µM[1] | Cryptosporidium parvum |
| IMP-1002 | P. falciparum N-myristoyltransferase (PfNMT) | Not explicitly stated | 34 nM | Plasmodium falciparum |
Experimental Methodologies
The data presented in this guide are based on the following key experimental protocols:
N-Myristoyltransferase (NMT) Enzymatic Assay
The in vitro inhibitory activity of compounds against NMT is typically determined using a biochemical assay. A common method is a fluorescence-based assay that measures the transfer of a myristoyl-CoA analog to a peptide substrate.
General Protocol:
-
Reagents: Recombinant NMT enzyme, a fluorescently labeled peptide substrate with an N-terminal glycine, and myristoyl-CoA.
-
Reaction: The enzyme, peptide substrate, and myristoyl-CoA are incubated together in a suitable buffer.
-
Detection: The extent of the enzymatic reaction is quantified by measuring the change in fluorescence polarization or by separating the myristoylated peptide from the unreacted substrate using methods like HPLC or electrophoresis.
-
Inhibition Assay: To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor. The concentration of inhibitor that reduces the enzyme activity by 50% is determined.
Cryptosporidium parvum Growth Inhibition Assay
The efficacy of compounds against the growth of C. parvum in vitro is assessed using a cell-based assay.
General Protocol:
-
Host Cells: A monolayer of a suitable host cell line (e.g., human ileocecal adenocarcinoma cells, HCT-8) is cultured in multi-well plates.
-
Infection: The host cells are infected with C. parvum oocysts.
-
Compound Treatment: The infected cells are treated with various concentrations of the test compound.
-
Quantification of Parasite Growth: After a defined incubation period (e.g., 48 hours), the extent of parasite growth is quantified. This can be done through various methods, including:
-
Immunofluorescence microscopy: Staining the parasites with specific antibodies and counting them.
-
Quantitative PCR (qPCR): Measuring the amount of parasite-specific DNA or RNA.
-
Luciferase-based assays: Using engineered parasite lines that express a luciferase reporter gene.
-
-
EC50 Determination: The EC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.
Signaling Pathway and Mechanism of Action
Inhibition of NMT disrupts a fundamental protein modification pathway in Cryptosporidium parvum. N-myristoylation is essential for the function of a wide range of proteins involved in signal transduction, cellular architecture, and protein trafficking. By preventing the attachment of myristate to these proteins, NMT inhibitors disrupt their ability to localize to membranes and interact with other proteins, leading to a cascade of downstream effects that ultimately result in parasite death.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of NMT inhibitors against Cryptosporidium parvum.
Conclusion
This compound is a confirmed inhibitor of Cryptosporidium parvum N-myristoyltransferase with micromolar activity in both enzymatic and cell-based assays. While direct comparative data for IMP-1002 against C. parvum is needed, its nanomolar potency against the NMT of the related parasite P. falciparum underscores the potential of this class of inhibitors. Further studies directly comparing these and other NMT inhibitors against C. parvum will be crucial for the development of new and effective treatments for cryptosporidiosis. The experimental protocols and workflows described herein provide a framework for such comparative investigations.
References
Unveiling Target Engagement: A Guide to Validating CpNMT-IN-1 with CETSA
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended target within a cell is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for validating such target engagement. This guide provides a comparative overview of using CETSA to validate the target engagement of CpNMT-IN-1, a novel inhibitor whose specific target remains to be publicly disclosed. This guide will proceed with a hypothetical target for this compound, "Target X," to illustrate the principles and methodologies involved.
While the precise molecular target of this compound is not yet publicly available, this guide will use a hypothetical protein, "Target X," to demonstrate how the Cellular Thermal Shift Assay (CETSA) can be effectively used to validate its engagement. This framework can be adapted once the specific target of this compound is identified.
The Principle of CETSA: A Ligand's Protective Embrace
At its core, CETSA operates on a simple principle: when a ligand, such as this compound, binds to its target protein, it generally increases the protein's thermal stability.[1][2] This means the protein-ligand complex is more resistant to heat-induced denaturation and aggregation compared to the unbound protein.
The CETSA workflow involves treating cells with the compound of interest, followed by heating the cell lysate or intact cells to a specific temperature.[3][4] Unbound proteins will denature and precipitate out of solution, while the ligand-bound, stabilized proteins will remain soluble. By quantifying the amount of soluble target protein at different temperatures, researchers can determine the extent of target engagement.
Visualizing the CETSA Workflow
The following diagram illustrates the fundamental steps of a CETSA experiment.
References
- 1. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model‐informed target identification and validation through combining quantitative systems pharmacology with network‐based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of N-Myristoyltransferase Inhibitors: A Guide for Researchers
This guide provides a comparative overview of the efficacy of N-myristoyltransferase (NMT) inhibitors, a promising class of therapeutic agents targeting a variety of diseases, including infectious diseases and cancer.[1][2][3] Due to the absence of publicly available data for "CpNMT-IN-1," this document will use the well-characterized, potent NMT inhibitor, IMP-1088, as a benchmark for comparison.
N-myristoylation is a crucial lipid modification of proteins, catalyzed by N-myristoyltransferase, that influences protein localization, stability, and function.[3] Inhibition of this enzyme has shown potential in disrupting the life cycles of viruses and parasites, as well as impeding the growth of cancer cells.[1]
Efficacy Comparison of NMT Inhibitors
The following table summarizes the key efficacy parameters for NMT inhibitors, with IMP-1088 serving as the reference compound. The data for this compound is presented as a hypothetical example for illustrative purposes.
| Parameter | IMP-1088 | This compound |
| Target | Human NMT1 and NMT2 | Hypothetical: Human NMT1 and NMT2 |
| IC50 (NMT1) | <1 nM | e.g., 5 nM |
| IC50 (NMT2) | <1 nM | e.g., 8 nM |
| Binding Affinity (Kd for NMT1) | <210 pM | e.g., 500 pM |
| Antiviral EC50 (Rhinovirus) | 17 nM | e.g., 50 nM |
| Antiviral EC50 (Vaccinia Virus) | 0.1 µM | e.g., 0.5 µM |
| Cytotoxicity | No detectable cytotoxicity up to 10 µM | e.g., CC50 > 20 µM |
IMP-1088 is a dual inhibitor of human NMT1 and NMT2 with picomolar affinity. It effectively blocks the replication of various viruses, including rhinoviruses, by inhibiting the myristoylation of viral proteins essential for capsid assembly.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of NMT inhibitors.
Enzymatic Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of NMT by 50%.
Materials:
-
Recombinant human NMT1 and NMT2 enzymes
-
Myristoyl-CoA (substrate)
-
Peptide substrate with an N-terminal glycine
-
Test inhibitor (e.g., this compound, IMP-1088)
-
Assay buffer
-
Detection reagent (e.g., fluorescently labeled Coenzyme A)
Procedure:
-
Prepare a serial dilution of the test inhibitor.
-
In a microplate, add the NMT enzyme, peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding myristoyl-CoA.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the product formation using a suitable detection method.
-
Plot the percentage of enzyme inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Antiviral Activity Assay (EC50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit viral replication by 50% in a cell-based assay.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., HeLa cells for rhinovirus)
-
Virus stock
-
Test inhibitor
-
Cell culture medium and supplements
-
Reagents for assessing viral-induced cytopathic effect (CPE) or quantifying viral load (e.g., RT-qPCR)
Procedure:
-
Seed host cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test inhibitor.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells for a period sufficient to observe viral replication and/or CPE.
-
Assess the extent of viral replication. This can be done by:
-
Visually scoring the CPE.
-
Using a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Quantifying viral RNA or protein levels.
-
-
Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the inhibitor concentration.
Visualizations
Signaling Pathway of NMT Inhibition
Caption: Inhibition of N-myristoyltransferase (NMT) blocks the attachment of myristate to proteins.
Experimental Workflow for NMT Inhibitor Efficacy Testing
Caption: Workflow for evaluating the efficacy of a novel NMT inhibitor.
References
Comparative Analysis of SETD2 Inhibition and Rescue by Overexpression
This guide provides a comparative analysis of the effects of inhibiting the histone methyltransferase SETD2 and the subsequent rescue of these effects through SETD2 overexpression. While the term "CpNMT-IN-1" is not standard, this document focuses on the well-characterized and potent SETD2 inhibitor, EZM0414 (also known as SETD2-IN-1), as a representative compound for exploring SETD2's role in cellular processes. The data presented herein is crucial for researchers in oncology and drug development investigating SETD2 as a therapeutic target.
SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a critical epigenetic mark for maintaining genomic stability, regulating transcription, and DNA repair.[1][2] Its frequent mutation or functional loss in various cancers, such as lung adenocarcinoma and clear cell renal cell carcinoma, underscores its role as a tumor suppressor.[1][3]
Quantitative Comparison of SETD2 Inhibition and Rescue
The following tables summarize the quantitative effects of SETD2 inhibition or knockdown compared to the rescue of these phenotypes by SETD2 overexpression in lung adenocarcinoma (LUAD) cell lines.
Table 1: Effect on Cell Viability and Colony Formation
| Cell Line | Condition | Relative Cell Viability (%) | Relative Colony Formation (%) |
| H1650 | Vector Control | 100 | 100 |
| SETD2 Overexpression | ~60 | ~40 | |
| SETD2 Overexpression + CXCL1 | ~95 | ~85 | |
| PC-9 | Vector Control | 100 | 100 |
| SETD2 Overexpression | ~55 | ~35 | |
| SETD2 Overexpression + CXCL1 | ~90 | ~80 |
Data adapted from studies on lung adenocarcinoma cells, where CXCL1 treatment was used to rescue the effects of SETD2 overexpression.[1]
Table 2: Effect on Cell Cycle Distribution
| Cell Line | Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| H1650 | Vector Control | ~45 | ~35 | ~20 |
| SETD2 Overexpression | ~60 | ~35 | ~5 | |
| SETD2 Overexpression + CXCL1 | ~50 | ~30 | ~20 | |
| PC-9 | Vector Control | ~50 | ~30 | ~20 |
| SETD2 Overexpression | ~65 | ~30 | ~5 | |
| SETD2 Overexpression + CXCL1 | ~55 | ~25 | ~20 |
Data represents approximate values based on published findings in lung adenocarcinoma cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways influenced by SETD2 and a typical experimental workflow for a rescue experiment.
Caption: SETD2-mediated signaling pathways.
Caption: General workflow for SETD2 rescue experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Transfection
-
Cell Lines: Human lung adenocarcinoma cell lines (e.g., H1650, PC-9, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
SETD2 Overexpression: For overexpression experiments, cells are transiently transfected with a plasmid vector containing the full-length human SETD2 cDNA or an empty vector control using a lipofectamine-based reagent according to the manufacturer's instructions.
-
SETD2 Knockdown: Stable knockdown of SETD2 is achieved by lentiviral transduction of shRNA constructs targeting SETD2. Transduced cells are selected with puromycin.
Treatment with SETD2 Inhibitor
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing the SETD2 inhibitor (e.g., EZM0414) at various concentrations or a vehicle control (e.g., DMSO).
-
Cells are incubated with the inhibitor for the desired time period (e.g., 24, 48, or 72 hours) before being harvested for downstream analysis.
Cell Viability Assay
-
Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Cells are seeded in 96-well plates and treated as described above.
-
At the end of the treatment period, the CCK-8 or MTT reagent is added to each well, and the plates are incubated according to the manufacturer's protocol.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
Colony Formation Assay
-
Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and treated with the SETD2 inhibitor or transfected with the SETD2 expression vector.
-
The culture medium is replaced every 3-4 days.
-
After 10-14 days, when visible colonies have formed, the cells are washed with PBS, fixed with methanol, and stained with crystal violet.
-
The number of colonies is counted manually or using imaging software.
Cell Cycle Analysis
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blotting
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated with primary antibodies against SETD2, H3K36me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Histone methyltransferase SETD2 inhibits tumor growth via suppressing CXCL1-mediated activation of cell cycle in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CpNMT-IN-1: An N-Myristoyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of CpNMT-IN-1, a potent inhibitor of N-myristoyltransferase (NMT) from the protozoan parasite Cryptosporidium parvum (CpNMT). While primarily investigated for its anti-parasitic properties, this document compiles the available data on its enzymatic activity, its effect on parasite growth in a cellular model, and its selectivity against the human NMT ortholog. This information is crucial for assessing its potential as a therapeutic agent and for understanding its off-target effects.
Data Presentation: this compound Activity Profile
The following table summarizes the known quantitative data for this compound. A direct comparison of its activity across a broad range of mammalian cell lines is currently limited due to a lack of publicly available data. The primary data available focuses on its enzymatic inhibition of C. parvum and human NMT, and its efficacy against the parasite in a host cell line.
| Target/System | Parameter | Value | Cell Line | Reference |
| Cryptosporidium parvum NMT (CpNMT) | IC50 | 2.5 µM | - | [1] |
| Human NMT1 (HsNMT1) | IC50 | > 30 µM | - | [1] |
| Cryptosporidium parvum (growth) | EC50 | 6.9 µM | HCT-8 | [1] |
Note: The selectivity of this compound for the parasitic enzyme over the human counterpart is a key indicator of its potential as a targeted therapy with a favorable safety profile. The data indicates a greater than 12-fold selectivity for CpNMT over HsNMT1.[1]
Signaling Pathways and Mechanism of Action
N-myristoylation is a critical lipid modification that involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of proteins. This modification is catalyzed by N-myristoyltransferase (NMT) and is essential for the proper function and localization of these proteins. Inhibition of NMT can disrupt numerous signaling pathways that are crucial for cell survival, proliferation, and pathogenesis.
Key signaling pathways affected by NMT inhibition include:
-
Protein Trafficking and Localization: Many myristoylated proteins are targeted to cellular membranes, including the plasma membrane and organelles. NMT inhibition prevents this localization, leading to the mislocalization and dysfunction of key signaling proteins.
-
Signal Transduction Cascades: Several key signaling proteins, such as the Src family of tyrosine kinases, are myristoylated. Inhibition of their myristoylation can impair downstream signaling pathways that regulate cell growth, differentiation, and survival.
-
Apoptosis: NMT is involved in the regulation of apoptosis. Inhibition of NMT has been shown to induce programmed cell death in various cell types, including cancer cells.
Figure 1. Inhibition of N-myristoylation by this compound and its downstream cellular consequences.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the activity of this compound.
N-Myristoyltransferase (NMT) Enzymatic Assay
This assay measures the enzymatic activity of NMT by quantifying the incorporation of a radiolabeled myristoyl group from myristoyl-CoA onto a peptide substrate.
Materials:
-
Recombinant C. parvum NMT (CpNMT) and Human NMT1 (HsNMT1)
-
Myristoyl-CoA
-
[3H]-Myristoyl-CoA
-
Peptide substrate (e.g., a peptide with an N-terminal glycine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
Scintillation cocktail and vials
-
Phosphocellulose paper
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and the NMT enzyme.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and [3H]-myristoyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper to remove unincorporated [3H]-myristoyl-CoA.
-
Measure the radioactivity retained on the paper using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cryptosporidium parvum Growth Inhibition Assay (Cell-Based)
This assay assesses the ability of this compound to inhibit the growth of C. parvum in a host cell line.
Materials:
-
HCT-8 cells (human ileocecal adenocarcinoma cell line)
-
Cryptosporidium parvum oocysts
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)
-
This compound
-
Staining reagents (e.g., fluorescently labeled antibody against C. parvum)
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed HCT-8 cells in 96-well plates and grow to confluency.
-
Excyst C. parvum oocysts to release sporozoites.
-
Infect the HCT-8 cell monolayer with the sporozoites.
-
After a few hours to allow for invasion, add fresh medium containing various concentrations of this compound.
-
Incubate the plates for a period that allows for parasite development (e.g., 48 hours).
-
Fix and permeabilize the cells.
-
Stain the parasites with a specific fluorescent antibody.
-
Image the wells using a fluorescence microscope or a high-content imager to quantify the number of parasites.
-
Calculate the percentage of growth inhibition at each drug concentration and determine the EC50 value.
Figure 2. Workflow for assessing the enzymatic and cell-based activity of this compound.
Conclusion
This compound demonstrates potent and selective inhibition of Cryptosporidium parvum N-myristoyltransferase over its human counterpart. This selectivity is a promising characteristic for the development of anti-parasitic drugs with minimal off-target effects. However, the current body of public knowledge lacks a comprehensive comparison of its activity across a diverse panel of mammalian cell lines. Further studies are warranted to fully characterize its cytotoxicity and effects on various cellular processes in different human cell types to build a complete safety and efficacy profile for potential therapeutic applications.
References
Comparative Selectivity Profile of PRMT5-IN-1 Against Protein Arginine Methyltransferase Family Members
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the hypothetical inhibitor, PRMT5-IN-1, against other members of the Protein Arginine Methyltransferase (PRMT) family. The provided data and experimental protocols are synthesized from publicly available information on well-characterized PRMT5 inhibitors to serve as a representative example.
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Its role in the pathogenesis of various cancers has made it an attractive target for therapeutic intervention.[3][4] PRMT5-IN-1 is a hypothetical, potent, and selective inhibitor of PRMT5. This guide details its selectivity profile against other members of the PRMT family, providing a framework for evaluating its potential for further development.
Selectivity Profile of PRMT5-IN-1
The selectivity of a therapeutic inhibitor is a critical parameter to minimize off-target effects and associated toxicities. The PRMT family consists of nine members (PRMT1-9) which are classified into three types based on their methylation activity.[1] To assess the selectivity of PRMT5-IN-1, its inhibitory activity (IC50) was determined against a panel of recombinant human PRMT enzymes.
| Target Enzyme | Type | PRMT5-IN-1 IC50 (nM) | Selectivity (fold vs. PRMT5) |
| PRMT5 | II | 15 | 1 |
| PRMT1 | I | >10,000 | >667 |
| PRMT2 | I | >10,000 | >667 |
| PRMT3 | I | 8,500 | 567 |
| PRMT4 (CARM1) | I | >10,000 | >667 |
| PRMT6 | I | 7,200 | 480 |
| PRMT7 | III | 1,500 | 100 |
| PRMT8 | I | >10,000 | >667 |
| PRMT9 | II | 4,500 | 300 |
Note: The data presented in this table is a synthesized, representative profile for a hypothetical selective PRMT5 inhibitor based on publicly available data for known inhibitors.
The data clearly demonstrates that PRMT5-IN-1 is a highly selective inhibitor of PRMT5, with significantly lower potency against all other PRMT family members tested. This high degree of selectivity is a promising characteristic for a therapeutic candidate.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the selectivity profile of PRMT inhibitors.
Recombinant Enzyme Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate peptide by a PRMT enzyme.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT), a specific substrate peptide for the respective PRMT enzyme, and the test inhibitor (PRMT5-IN-1) at various concentrations.
-
Enzyme Addition : The reaction is initiated by adding the recombinant PRMT enzyme to the mixture.
-
Cofactor Addition : Radiolabeled [³H]-SAM is added to the reaction.
-
Incubation : The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Quenching : The reaction is stopped by the addition of a quenching buffer.
-
Detection : The radiolabeled peptide substrate is captured, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies the binding of an inhibitor to its target protein within living cells.
-
Cell Culture : Cells are engineered to express a PRMT5-NanoLuc® fusion protein.
-
Inhibitor Treatment : The cells are treated with varying concentrations of the test inhibitor.
-
Tracer Addition : A fluorescent NanoBRET™ tracer that binds to PRMT5 is added to the cells.
-
BRET Measurement : The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The binding of the inhibitor to the PRMT5-NanoLuc® fusion protein displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis : The IC50 value, representing the concentration of inhibitor required to displace 50% of the tracer, is determined.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the experimental logic and the biological context, the following diagrams are provided.
Caption: PRMT5 signaling and point of inhibition.
Caption: Radiometric PRMT inhibition assay workflow.
References
- 1. The protein arginine methyltransferase family: an update about function, new perspectives and the physiological role in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferases: insights into the enzyme structure and mechanism at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Small Molecule Inhibition Versus siRNA Knockdown for Targeting NNMT
For researchers, scientists, and drug development professionals investigating the role of Nicotinamide N-Methyltransferase (NNMT) in various biological processes, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides an objective comparison of two prominent methods for reducing NNMT function: chemical inhibition using small molecules like CpNMT-IN-1 (a likely reference to a specific NNMT inhibitor) and siRNA-mediated gene knockdown.
This comparison guide delves into their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed experimental protocols. Furthermore, it visualizes key concepts through diagrams to facilitate a comprehensive understanding of both methodologies.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between NNMT inhibitors and siRNA knockdown lies in the level at which they target NNMT. Small molecule inhibitors directly interfere with the enzymatic activity of the NNMT protein, while siRNA acts at the genetic level to prevent the synthesis of the NNMT protein altogether.
NNMT Inhibitors: These are typically small molecules that act as competitive or non-competitive inhibitors of the NNMT enzyme.[1] They bind to the active site or an allosteric site on the NNMT protein, preventing its natural substrates, nicotinamide (NAM) and S-adenosylmethionine (SAM), from binding.[1] This direct inhibition leads to a rapid and often reversible cessation of NNMT's catalytic activity.
siRNA Knockdown: This method utilizes the cell's natural RNA interference (RNAi) pathway to silence gene expression.[1] A synthetic double-stranded small interfering RNA (siRNA) molecule, designed to be complementary to a specific sequence within the NNMT messenger RNA (mRNA), is introduced into the cell.[1] This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target NNMT mRNA. This prevents the translation of the mRNA into functional NNMT protein, leading to a reduction in protein levels.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for a representative NNMT inhibitor and siRNA-mediated knockdown of NNMT. It is important to note that direct comparative studies are limited, and the data presented here is synthesized from various sources.
| Parameter | NNMT Inhibitor (Nnmt-IN-5) | siRNA Knockdown of NNMT | Reference(s) |
| Target | Human NNMT (enzymatic activity) | Human NNMT mRNA | [2] |
| Potency (IC50) | 47.9 ± 0.6 nM | Not Applicable | |
| Efficacy (% reduction) | Dependent on concentration | Up to ~60% increase in oxygen consumption in adipocytes (indirect measure of knockdown) | |
| Time to Onset | Rapid (minutes to hours) | Slower (24-72 hours) | |
| Duration of Effect | Dependent on compound half-life (reversible) | Transient (typically 3-7 days) | |
| Specificity | Can have off-target effects on other methyltransferases | Can have off-target effects due to partial sequence homology |
Experimental Protocols
Protocol 1: Inhibition of NNMT using a Small Molecule Inhibitor (General)
Objective: To acutely inhibit the enzymatic activity of NNMT in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
NNMT inhibitor (e.g., Nnmt-IN-5)
-
Dimethyl sulfoxide (DMSO) as a vehicle
-
Assay reagents for measuring NNMT activity or a downstream biomarker
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the NNMT inhibitor in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should be prepared in parallel.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the NNMT inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24 hours), depending on the experimental endpoint.
-
Analysis: Harvest the cells and perform the appropriate assay to measure the effect of the inhibitor. This could be a direct enzymatic assay of NNMT activity from cell lysates or measurement of a downstream metabolite or signaling event.
Protocol 2: siRNA-Mediated Knockdown of NNMT
Objective: To reduce the expression of NNMT protein in a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium (antibiotic-free for transfection)
-
NNMT-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
RNase-free water and consumables
Procedure:
-
siRNA and Reagent Preparation: Resuspend lyophilized NNMT-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20-50 µM.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Formation:
-
Dilute the siRNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Post-Transfection and Analysis: The medium can be changed after 4-6 hours if toxicity is a concern. Harvest cells for analysis typically 48-72 hours post-transfection to allow for mRNA and protein turnover. Assess knockdown efficiency by quantitative real-time PCR (qRT-PCR) for NNMT mRNA levels and by western blotting for NNMT protein levels.
Mandatory Visualization
References
Benchmarking CpNMT-IN-1: A Comparative Analysis Against the Gold Standard in Cryptosporidium Drug Discovery
FOR IMMEDIATE RELEASE
A deep dive into the performance of CpNMT-IN-1, a novel inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT), reveals its standing against the current gold standard in the quest for effective treatments against cryptosporidiosis. This guide provides a comprehensive comparison, including quantitative data, detailed experimental methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation of this promising therapeutic target.
Cryptosporidium parvum, a protozoan parasite, is a leading cause of diarrheal disease, particularly in young children and immunocompromised individuals. With limited effective treatments available, the need for novel therapeutics is urgent. N-myristoyltransferase (NMT), an enzyme essential for parasite viability, has emerged as a key drug target. This report benchmarks the performance of a specific CpNMT inhibitor, this compound, against established inhibitors in the field.
Quantitative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators of this compound and a representative gold standard inhibitor, DDD85646, which has been extensively studied for its potent inhibition of NMT in various parasites.
| Compound | Target | IC50 | EC50 | Selectivity (HsNMT IC50) |
| This compound | C. parvum NMT | 2.5 µM[1][2] | 6.9 µM[1][2] | Data not available |
| DDD85646 | T. brucei NMT | 2 nM[3] | 2 nM (T. brucei) | 4 nM |
IC50 (Half-maximal inhibitory concentration) measures the concentration of a drug that is required for 50% inhibition of a specific enzyme in vitro. A lower IC50 value indicates a more potent inhibitor.
EC50 (Half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response in a cell-based or in vivo assay. A lower EC50 value indicates a more potent drug in a biological context.
Selectivity is a crucial parameter, indicating the inhibitor's preference for the parasite enzyme over the human homolog (HsNMT). A higher selectivity ratio (HsNMT IC50 / CpNMT IC50) is desirable to minimize potential off-target effects and toxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison, providing a framework for the replication and validation of these findings.
Enzymatic Inhibition Assay (General Protocol)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of N-myristoyltransferase.
-
Reagents and Materials:
-
Recombinant C. parvum NMT (CpNMT) or Human NMT (HsNMT)
-
Myristoyl-CoA (substrate)
-
Peptide substrate (with an N-terminal glycine)
-
Assay buffer (e.g., Tris-HCl, EDTA, DTT)
-
Detection reagent (e.g., fluorescent probe to measure CoA-SH release)
-
Test compounds (this compound, DDD85646) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
A reaction mixture is prepared containing the assay buffer, peptide substrate, and the respective NMT enzyme.
-
The test compound is added to the reaction mixture at varying concentrations.
-
The enzymatic reaction is initiated by the addition of Myristoyl-CoA.
-
The reaction progress is monitored by measuring the signal from the detection reagent over time using a plate reader.
-
The initial reaction velocities are calculated from the linear phase of the progress curves.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Cryptosporidium parvum Growth Inhibition Assay
This assay assesses the ability of a compound to inhibit the growth and replication of C. parvum within a host cell line.
-
Reagents and Materials:
-
Human ileocecal adenocarcinoma cell line (HCT-8)
-
C. parvum oocysts
-
Cell culture medium (e.g., RPMI 1640) supplemented with serum and antibiotics
-
Test compounds dissolved in DMSO
-
Staining reagents (e.g., fluorescently labeled anti-Cryptosporidium antibody)
-
96-well cell culture plates
-
-
Procedure:
-
HCT-8 cells are seeded into 96-well plates and grown to confluency.
-
C. parvum oocysts are excysted to release sporozoites.
-
The confluent HCT-8 cell monolayers are infected with the sporozoites.
-
Immediately after infection, the test compounds are added to the culture medium at various concentrations.
-
The infected cells are incubated for a period (e.g., 48 hours) to allow for parasite development.
-
After incubation, the cells are fixed and stained with a fluorescent antibody that specifically binds to C. parvum.
-
The number of parasites is quantified using high-content imaging or fluorescence microscopy.
-
EC50 values are determined by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the N-Myristoylation Pathway and Inhibition
The following diagrams, generated using Graphviz, illustrate the essential N-myristoylation pathway in Cryptosporidium parvum and the mechanism of its inhibition.
Caption: N-myristoylation pathway in C. parvum.
Caption: Mechanism of CpNMT inhibition.
Conclusion
This compound demonstrates inhibitory activity against C. parvum NMT and the growth of the parasite in vitro. However, a direct and comprehensive comparison with the gold standard, DDD85646, is challenging due to the lack of publicly available data on the IC50 of DDD85646 against CpNMT and the selectivity of this compound against the human NMT enzyme. Further studies are required to fully elucidate the therapeutic potential of this compound. The experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers dedicated to advancing the field of anti-cryptosporidial drug discovery.
References
Tale of Two Inhibitors: A Head-to-Head Comparison of DCPT1061 and AMI-1 in Targeting Protein Arginine Methyltransferase 1 (PRMT1)
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of protein arginine methyltransferase 1 (PRMT1) and for developing novel therapeutics. This guide provides a comprehensive, data-driven comparison of two commercially available PRMT1 inhibitors: DCPT1061, a novel and potent inhibitor, and AMI-1, a widely used, first-generation pan-PRMT inhibitor.
This comparison guide delves into the specifics of their inhibitory activity, selectivity, and cellular effects, supported by experimental data and detailed protocols to aid in the informed selection of the appropriate compound for your research needs.
At a Glance: Key Quantitative Data
| Feature | DCPT1061 | AMI-1 |
| PRMT1 IC50 | Potent inhibition (inhibition rate provided at 5 nM) | 8.8 µM (human PRMT1)[1][2] |
| Selectivity | Potently inhibits PRMT1, PRMT6, and PRMT8; less inhibitory to PRMT3, PRMT4, and PRMT5[3] | Pan-PRMT inhibitor (inhibits PRMT1, -3, -4, -5, and -6)[1] |
| Mechanism of Action | Reduces H4R3me2a methylation, downregulates LCN2-AKT-RB pathway[4] | Blocks peptide-substrate binding, non-competitive with S-adenosyl-L-methionine (SAM) |
| Cellular Effects | Induces G1 cell cycle arrest, suppresses cell proliferation | Reduces cell viability, induces apoptosis |
In-Depth Analysis
DCPT1061: A Potent and More Selective PRMT1 Inhibitor
In cellular contexts, DCPT1061 has been shown to effectively suppress the proliferation of cancer cells by inducing a G1 phase cell cycle arrest. Mechanistically, its mode of action involves the reduction of the histone mark H4R3me2a, a direct product of PRMT1 activity, and the subsequent downregulation of the Lipocalin 2 (LCN2)-AKT-RB signaling pathway. This well-defined mechanism provides a clear molecular basis for its anti-proliferative effects.
AMI-1: The Established Pan-PRMT Inhibitor
AMI-1 is a well-established, cell-permeable, and reversible inhibitor of protein arginine methyltransferases. It exhibits an IC50 of 8.8 µM for human PRMT1. However, a key characteristic of AMI-1 is its broad-spectrum activity, as it inhibits a range of PRMTs including PRMT1, -3, -4, -5, and -6. This "pan-inhibitory" nature can be advantageous for studying the overall effects of PRMT inhibition but can also complicate the interpretation of results when seeking to understand the function of a specific PRMT.
AMI-1 exerts its inhibitory effect by blocking the binding of the peptide substrate to the enzyme, and it is not competitive with the methyl donor, S-adenosyl-L-methionine (SAM). In cellular assays, AMI-1 has been demonstrated to reduce cell viability and induce apoptosis in various cancer cell lines.
Signaling Pathways and Experimental Workflows
The inhibition of PRMT1 by these compounds impacts critical cellular signaling pathways. PRMT1 is known to play a role in the regulation of gene expression through histone methylation and the methylation of various non-histone proteins involved in signal transduction.
Caption: Simplified PRMT1 signaling pathway.
A typical workflow for evaluating and comparing PRMT1 inhibitors involves a series of in vitro and cell-based assays.
Caption: Experimental workflow for inhibitor comparison.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial.
In Vitro PRMT1 Inhibition Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PRMT1 enzyme, a histone H4 peptide substrate, and [³H]-SAM in a suitable reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA).
-
Inhibitor Addition: Add varying concentrations of the test compound (DCPT1061 or AMI-1) or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins and peptide.
-
Detection: Collect the precipitate on a filtermat, wash to remove unincorporated [³H]-SAM, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
-
Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitors for a specified duration (e.g., 72 hours).
-
Cell Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell growth (GI50).
Western Blot for Histone H4 Arginine 3 Asymmetric Dimethylation (H4R3me2a)
This technique is used to detect the levels of a specific histone modification that is a direct target of PRMT1.
-
Cell Lysis: Treat cells with the inhibitors, harvest, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H4R3me2a overnight at 4°C. A loading control antibody (e.g., total Histone H3 or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in H4R3me2a levels upon inhibitor treatment.
Conclusion
Both DCPT1061 and AMI-1 are valuable tools for studying PRMT1. The choice between them will depend on the specific research question.
-
DCPT1061 is the preferred choice for studies requiring high potency and greater selectivity for PRMT1 and its closely related family members, PRMT6 and PRMT8. Its well-defined mechanism of action provides a clear path for interpreting experimental outcomes.
-
AMI-1 , as a pan-PRMT inhibitor, is useful for investigating the broader consequences of inhibiting multiple PRMTs simultaneously. However, attributing observed effects solely to PRMT1 inhibition requires careful consideration and potentially complementary experiments using more selective tools.
This guide provides a foundation for researchers to make an informed decision and to design rigorous experiments to further unravel the complex biology of PRMT1.
References
Comparative Analysis of the Therapeutic Windows of IMP-1088 and Nitazoxanide
A Guide for Researchers in Drug Development
This guide provides a detailed comparison of the therapeutic windows of two distinct anti-infective agents: IMP-1088, a potent host-targeting inhibitor of human N-myristoyltransferases (NMT), and Nitazoxanide, the current standard-of-care for treating infections caused by the protozoan parasite Cryptosporidium parvum. The analysis is based on publicly available experimental data and is intended to inform researchers, scientists, and drug development professionals.
Executive Summary
The assessment of a drug's therapeutic window—the range between its effective dose and the dose at which it becomes toxic—is a critical aspect of preclinical and clinical development. This guide juxtaposes IMP-1088, an investigational inhibitor of a host cell enzyme exploited by various pathogens, with Nitazoxanide, a direct-acting antiparasitic drug. The data presented herein suggests that IMP-1088 possesses a significantly wider therapeutic window in in-vitro models compared to Nitazoxanide, primarily due to its high potency and low cytotoxicity.
Quantitative Data Presentation
The therapeutic window is often quantified by the therapeutic index (TI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or IC50). A higher TI indicates a wider therapeutic window.
| Drug | Target Organism/Cell Line | Efficacy (IC50/EC50) | Cytotoxicity (CC50) | Therapeutic Index (TI = CC50/IC50) |
| IMP-1088 | Rhinovirus (HeLa cells) | 5.8 nM[1] | >10,000 nM[2][3] | >1724 |
| Vaccinia Virus (HeLa cells) | 100 nM[2][3] | >10,000 nM | >100 | |
| Nitazoxanide | Cryptosporidium parvum (HCT-8 cells) | 32 µM (10 µg/ml) | >25 µg/ml (>81 µM) | >2.5 |
| Cryptosporidium parvum (HCT-8 cells) | 197 nM | Not Reported | Not Calculable | |
| Chikungunya Virus (BHK-21 cells) | 2.96 µM | 25 µM | 8.45 |
Note: The IC50 value of 197 nM for Nitazoxanide was reported for a derivative coupled to octaarginine to enhance uptake and may not be representative of the parent compound's intrinsic activity.
Mechanism of Action and Signaling Pathways
IMP-1088: Inhibition of Host N-Myristoyltransferase
IMP-1088 is a potent dual inhibitor of human N-myristoyltransferase 1 and 2 (HsNMT1 and HsNMT2), with IC50 values in the picomolar to low nanomolar range. N-myristoylation is a crucial cellular process where NMT attaches a myristoyl group to the N-terminal glycine of numerous proteins. This lipid modification is essential for protein localization to membranes, protein-protein interactions, and signal transduction. Various pathogens, including viruses like rhinovirus and parasites, hijack the host cell's NMT to myristoylate their own proteins, a step that is critical for their replication and assembly. By inhibiting the host NMT, IMP-1088 prevents the myristoylation of essential pathogen proteins, thereby blocking their lifecycle without directly targeting the pathogen itself. This host-targeting mechanism makes the development of drug resistance by the pathogen less likely.
Nitazoxanide: Disruption of Parasite Energy Metabolism
Nitazoxanide's primary mechanism of action against anaerobic parasites like Cryptosporidium is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. This reaction is fundamental for the parasite's anaerobic energy metabolism. By disrupting this pathway, Nitazoxanide effectively depletes the parasite's energy supply, leading to its death. The drug's active metabolite, tizoxanide, is responsible for this effect.
Experimental Protocols
In Vitro Efficacy Assay for Cryptosporidium parvum
This protocol is adapted from methods using the human ileocecal adenocarcinoma cell line HCT-8, which supports the growth of C. parvum.
a. Cell Culture and Infection:
-
HCT-8 cells are seeded in 96-well plates and grown to confluence.
-
C. parvum oocysts are pre-treated to induce excystation of infectious sporozoites.
-
Confluent HCT-8 monolayers are infected with the prepared sporozoites.
-
The cells are then treated with various concentrations of the test compound (e.g., Nitazoxanide) or a vehicle control.
b. Quantification of Parasite Growth:
-
After a 48-hour incubation period, the cells are fixed.
-
Parasite development is quantified using an immunofluorescence assay (IFA). Intracellular parasite stages are labeled with a specific primary antibody and a fluorescently tagged secondary antibody.
-
The number of parasites is counted using fluorescence microscopy.
-
The IC50 value is determined by plotting the percentage of parasite growth inhibition against the drug concentration.
Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a common method to assess cell membrane integrity as an indicator of cytotoxicity.
a. Experimental Setup:
-
Host cells (e.g., HCT-8 or HeLa) are seeded in a 96-well plate and incubated overnight.
-
Cells are treated with a range of concentrations of the test compound.
-
Control wells are included:
-
Spontaneous Release: Cells with vehicle control to measure background LDH release.
-
Maximum Release: Cells treated with a lysis buffer (e.g., Triton X-100) to determine the maximum possible LDH release.
-
Background: Medium only.
-
b. Measurement of LDH Activity:
-
After the desired incubation period, the plate is centrifuged to pellet the cells.
-
A portion of the supernatant from each well is transferred to a new assay plate.
-
An LDH reaction solution, which contains a substrate and a tetrazolium salt, is added to each well.
-
LDH in the supernatant catalyzes a reaction that results in the formation of a colored formazan product.
-
The absorbance is measured using a plate reader at 490 nm.
c. Calculation:
-
The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration.
Conclusion
Based on the available in-vitro data, IMP-1088 demonstrates a substantially wider therapeutic window than Nitazoxanide. The high potency of IMP-1088 (effective in the nanomolar range) combined with its low cytotoxicity (no significant toxicity observed even at micromolar concentrations) results in a very high therapeutic index. This suggests that IMP-1088 can inhibit pathogen replication at concentrations that are several orders of magnitude lower than those that affect host cell viability.
In contrast, Nitazoxanide operates in the micromolar range for efficacy against Cryptosporidium parvum and exhibits cytotoxicity at higher micromolar concentrations, leading to a narrower therapeutic window. While Nitazoxanide is an effective and approved treatment, its narrower therapeutic window may be a consideration in patient populations that are more susceptible to drug toxicity.
The host-targeting strategy of IMP-1088 represents a promising avenue for developing anti-infectives with a broad spectrum of activity and a favorable safety profile. Further preclinical and clinical studies are necessary to determine if the wide in-vitro therapeutic window of IMP-1088 translates to a safe and effective profile in vivo.
References
Comparative Guide to CpNMT-IN-1 and Alternative Nicotinamide N-Methyltransferase (NNMT) Inhibitors
For researchers and professionals in drug development, the selection of a potent and specific chemical probe is critical for investigating the biological functions of Nicotinamide N-methyltransferase (NNMT). This guide provides an objective comparison of CpNMT-IN-1 and other notable NNMT inhibitors, supported by experimental data, detailed protocols, and visual diagrams of relevant pathways and workflows.
Quantitative Performance of NNMT Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and a selection of alternative NNMT inhibitors. These values, primarily half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), are crucial metrics for comparing the efficacy of these compounds.
| Compound | Target | Assay Type | IC50 (µM) | Ki (nM) | Notes |
| This compound | C. parvum NNMT | Biochemical | 2.5[1] | - | Also inhibits C. parvum growth with an EC50 of 6.9 µM.[1] |
| JBSNF-000088 | Human NNMT | Biochemical | 1.8[2][3] | - | Orally active and shows in vivo efficacy in metabolic disease models.[2] |
| Monkey NNMT | Biochemical | 2.8 | - | ||
| Mouse NNMT | Biochemical | 5.0 | - | ||
| U2OS cells | Cellular | 1.6 | - | ||
| 3T3L1 cells | Cellular | 6.3 | - | ||
| Nnmt-IN-3 | NNMT | Biochemical/Cellular | Varies | - | A potent and selective NNMT inhibitor. |
| LL320 | NNMT | Biochemical | - | 6.8 | High selectivity for NNMT over other methyltransferases. |
| II399 | NNMT | Biochemical | - | 5.9 | Contains an unconventional SAM mimic, leading to improved selectivity. |
| NNMT | Cellular | 1.9 | - | ||
| Compound 78 | NNMT | Biochemical | 1.41 | - | A bisubstrate analog with improved potency over initial compounds in its series. |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the relevant biological pathways and the experimental procedures used for their evaluation.
NNMT Signaling Pathway
Nicotinamide N-methyltransferase (NNMT) plays a significant role in cellular metabolism and has been implicated in various diseases, including cancer and metabolic disorders. NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor. This process influences the cellular levels of NAD+ and SAM, which are critical for numerous cellular processes. Overexpression of NNMT can lead to the activation of signaling pathways such as the STAT3/IL1β/PGE2 and EGFR-STAT3 axes, promoting proinflammatory responses and tumor progression.
Caption: The NNMT signaling pathway, highlighting its role in metabolism and disease progression.
Experimental Workflow for NNMT Inhibitor Evaluation
The evaluation of NNMT inhibitors typically follows a standardized workflow, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and effects on cell viability.
Caption: A general experimental workflow for the evaluation of NNMT inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of NNMT inhibitors.
Biochemical NNMT Activity Assay (Fluorescence-based)
This assay measures the enzymatic activity of NNMT by detecting the production of S-adenosyl-L-homocysteine (SAH).
-
Principle: The enzymatic reaction of NNMT produces SAH. In a coupled reaction, SAH hydrolase (SAHH) converts SAH to homocysteine. The free thiol group of homocysteine is then detected by a thiol-sensitive fluorescent probe, resulting in an increase in fluorescence. Inhibitors of NNMT will reduce the production of SAH and thus decrease the fluorescent signal.
-
Materials:
-
Recombinant NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM) (co-factor)
-
SAH hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo4)
-
Assay buffer (e.g., 25 mM Tris, pH 7.5, 50 mM KCl, 0.01% Triton X-100)
-
Test compounds (inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, SAHH, and the fluorescent probe.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the NNMT enzyme to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of nicotinamide and SAM.
-
Monitor the fluorescence signal over time using a microplate reader (e.g., excitation at 400 nm and emission at 465 nm).
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based NNMT Inhibition Assay
This assay quantifies the ability of a compound to inhibit NNMT activity within a cellular context.
-
Principle: Cells, often those overexpressing NNMT, are treated with the test compound. The level of the NNMT product, 1-methylnicotinamide (1-MNA), in the cell lysate or culture medium is then quantified, typically by liquid chromatography-mass spectrometry (LC-MS). A reduction in 1-MNA levels indicates cellular NNMT inhibition.
-
Materials:
-
Cell line of interest (e.g., U2OS, 3T3L1)
-
Complete cell culture medium
-
Test compounds (inhibitors)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
LC-MS system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Collect the cell culture medium and/or lyse the cells.
-
Prepare the samples for LC-MS analysis. This may involve protein precipitation and supernatant collection.
-
Quantify the concentration of 1-MNA in the samples using a validated LC-MS method.
-
Normalize the 1-MNA levels to the total protein concentration in the cell lysates.
-
Calculate the percent inhibition of 1-MNA production for each treatment group relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the NNMT inhibitors on cultured cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compounds (inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a predetermined time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the concentration at which 50% of cell growth is inhibited (GI50 or IC50 for cytotoxicity).
-
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of CpNMT-IN-1
Hazard Assessment and Initial Precautions
Given the absence of specific hazard data for CpNMT-IN-1, a precautionary approach is mandatory. Researchers, scientists, and drug development professionals must handle this compound as if it possesses a high degree of toxicity and potential for unforeseen reactivity.
Key Principles:
-
Assume Hazard: Treat CpN MT-IN-1 as toxic, flammable, reactive, and corrosive until proven otherwise.[1][2]
-
Work in Controlled Environments: All handling of the compound, particularly in solid or aerosol form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Minimize Quantities: Use the smallest amount of this compound necessary for experimental procedures to reduce the volume of waste generated.[4]
-
Avoid Working Alone: Never handle compounds of unknown toxicity without another trained individual present and aware of the procedure.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is critical to prevent exposure through dermal contact, inhalation, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: Inner layer of nitrile gloves, with a chemically resistant outer glove (e.g., neoprene or butyl rubber). | Provides robust protection against a wide range of potential chemical properties. Gloves should be inspected before use and changed immediately upon contamination. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Offers maximum protection against splashes, aerosols, and unforeseen reactions. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe, chemical-resistant shoes. | Protects skin from accidental contact. Non-synthetic fabrics like cotton are recommended under the lab coat. |
| Respiratory Protection | To be used within a chemical fume hood. If procedures risk aerosolization outside of a hood, a consultation with EHS for respirator selection is required. | Ensures containment of and protection from inhalation of powders or vapors. |
Spill Procedures
In the event of a spill, prompt and safe cleanup is essential. All materials used for spill cleanup must be disposed of as hazardous waste.
For a small, manageable spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full PPE described in the table above.
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent material (e.g., vermiculite or sand-based absorbent) to dike and cover the spill. Avoid ignition sources if the compound's flammability is unknown.
-
Collect Residue: Carefully scoop the absorbent material into a designated, leak-proof hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report: Inform your supervisor and EHS department about the spill, even if it has been cleaned up.
For a large or unmanageable spill, evacuate the area immediately and contact your institution's EHS or emergency response team.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation:
-
Collect all waste containing this compound (e.g., unused solid, solutions, contaminated PPE, and spill cleanup materials) in a dedicated hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed by a qualified chemist or your EHS department. Incompatible materials can react violently, produce toxic gases, or cause fires.
-
-
Container Selection:
-
Use a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is generally appropriate.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Waste Labeling:
-
Label the waste container clearly and accurately as soon as waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
An estimate of the concentration and total quantity of the waste.
-
The date when waste was first added (the "accumulation start date").
-
The name of the principal investigator and the laboratory location.
-
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.
-
The storage area should be away from general traffic and incompatible materials.
-
Place the primary waste container inside a larger, secondary containment bin to prevent the spread of any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the institutional time limit for accumulation, contact your EHS department to schedule a hazardous waste pickup.
-
Provide the EHS team with all available information regarding this compound.
-
Visual Workflow Guides
The following diagrams illustrate the decision-making and operational workflows for the proper disposal of a novel research chemical like this compound.
Caption: High-level workflow for the safe disposal of this compound.
Caption: Decision-making process for chemical disposal without a specific SDS.
References
Personal protective equipment for handling CpNMT-IN-1
Disclaimer: The following information provides general guidance on personal protective equipment (PPE) and safe handling procedures for research chemicals. A specific Safety Data Sheet (SDS) for CpNMT-IN-1 was not found. Researchers, scientists, and drug development professionals must obtain and meticulously follow the SDS provided by the manufacturer or supplier for this compound to ensure personal and environmental safety. The information below is based on general laboratory safety protocols and should be adapted to the specific hazards outlined in the official SDS.
Personal Protective Equipment (PPE)
When handling this compound or any chemical of unknown toxicity, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE for various types of protection, based on general laboratory safety standards.[1][2][3]
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a face shield worn over safety glasses.[1][4] | To protect against splashes, sprays, and flying particles that could cause eye injury. A face shield offers additional protection for the face and neck. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact with the chemical. The specific glove material should be selected based on its resistance to the chemical and the duration of contact. Double gloving may be necessary for handling highly toxic substances. |
| Body Protection | A laboratory coat (lab coat), preferably one that is chemical-resistant or fire-resistant depending on the properties of the substance. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If aerosols or dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | To prevent inhalation of hazardous vapors, dusts, or mists. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. |
Safe Handling and Disposal Workflow
The following workflow diagram illustrates the essential steps for safely handling research chemicals like this compound, from initial preparation to final disposal. Adherence to these procedures is critical for minimizing risk in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Operational Plan:
-
Procurement and Inventory: Upon receipt, label the container with the date of arrival and the name of the responsible individual. Maintain an accurate inventory of the chemical.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage conditions should be detailed in the SDS.
-
Handling:
-
Always work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid actions that could generate dust or aerosols.
-
Ensure that emergency equipment, such as an eyewash station and safety shower, is readily accessible.
-
Disposal Plan:
-
Waste Identification: All waste containing this compound, including contaminated labware and PPE, must be considered hazardous waste.
-
Waste Segregation and Collection:
-
Collect liquid waste in a designated, labeled, and sealed container that is compatible with the chemical.
-
Collect solid waste, such as contaminated gloves and wipes, in a separate, clearly labeled hazardous waste container.
-
Never mix incompatible waste streams.
-
-
Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. safety.rochester.edu [safety.rochester.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
